molecular formula C8H5BrClNO B578294 5-Bromo-4-chloro-2-methoxybenzonitrile CAS No. 1239838-17-5

5-Bromo-4-chloro-2-methoxybenzonitrile

Cat. No.: B578294
CAS No.: 1239838-17-5
M. Wt: 246.488
InChI Key: WGNXNQOFUQIOKQ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methoxybenzonitrile is a multifunctional aromatic compound that serves as a valuable synthetic intermediate in organic chemistry and materials science research. Its structure incorporates bromo and chloro substituents, which act as reactive handles for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex molecular architectures. The benzonitrile core is a common motif in the development of pharmaceuticals and agrochemicals, while the methoxy group can influence the electronic properties of the molecule. Research into similar methoxy-substituted benzonitrile derivatives highlights their potential in nonlinear optics (NLO) due to their hyperpolarizability, making them candidates for advanced material applications . This combination of features makes this compound a versatile building block for discovery chemistry and the development of novel active compounds and functional materials. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-chloro-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNXNQOFUQIOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678927
Record name 5-Bromo-4-chloro-2-methoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239838-17-5
Record name 5-Bromo-4-chloro-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloro-2-methoxybenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-2-methoxybenzonitrile is a halogenated and methoxy-substituted aromatic nitrile. Its polysubstituted benzene ring makes it a potentially valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of multiple functional groups—nitrile, bromo, chloro, and methoxy—offers several sites for chemical modification, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, along with proposed synthetic routes, expected reactivity, and potential applications.

Chemical Identity and Physicochemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties can be identified and its physicochemical characteristics can be predicted based on its structure and data from analogous compounds.

Identifiers
PropertyValueSource
IUPAC Name This compound
CAS Number 1239838-17-5
Molecular Formula C₈H₅BrClNO
Molecular Weight 246.49 g/mol (Calculated)
Canonical SMILES COC1=C(C=C(C(=C1)Br)Cl)C#N
Predicted Physicochemical Properties

The following properties are estimated based on the compound's structure and data from similar molecules. These values should be considered as approximations until experimentally verified.

PropertyPredicted ValueNotes
Melting Point 110-125 °CBased on related substituted benzonitriles. The presence of multiple halogens and a crystalline structure would suggest a relatively high melting point for a molecule of this size.
Boiling Point > 300 °C (decomposes)Aromatic nitriles with multiple halogens often have high boiling points and may decompose before boiling at atmospheric pressure.
Solubility Insoluble in water; Soluble in organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Acetone.The aromatic and halogenated nature of the molecule suggests poor water solubility.
Appearance White to off-white crystalline solidTypical appearance for small, purified organic molecules.

Synthesis and Purification

Proposed Synthetic Pathway: From Carboxylic Acid to Nitrile

The most direct and common method for converting an aromatic carboxylic acid to a nitrile is a two-step process involving the formation of a primary amide followed by dehydration.

Synthesis_Pathway A 5-Bromo-4-chloro-2-methoxybenzoic acid B 5-Bromo-4-chloro-2-methoxybenzamide A->B 1) SOCl₂, cat. DMF 2) NH₄OH C This compound B->C SOCl₂ or POCl₃ or P₂O₅

Sources

An In-depth Technical Guide to 5-Bromo-4-chloro-2-methoxybenzonitrile: Synthesis, Characterization, and Safety

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-2-methoxybenzonitrile is a halogenated and methoxylated benzonitrile derivative. Benzonitriles, as a class of organic compounds, are significant precursors and intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. The presence of bromo, chloro, and methoxy functional groups on the benzonitrile scaffold suggests its potential utility in the development of novel chemical entities with diverse biological activities and material properties. This guide provides a comprehensive overview of its molecular structure, plausible synthetic routes, predicted spectroscopic characteristics, and essential safety and handling protocols.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a nitrile (-C≡N) group, a bromine atom, a chlorine atom, and a methoxy (-OCH₃) group.

Molecular Formula: C₈H₅BrClNO

Molecular Weight: 246.49 g/mol

CAS Number: 1239838-17-5

The arrangement of these substituents on the aromatic ring dictates the molecule's reactivity and physical properties. The electron-withdrawing nature of the nitrile, bromo, and chloro groups, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment that can influence its behavior in chemical reactions.

Diagram of the Molecular Structure of this compound

Caption: 2D representation of this compound.

Synthesis Strategies

A potential precursor for this synthesis would be 1,4-dibromo-2-chloro-5-methoxybenzene. The synthesis could proceed via a nucleophilic aromatic substitution of one of the bromine atoms with a cyanide group, likely catalyzed by a palladium or copper catalyst.

Proposed Synthetic Workflow

start Starting Material: 1,4-dibromo-2-chloro-5-methoxybenzene reaction Cyanation Reaction start->reaction reagents Reagents: - Copper(I) cyanide (CuCN) or - Zinc cyanide (Zn(CN)₂) with a  Palladium catalyst (e.g., Pd(PPh₃)₄) - Solvent (e.g., DMF, DMA) reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product Product: This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common cyanation reactions and should be optimized for this specific substrate.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 1,4-dibromo-2-chloro-5-methoxybenzene (1 equivalent), copper(I) cyanide (1.2 equivalents), and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to a temperature typically between 100-150 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ethylenediaminetetraacetic acid (EDTA).

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, for example, ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for this compound, the following are predicted characteristic spectroscopic features based on the analysis of structurally similar compounds.[1]

Spectroscopic Technique Predicted Features
¹H NMR Two singlets in the aromatic region (δ 7.0-8.0 ppm). A singlet for the methoxy protons (δ 3.8-4.2 ppm).
¹³C NMR Signals for the aromatic carbons, with quaternary carbons (substituted with Br, Cl, CN, OCH₃) showing distinct chemical shifts. A signal for the methoxy carbon (δ 55-65 ppm). The nitrile carbon will appear in the characteristic region (δ 115-125 ppm).
IR Spectroscopy A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. C-O stretching for the methoxy group around 1250 cm⁻¹ and 1050 cm⁻¹. C-Br and C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (245/247/249) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). Fragmentation may involve the loss of the methoxy group, the nitrile group, and the halogen atoms.

Safety and Handling

As with any chemical compound, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Based on data for structurally similar compounds such as 5-Bromo-2-methoxybenzonitrile, the following hazards should be considered[2][3]:

  • Acute Toxicity: Potentially harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Disposal:

Store in a tightly closed container in a cool, dry, and well-ventilated area. Dispose of contents/container in accordance with local, regional, national, and international regulations.

Applications in Research and Development

Substituted benzonitriles are valuable building blocks in organic synthesis. The specific combination of functional groups in this compound makes it an attractive intermediate for the synthesis of more complex molecules. The bromine and chlorine atoms provide handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to other important functional groups.

These potential transformations make this compound a promising starting material for the discovery of new drug candidates and the development of novel materials with tailored electronic and photophysical properties.

References

  • ResearchGate. Spectra and structure of benzonitriles and some of its simple derivatives. [Link]

  • ResearchGate. A spectroscopic study of Benzonitrile. [Link]

  • Google Patents.
  • Google Patents. Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Chemical Communications (RSC Publishing). Direct synthesis of 2-substituted benzonitriles via alkylcyanation of arynes with N , N -disubstituted aminomalononitriles. [Link]

  • MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

  • The University of East Anglia. Photoelectron spectroscopy of deprotonated benzonitrile. [Link]

  • Duquesne Scholarship Collection. New methods for the synthesis of substituted nitriles. [Link]

  • International Journal of ChemTech Research. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. [Link]

  • Google Patents.
  • Beilstein Journals. Supplementary Information. [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • PubChem. 5-Bromo-2-(4-Chloro-2-Hydroxyphenoxy)benzonitrile. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-2-methoxybenzonitrile is a highly substituted benzonitrile derivative that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a nitrile group, a methoxy group, and two different halogen atoms, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, delving into the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests several potential synthetic routes. The key disconnections involve the introduction of the bromine, chlorine, methoxy, and cyano functionalities onto the benzene ring. Two primary strategies emerge from this analysis, each with its own set of advantages and challenges.

G Target This compound Intermediate1 4-Chloro-2-methoxybenzonitrile Target->Intermediate1 Bromination Intermediate2 5-Bromo-2-amino-4-chlorobenzonitrile Target->Intermediate2 Sandmeyer Reaction (Diazotization & Cyanation) StartingMaterial1 4-Chloro-2-hydroxybenzonitrile Intermediate1->StartingMaterial1 Methylation StartingMaterial2 2-Amino-4-chlorobenzonitrile Intermediate2->StartingMaterial2 Bromination

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway I: Bromination of a Methoxy-Substituted Precursor

This pathway commences with a commercially available or readily synthesized substituted benzonitrile and introduces the bromine atom in the final step. This approach offers the advantage of carrying a stable nitrile group through the synthesis.

Step 1: Methylation of 4-Chloro-2-hydroxybenzonitrile

The synthesis begins with the methylation of the hydroxyl group of 4-chloro-2-hydroxybenzonitrile. This is a standard Williamson ether synthesis, typically carried out using a methylating agent in the presence of a base.

Reaction Scheme:

G Reactant 4-Chloro-2-hydroxybenzonitrile Product 4-Chloro-2-methoxybenzonitrile Reactant->Product Acetone, Reflux Reagent CH₃I, K₂CO₃ Reagent->Product

Caption: Methylation of 4-Chloro-2-hydroxybenzonitrile.

Experimental Protocol:

  • To a solution of 4-chloro-2-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 4-chloro-2-methoxybenzonitrile.

Step 2: Electrophilic Bromination

The final step in this pathway is the regioselective bromination of 4-chloro-2-methoxybenzonitrile. The methoxy group is a strong activating group and an ortho-, para-director, while the chlorine and cyano groups are deactivating. The directing effects of these substituents favor the introduction of the bromine atom at the C-5 position.

Reaction Scheme:

G Reactant 4-Chloro-2-methoxybenzonitrile Product This compound Reactant->Product Fe catalyst (optional) Reagent Br₂, Acetic Acid Reagent->Product

Caption: Bromination of 4-Chloro-2-methoxybenzonitrile.

Experimental Protocol:

  • Dissolve 4-chloro-2-methoxybenzonitrile (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent to the reaction mixture. A Lewis acid catalyst such as iron(III) bromide may be added to enhance the reaction rate.

  • Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthetic Pathway II: The Sandmeyer Reaction Approach

An alternative and powerful strategy for the synthesis of substituted benzonitriles is the Sandmeyer reaction.[1][2][3] This pathway involves the diazotization of an amino group followed by its displacement with a cyano group, typically using a copper(I) cyanide catalyst.[4]

Step 1: Bromination of 2-Amino-4-chlorobenzonitrile

This route begins with the bromination of 2-amino-4-chlorobenzonitrile. The amino group is a strongly activating and ortho-, para-directing group. Therefore, the bromine will be directed to the position para to the amino group, which is the C-5 position.

Reaction Scheme:

G Reactant 2-Amino-4-chlorobenzonitrile Product 2-Amino-5-bromo-4-chlorobenzonitrile Reactant->Product Acetonitrile Reagent N-Bromosuccinimide (NBS) Reagent->Product

Caption: Bromination of 2-Amino-4-chlorobenzonitrile.

Experimental Protocol:

  • Dissolve 2-amino-4-chlorobenzonitrile (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to give the crude 2-amino-5-bromo-4-chlorobenzonitrile, which can be purified by column chromatography.

Step 2: Diazotization of 2-Amino-5-bromo-4-chlorobenzonitrile

The next crucial step is the conversion of the amino group to a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite in the presence of a strong acid.[5][6]

Reaction Scheme:

G Reactant 2-Amino-5-bromo-4-chlorobenzonitrile Product 5-Bromo-4-chloro-2-cyanobenzenediazonium chloride Reactant->Product 0-5 °C Reagent NaNO₂, HCl(aq) Reagent->Product

Caption: Diazotization of 2-Amino-5-bromo-4-chlorobenzonitrile.

Experimental Protocol:

  • Suspend 2-amino-5-bromo-4-chlorobenzonitrile (1.0 eq) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.[5]

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt solution is now ready for the next step.

Step 3: Sandmeyer Cyanation

The final step is the Sandmeyer reaction, where the diazonium salt is treated with copper(I) cyanide to introduce the nitrile group. However, in this proposed pathway, the nitrile group is already present. Therefore, the diazonium group needs to be replaced by a methoxy group. This is not a standard Sandmeyer reaction but a related transformation. A common method to introduce a methoxy group is to decompose the diazonium salt in methanol, often with copper catalysis.

Reaction Scheme:

G Reactant 5-Bromo-4-chloro-2-cyanobenzenediazonium chloride Product This compound Reactant->Product Heat or Cu catalyst Reagent Methanol (CH₃OH) Reagent->Product

Caption: Methoxylation of the diazonium salt.

Experimental Protocol:

  • Slowly add the cold diazonium salt solution to a heated solution of methanol. The temperature is critical and needs to be controlled to avoid side reactions.

  • The reaction can be catalyzed by the addition of a copper salt.

  • After the addition is complete and the evolution of nitrogen gas has ceased, cool the reaction mixture.

  • Pour the mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with water, a dilute base solution to remove any acidic byproducts, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Comparison of Synthetic Pathways

ParameterPathway IPathway II
Starting Material 4-Chloro-2-hydroxybenzonitrile2-Amino-4-chlorobenzonitrile
Number of Steps 23
Key Reactions Williamson ether synthesis, Electrophilic brominationElectrophilic bromination, Diazotization, Methoxylation
Potential Challenges Regioselectivity of brominationStability of the diazonium salt, Control of the methoxylation reaction
Overall Yield Potentially higherMay be lower due to the multi-step nature

Conclusion

Both of the outlined synthetic pathways provide viable routes to this compound. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the specific reactions involved. Pathway I is more direct, but the regioselectivity of the final bromination step needs to be carefully controlled. Pathway II, while longer, utilizes the robust and well-established Sandmeyer reaction chemistry, offering a potentially more predictable outcome in terms of regiochemistry. For any large-scale production, optimization of reaction conditions for each step would be crucial to maximize yield and purity while ensuring a safe and efficient process.

References

  • Reactions of Diazonium Salts: Sandmeyer And Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Synthesis of benzonitriles from substituted benzoic acid. (US6875882B2).
  • Preparation method of o-methoxybenzonitrile. (CN103804235A).
  • Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Publishing. [Link]

  • Process for diazotizing aromatic amines. (US4250089A).
  • EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. INTERNATIONAL JOURNAL OF RECENT SCIENTIFIC RESEARCH. [Link]

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile. (US4528143A).
  • Diazotization of Amines. (2019). Chemistry LibreTexts. [Link]

  • Benzene, 1-bromo-2-chloro. Organic Syntheses Procedure. [Link]

  • Preparation of benzonitrile. (US2770641A).
  • The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (CN102020587A).
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. (2022). YouTube. [Link]

  • Preparation method of 5-bromo-2-chlorobenzoic acid. (CN113321577A).
  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. [Link]

  • Conversion of benzonitrile to benzonic acid reaction. (2024). Filo. [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile. (EP 0110559 A1). European Patent Office. [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-4-chloro-2-methoxybenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of halogenated and methoxy-substituted benzonitrile scaffolds is a cornerstone of modern medicinal chemistry and materials science. These privileged structures offer a unique combination of physicochemical properties and reactive handles for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 5-Bromo-4-chloro-2-methoxybenzonitrile , a versatile building block with significant potential in drug discovery and organic synthesis. From its definitive identification and physicochemical properties to detailed synthetic strategies and safety protocols, this document serves as an essential resource for researchers navigating the use of this compound in their work.

Compound Identification and Physicochemical Properties

The unequivocal identification of a chemical entity is paramount for reproducible scientific research. The compound of interest is systematically named according to IUPAC nomenclature, and its fundamental physicochemical properties are summarized below.

IUPAC Name: 5-Bromo-2-chloro-4-methoxybenzonitrile

CAS Number: 1259020-79-5

Molecular Formula: C₈H₅BrClNO

Molecular Weight: 246.49 g/mol

Structural Representation

Caption: 2D Structure of this compound

Physicochemical Data Summary
PropertyValueSource
Molecular Weight 246.49 g/mol Calculated
Appearance White to off-white solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol (predicted).N/A

Synthesis and Mechanistic Insights

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the nitrile group, suggesting a Sandmeyer reaction on a corresponding aniline precursor. The aniline itself can be derived from the reduction of a nitro group, which is introduced via electrophilic aromatic substitution.

retrosynthesis target This compound aniline 2-Amino-5-bromo-4-chloro-2-methoxyaniline target->aniline Sandmeyer Reaction (Nitrile Formation) nitro 5-Bromo-4-chloro-2-methoxy-nitrobenzene aniline->nitro Reduction of Nitro Group precursor 4-Chloro-2-methoxynitrobenzene nitro->precursor Bromination

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthetic Protocol

This proposed synthesis is a multi-step process beginning with a commercially available starting material. Each step is designed for high yield and purity, with explanations for the choice of reagents and conditions.

Step 1: Bromination of 4-Chloro-2-methoxynitrobenzene

The initial step involves the regioselective bromination of 4-chloro-2-methoxynitrobenzene. The methoxy group is a strongly activating ortho-, para-director, while the chloro and nitro groups are deactivating meta-directors. The position para to the methoxy group is occupied by the chloro group. The two ortho positions are C3 and C5. Steric hindrance from the adjacent nitro group at C1 would likely disfavor substitution at C3. Therefore, bromination is expected to occur at the C5 position, which is ortho to the methoxy group and meta to both the chloro and nitro groups.

  • Reaction:

    • Dissolve 4-chloro-2-methoxynitrobenzene in a suitable solvent such as acetic acid.

    • Add N-Bromosuccinimide (NBS) and a catalytic amount of a Lewis acid (e.g., FeCl₃).

    • Stir the reaction at room temperature until completion, monitored by TLC.

    • Work-up involves quenching the reaction with water and extracting the product with an organic solvent.

Step 2: Reduction of the Nitro Group

The nitro group of the resulting 5-Bromo-4-chloro-2-methoxy-nitrobenzene is then reduced to an amine. A common and effective method for this transformation is catalytic hydrogenation.

  • Reaction:

    • Dissolve the nitro compound in ethanol or ethyl acetate.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

    • Filter off the catalyst and concentrate the solvent to yield the aniline.

Step 3: Sandmeyer Reaction for Nitrile Synthesis

The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.

  • Reaction:

    • Diazotization: Dissolve the aniline from Step 2 in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide. Add the cold diazonium salt solution to the cyanide solution.

    • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

    • Work-up involves extraction with an organic solvent, followed by purification by column chromatography to yield the final product, this compound.

synthesis_workflow start 4-Chloro-2-methoxynitrobenzene step1 Bromination (NBS, FeCl₃, Acetic Acid) start->step1 intermediate1 5-Bromo-4-chloro-2-methoxy-nitrobenzene step1->intermediate1 step2 Reduction (H₂, Pd/C, Ethanol) intermediate1->step2 intermediate2 2-Amino-5-bromo-4-chloro-2-methoxyaniline step2->intermediate2 step3 Sandmeyer Reaction (1. NaNO₂, H⁺ 2. CuCN, KCN) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While experimental data for this specific compound is not publicly available, the following sections provide predicted data and interpretation based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at C3 and C6. The methoxy group will appear as a sharp singlet further upfield.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group will be significantly downfield. The carbons attached to the electronegative bromine, chlorine, and oxygen atoms will also show characteristic downfield shifts.

Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.

Predicted Fragmentation:

  • Loss of a methyl radical (•CH₃) from the methoxy group.

  • Loss of the entire methoxy group (•OCH₃).

  • Loss of the bromine atom (•Br).

  • Loss of the chlorine atom (•Cl).

  • Loss of the nitrile group (•CN).

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its functional groups, making it a valuable intermediate in the synthesis of more complex molecules.

  • Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions.

  • Aromatic Halogens: The bromine and chlorine atoms are sites for nucleophilic aromatic substitution and, more importantly, for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents, enabling the rapid generation of compound libraries for drug screening. The differential reactivity of the C-Br and C-Cl bonds may allow for selective functionalization.

  • Methoxy Group: The methoxy group can potentially be cleaved to reveal a phenol, providing another point for modification.

The benzonitrile moiety is a recognized pharmacophore in numerous approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its metabolic stability make it an attractive functional group in drug design. Substituted benzonitriles are key components in various classes of therapeutic agents, including enzyme inhibitors and receptor antagonists. The specific substitution pattern of this compound makes it a promising starting material for the synthesis of novel compounds with potential biological activity.

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related benzonitriles should be considered.

  • General Hazards: Substituted benzonitriles can be harmful if swallowed, in contact with skin, or if inhaled. They may cause skin and eye irritation.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically functionalized building block with considerable potential for applications in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its identification, a plausible and detailed synthetic route, predicted spectroscopic characteristics, and its potential reactivity and applications. By understanding the fundamental chemistry of this compound, researchers can better leverage its unique properties in the design and synthesis of novel molecules with desired functions.

References

  • Information on the synthesis of a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is a key intermediate for SGLT2 inhibitors, can be found in: Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts.
  • A patent describing the synthesis of a related benzophenone derivative from 5-bromo-2-chlorobenzoic acid: CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.
  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • PubChem. 5-Bromo-2-(4-Chloro-2-Hydroxyphenoxy)benzonitrile. Available at: [Link]

  • LookChem. Cas 1338728-21-4 Basic information. Available at: [Link]

  • Carl R

An In-depth Technical Guide to 5-Bromo-4-chloro-2-methoxybenzonitrile: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Polysubstituted Aromatic Building Block

5-Bromo-4-chloro-2-methoxybenzonitrile is a highly functionalized aromatic compound that has garnered significant interest in the field of medicinal chemistry. Its strategic substitution pattern, featuring a nitrile group, a methoxy ether, and two distinct halogen atoms (bromo and chloro), makes it a versatile intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical characteristics, a plausible synthetic route, and its application in the development of novel therapeutics, particularly as a key building block for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.

The presence of multiple reactive sites on the benzene ring allows for a diverse range of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the halogen atoms are amenable to various cross-coupling reactions and nucleophilic aromatic substitutions. The methoxy group, an electron-donating entity, influences the regioselectivity of these reactions. This combination of functional groups provides a powerful platform for the construction of novel pharmaceutical agents.

Physicochemical Characteristics

PropertyPredicted Value/InformationBasis for Prediction/Reference
Molecular Formula C₈H₅BrClNO-
Molecular Weight 246.49 g/mol -
CAS Number 1399463-36-7-
Appearance White to off-white solidAnalogy with similar substituted benzonitriles.
Melting Point 91-92 °C (estimated)Based on the melting point of 5-Bromo-2-methoxybenzonitrile.
Boiling Point > 200 °C (decomposes)High molecular weight and polarity suggest a high boiling point.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Insoluble in water.The nonpolar aromatic core and halogen substituents suggest solubility in organic solvents, while the overall structure is not conducive to aqueous solubility.

Spectroscopic Profile (Predicted)

Due to the absence of published experimental spectra for this compound, the following spectral data are predicted based on established principles of spectroscopy and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.

  • δ ~7.7 ppm (s, 1H): This downfield singlet is assigned to the proton at the C6 position, which is deshielded by the adjacent electron-withdrawing nitrile group.

  • δ ~7.0 ppm (s, 1H): This upfield singlet corresponds to the proton at the C3 position, which is shielded by the adjacent electron-donating methoxy group.

  • δ ~3.9 ppm (s, 3H): This singlet is characteristic of the methoxy group protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

  • δ ~160 ppm: Quaternary carbon attached to the methoxy group (C2).

  • δ ~135-140 ppm: Aromatic carbons (C6 and C4).

  • δ ~115-125 ppm: Aromatic carbons and the nitrile carbon (C1, C3, C5, and CN).[1]

  • δ ~56 ppm: Methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • ~2230 cm⁻¹: Sharp, medium intensity peak corresponding to the C≡N (nitrile) stretching vibration.

  • ~2850-2960 cm⁻¹: C-H stretching vibrations of the methoxy group.

  • ~1580, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250, 1030 cm⁻¹: C-O stretching of the aryl ether.

  • ~800-900 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.

  • Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) would appear as a cluster of peaks around m/z 245, 247, and 249, with relative intensities determined by the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Synthesis and Reactivity

A plausible and efficient synthetic route to this compound is via the Sandmeyer reaction, a well-established method for the conversion of anilines to various functional groups, including nitriles.[2][3]

Proposed Synthetic Pathway

Synthesis_of_this compound start 2-Amino-4-bromo-5-chloroanisole diazonium Benzenediazonium Salt Intermediate start->diazonium 1. NaNO₂, HCl 2. 0-5 °C product This compound diazonium->product CuCN, KCN

Caption: Proposed synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Cyanation

Part 1: Diazotization of 2-Amino-4-bromo-5-chloroanisole

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 2-amino-4-bromo-5-chloroanisole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear solution.

Part 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.

  • Cool the cyanide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C and to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Reactivity Profile

The reactivity of this compound is governed by its array of functional groups:

  • Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or to a primary amide under controlled acidic conditions. Reduction of the nitrile, typically with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields a primary amine.

  • Halogen Atoms (Bromo and Chloro): The bromine and chlorine atoms are susceptible to a variety of transformations. They can participate in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds. The bromine atom is generally more reactive than the chlorine atom in these reactions. These halogens also activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the electron-withdrawing nitrile group.

  • Methoxy Group: The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. However, given the presence of multiple deactivating groups (halogens and nitrile), electrophilic substitution is unlikely to be a favorable reaction. The primary role of the methoxy group is to direct incoming electrophiles to the ortho and para positions, although this is largely overridden by the other substituents. It also influences the electronic environment of the adjacent carbon atoms, which can be observed in the ¹³C NMR spectrum.

Applications in Drug Development: A Key Intermediate for SGLT2 Inhibitors

This compound and its close analogs are crucial intermediates in the synthesis of a class of anti-diabetic drugs known as SGLT2 inhibitors.[4] These drugs, including Dapagliflozin, work by inhibiting the reabsorption of glucose in the kidneys, thereby lowering blood sugar levels.[4]

The synthesis of Dapagliflozin often involves the coupling of a substituted phenyl group with a protected glucose derivative. A related compound, 5-bromo-2-chloro-4'-ethoxybenzophenone, serves as a key precursor to the substituted phenyl portion of Dapagliflozin.[5] this compound can be envisioned as a strategic starting material for the synthesis of such benzophenone intermediates.

SGLT2_Inhibitor_Synthesis start This compound intermediate1 Substituted Benzoic Acid start->intermediate1 Hydrolysis intermediate2 Substituted Benzophenone intermediate1->intermediate2 Friedel-Crafts Acylation product SGLT2 Inhibitor (e.g., Dapagliflozin) intermediate2->product Coupling with protected glucose derivative

Caption: Conceptual pathway for the use of this compound in SGLT2 inhibitor synthesis.

The ability to selectively functionalize the halogen positions through cross-coupling reactions allows for the introduction of the necessary structural diversity to optimize the pharmacological properties of the final drug candidate, such as potency, selectivity, and pharmacokinetic profile.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from data on analogous compounds such as 5-bromo-2-methoxybenzonitrile.[6][7]

Hazard Statements (Predicted):

  • H302: Harmful if swallowed.[8]

  • H315: Causes skin irritation.[6][8]

  • H319: Causes serious eye irritation.[6][8]

  • H335: May cause respiratory irritation.[8]

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P264: Wash skin thoroughly after handling.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Handling and Storage:

This compound should be handled in a well-ventilated area, preferably in a fume hood, by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of functional groups provides a rich platform for a wide range of chemical transformations, enabling the construction of complex and biologically active molecules. Its role as a potential key intermediate in the synthesis of SGLT2 inhibitors highlights its importance to the pharmaceutical industry. While direct experimental data for this compound is limited, a comprehensive understanding of its properties and reactivity can be gleaned from the study of its structural analogs. This guide provides a foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • AOBChem. (n.d.). 4-bromo-2-fluoro-5-methoxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN108530408A - The method for preparing Dapagliflozin.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US7563920B2 - Methods for preparing 2-methoxyisobutylisonitrile and tetrakis(2-methoxyisobutylisonitrile)copper(I) tetrafluoroborate.
  • ResearchGate. (n.d.). 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

  • PubMed Central. (n.d.). Breaking boundaries in diabetic nephropathy treatment: design and synthesis of novel steroidal SGLT2 inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Retrieved from [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic Strategies toward SGLT2 Inhibitors. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • ACS Publications. (2026). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. Retrieved from [Link]

  • Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]

  • PubMed Central. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Methoxybenzonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ChemSrc. (2025). 2-Methoxybenzonitrile. Retrieved from [Link]

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An In-Depth Technical Guide on the Safety and Handling of 5-Bromo-4-chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Chemical Safety

In the fast-paced world of pharmaceutical and agrochemical research, the utility of complex intermediates like 5-Bromo-4-chloro-2-methoxybenzonitrile is undeniable. Its trifunctional nature offers a versatile scaffold for the synthesis of novel compounds. However, with chemical complexity comes the inherent responsibility of ensuring the safety of the researchers who handle these materials. This guide is crafted to provide a comprehensive, scientifically-grounded framework for the safe handling of this compound, moving beyond mere procedural steps to explain the causality behind each precaution. Our objective is to empower researchers with the knowledge to create a self-validating system of safety in their laboratories.

Hazard Identification and Risk Assessment

A thorough understanding of the toxicological profile of a chemical is the foundation of a robust safety plan. While specific toxicological data for this compound is limited, a hazard assessment based on its constituent functional groups—a halogenated aromatic ring, a nitrile group, and a methoxy ether—necessitates a high degree of caution.

Various safety data sheets (SDS) classify this compound with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Irritation: Causes skin irritation.[3][4][5]

  • Eye Irritation: Causes serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

The primary routes of exposure are inhalation of dust particles, dermal contact, and eye contact. The nitrile functional group (-C≡N) is a key area of concern, as related compounds can sometimes be metabolized to release cyanide. Therefore, minimizing exposure through all routes is paramount.

Table 1: GHS Hazard Classification

Hazard StatementGHS ClassificationPictogram
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)
H312: Harmful in contact with skinAcute Toxicity, Dermal (Category 4)
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)
H332: Harmful if inhaledAcute Toxicity, Inhalation (Category 4)
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)

The Hierarchy of Controls: A Multi-Layered Safety Approach

A fundamental principle of laboratory safety is the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction.

Hierarchy of Controls Elimination Elimination (Not applicable) Substitution Substitution (Consider less hazardous alternatives) Elimination->Substitution Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles) Administrative->PPE

Figure 1: Hierarchy of safety controls for handling hazardous chemicals.

2.1. Engineering Controls: Your Primary Shield

Engineering controls are the most critical layer of protection as they physically separate the researcher from the hazard.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[6] This ensures that any dust or vapors are effectively captured and exhausted.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.[1][7]

2.2. Administrative Controls: Standardizing Safe Practices

These are the protocols and procedures that support a safe working environment.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.

  • Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before commencing any work.

  • Restricted Access: Designate specific areas within the lab for working with this compound and restrict access to authorized personnel only.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2][5][6][8] Wash hands thoroughly after handling the chemical, even if gloves were worn.[4][5][6][8]

2.3. Personal Protective Equipment (PPE): The Final Barrier

PPE is essential for protecting against accidental exposure.

  • Eye Protection: Chemical safety goggles are mandatory.[8] In some situations, a face shield may also be appropriate.[7]

  • Hand Protection: Wear nitrile gloves.[1][7] For prolonged handling or when working with solutions, consider double-gloving. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat must be worn at all times. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[8]

Detailed Protocols for Safe Handling

3.1. Weighing and Solution Preparation

  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Don all required PPE.

  • Weighing:

    • Perform all weighing operations inside the fume hood.

    • Use a disposable weighing boat or paper to avoid contaminating the balance.

    • Handle the solid with a spatula, taking care to minimize the creation of dust.

    • Immediately and securely close the stock container after dispensing.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed solid.

    • If necessary, use a magnetic stirrer to aid dissolution. Avoid vigorous shaking that could generate aerosols.

  • Cleanup:

    • Carefully clean the spatula and any potentially contaminated surfaces with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

    • Wipe down the work surface in the fume hood.

3.2. Storage

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][5]

  • Keep it away from incompatible materials, such as strong oxidizing agents.[2]

  • The storage area should be clearly labeled, and access should be restricted.

3.3. Waste Disposal

  • Solid Waste: All contaminated solid waste (e.g., gloves, weighing papers, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][7]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not pour this chemical down the drain.[1][7]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[1][8]

Emergency Procedures: A Plan for the Unexpected

Emergency Response Spill Chemical Spill Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor / Emergency Services Spill->Alert Assess Assess Situation (If trained) Alert->Assess Contain Contain Spill (Use absorbent material) Assess->Contain Cleanup Clean and Decontaminate Contain->Cleanup

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-4-chloro-2-methoxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-4-chloro-2-methoxybenzonitrile, a substituted aromatic compound of interest in pharmaceutical and agrochemical research. In the absence of specific experimental data in public literature, this document establishes a predictive framework for its solubility in common organic solvents based on its molecular structure and the physicochemical properties of its constituent functional groups. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of thermodynamic solubility using the industry-standard shake-flask method, coupled with a robust HPLC-UV quantification procedure. This document is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies required to accurately assess the solubility profile of this and structurally related compounds, a critical parameter for reaction optimization, formulation development, and bioavailability assessment.

Introduction: The Significance of Solubility

This compound is a polysubstituted aromatic nitrile, a class of compounds frequently utilized as key intermediates in the synthesis of complex bioactive molecules. The solubility of such a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. From a process chemistry perspective, solubility in organic solvents governs reaction kinetics, dictates the choice of purification methods such as crystallization, and influences overall yield and purity. In the context of drug discovery and development, aqueous and non-aqueous solubility are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy.[1][2] Therefore, a thorough understanding and accurate measurement of the solubility of this compound are indispensable for its effective application.

Theoretical & Predictive Solubility Analysis

The principle of "like dissolves like" serves as a foundational concept for predicting solubility. This principle posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3] The molecular structure of this compound provides several clues to its expected solubility behavior.

  • Core Structure: The benzene ring forms a nonpolar, hydrophobic core.

  • Nitrile Group (-C≡N): The cyano group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[4]

  • Halogen Substituents (Bromo- and Chloro-): The bromine and chlorine atoms are electronegative, introducing polarity. However, their overall effect is to increase the molecular weight and lipophilicity, which generally favors solubility in nonpolar organic solvents.

  • Methoxy Group (-OCH₃): The methoxy group is moderately polar and can act as a hydrogen bond acceptor.[5] Its presence can slightly enhance solubility in polar solvents compared to a simple halogenated benzene ring.[6]

Predicted Solubility Trend:

Based on this structural analysis, this compound is anticipated to exhibit the following general solubility trends:

  • High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), and in chlorinated solvents like Dichloromethane (DCM) and Chloroform.

  • Moderate Solubility: In polar protic solvents such as lower-chain alcohols (Methanol, Ethanol) and in moderately polar solvents like Acetone and Ethyl Acetate. The ability of the methoxy and nitrile groups to accept hydrogen bonds will facilitate dissolution in these solvents.[3][7]

  • Low to Negligible Solubility: In nonpolar solvents like Hexane and Toluene, and in highly polar protic solvents like water. The large, hydrophobic, and halogenated aromatic core is expected to dominate, limiting solubility in these extremes of the polarity spectrum.

For a practical baseline, the solubility of the parent compound, benzonitrile, is provided. Benzonitrile is very soluble in acetone and benzene, and miscible with ethanol and diethyl ether.[8][9] It is expected that this compound will follow a similar pattern, though the increased molecular weight and halogenation will likely modulate the absolute solubility values.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, experimental measurement is essential. The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent at a given temperature.[10][11] This is distinct from kinetic solubility, which is often a higher, metastable value obtained under non-equilibrium conditions and can be misleading for formulation and development decisions.[1][2][12]

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the comprehensive workflow for the experimental determination of the solubility of this compound.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid This compound prep2 Add to vial with known volume of solvent prep1->prep2 prep3 Prepare triplicate samples per solvent prep2->prep3 equil1 Agitate in thermostatic shaker (e.g., 25°C, 24-72h) prep3->equil1 equil2 Ensure excess solid remains undissolved equil1->equil2 sep1 Centrifuge samples to pellet solid equil2->sep1 sep2 Filter supernatant with solvent-compatible syringe filter (e.g., 0.22 µm PTFE) sep1->sep2 quant1 Prepare serial dilutions of supernatant sep2->quant1 quant2 Analyze via HPLC-UV quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 data_table Populate Solubility Data Table quant3->data_table Record Data

Sources

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 5-Bromo-4-chloro-2-methoxybenzonitrile for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Differentiated Scaffolding

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel therapeutic agents. 5-Bromo-4-chloro-2-methoxybenzonitrile is a highly valuable and versatile building block, particularly in the synthesis of kinase inhibitors and other complex molecular architectures.[1][2] Its utility stems from a unique confluence of structural features:

  • An Electron-Withdrawing Nitrile Group: This moiety activates the aromatic ring, influencing its reactivity and serving as a key interaction point in many biological targets.[3]

  • Orthogonal Halogen Reactivity: The presence of both a bromine and a chlorine atom provides two distinct handles for sequential, chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for precise, stepwise elaboration of the scaffold.[4]

  • A Modulating Methoxy Group: The electron-donating methoxy group influences the electronic properties and conformation of the ring, offering an additional point for modification or interaction within a target's binding pocket.

This guide provides an in-depth exploration of the key synthetic transformations possible with this compound, offering detailed protocols and mechanistic insights to empower researchers in drug development.

Core Synthetic Pathways: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation, offering unparalleled scope and functional group tolerance. For this compound, these methods allow for the selective functionalization at the C5-Br position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common motif in kinase inhibitors.[5][6] The reaction couples the aryl halide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7]

Causality of Protocol Choices:

  • Catalyst System: The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the subsequent reductive elimination, leading to higher yields and turnover numbers, especially for less reactive aryl chlorides.[7]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7][8]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Water is often necessary to dissolve the inorganic base, while the organic solvent solubilizes the substrate and catalyst.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex oa_label Oxidative Addition oxidative_addition Oxidative Addition pd_r_complex Ar-Pd(II)L₂(R') pd_complex->pd_r_complex tm_label Transmetalation transmetalation Transmetalation pd_r_complex->pd0 product Ar-R' re_label Reductive Elimination reductive_elimination Reductive Elimination start Ar-Br boronic R'-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position

Reagent/ParameterQuantity/ConditionPurpose
This compound1.0 equivStarting Material
Arylboronic Acid1.1 - 1.5 equivCoupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.02 - 0.05 equivCatalyst
Base (e.g., K₂CO₃)2.0 - 3.0 equivActivates Boronic Acid
Solvent System1,4-Dioxane/H₂O (4:1)Reaction Medium
Temperature80-100 °CThermal Energy
AtmosphereInert (Nitrogen or Argon)Prevents catalyst degradation

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst and the solvent system via syringe.

  • Heat the reaction mixture to the specified temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[9][10] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[11] Similar to the Suzuki coupling, the C5-Br bond reacts preferentially.[4]

Causality of Protocol Choices:

  • Catalyst System: The choice of ligand is crucial for successful amination. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective as they promote both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are commonly used.[12] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are preferred to prevent catalyst deactivation and unwanted side reactions.[12]

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start 5-Bromo-4-chloro-2- methoxybenzonitrile + Amine reagents Add Pd Catalyst, Ligand, Base, and Anhydrous Solvent start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert reaction Heat Reaction Mixture (e.g., 80-110 °C) inert->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product 5-Amino-4-chloro-2- methoxybenzonitrile Derivative purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol: Selective Buchwald-Hartwig Amination at the C5-Position

Reagent/ParameterQuantity/ConditionPurpose
This compound1.0 equivStarting Material
Amine1.2 - 1.5 equivCoupling Partner
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)0.01 - 0.02 equivCatalyst Source
Ligand (e.g., XPhos)0.02 - 0.04 equivStabilizes & Activates Pd
Base (e.g., NaOt-Bu)1.5 - 2.0 equivAmine Deprotonation
SolventAnhydrous TolueneReaction Medium
Temperature90-110 °CThermal Energy
AtmosphereInert (Nitrogen or Argon)Prevents catalyst degradation

Step-by-Step Methodology:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a flame-dried flask.

  • Add the this compound and the anhydrous solvent.

  • Add the amine coupling partner via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired product.

Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, Nucleophilic Aromatic Substitution (SNAr) offers a complementary approach, particularly for functionalizing the C4-Cl position.[13] The reaction requires an electron-deficient aromatic ring and a strong nucleophile. The electron-withdrawing nitrile group at C1 activates the C4 position for nucleophilic attack.

Causality of Protocol Choices:

  • Reactivity Order: In SNAr, the C-Cl bond is generally more labile than the C-Br bond due to the higher electronegativity of chlorine, which better stabilizes the intermediate Meisenheimer complex.[14]

  • Reaction Conditions: SNAr reactions typically require strong nucleophiles (e.g., sodium methoxide, piperidine) and polar aprotic solvents (e.g., DMSO, DMF) that can stabilize the charged intermediate.[14] Elevated temperatures are often necessary to overcome the activation energy barrier.

Diagram: SNAr Mechanism via Meisenheimer Complex

SNAr_Mechanism cluster_step1 cluster_step2 start Substituted Benzonitrile (with Cl at C4) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start->meisenheimer Step 1 (Slow) s1_label Addition nucleophile Nu⁻ product Substituted Product meisenheimer->product Step 2 (Fast) leaving_group Cl⁻ meisenheimer->leaving_group s2_label Elimination step1 Addition of Nucleophile step2 Loss of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol: SNAr at the C4-Position

Reagent/ParameterQuantity/ConditionPurpose
This compound1.0 equivStarting Material
Nucleophile (e.g., Sodium Methoxide)2.0 - 3.0 equivDisplacing Group
SolventAnhydrous DMSO or DMFPolar Aprotic Medium
Temperature100-150 °CThermal Energy
AtmosphereInert (Nitrogen or Argon)Prevents side reactions

Step-by-Step Methodology:

  • To a solution of this compound in the anhydrous polar aprotic solvent, add the nucleophile.

  • Heat the mixture to the specified temperature in a sealed vessel.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and carefully pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Application in Kinase Inhibitor Synthesis: A Hypothetical Workflow

The sequential and selective nature of the reactions described above allows for the construction of complex, highly decorated scaffolds relevant to drug discovery. For instance, many potent tyrosine kinase inhibitors feature a substituted quinazoline or a related heterocyclic core.[2]

Diagram: Sequential Derivatization Workflow

Sequential_Synthesis start 5-Bromo-4-chloro-2- methoxybenzonitrile reaction1 Suzuki Coupling (at C5-Br) start->reaction1 step1 Intermediate 1 (5-Aryl-4-chloro...) reaction2 Buchwald-Hartwig Amination (at C4-Cl) step1->reaction2 step2 Final Product (5-Aryl-4-amino...) reaction1->step1 reaction2->step2

Sources

Application Notes and Protocols for the Strategic Use of 5-Bromo-4-chloro-2-methoxybenzonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

5-Bromo-4-chloro-2-methoxybenzonitrile is a highly functionalized aromatic building block with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen atoms (bromine and chlorine), an electron-donating methoxy group, and an electron-withdrawing nitrile group, makes it an ideal substrate for strategic, sequential cross-coupling reactions. The presence of multiple reaction handles allows for the controlled and regioselective introduction of various molecular fragments, enabling the synthesis of complex, multi-substituted aromatic compounds.

This guide provides an in-depth exploration of the use of this compound in several key palladium-catalyzed cross-coupling reactions. We will delve into the principles of chemoselectivity that govern its reactivity and provide detailed, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These protocols are designed to be self-validating, with explanations for the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

The Principle of Chemoselectivity: Exploiting Differential Halogen Reactivity

The cornerstone of utilizing dihalogenated substrates like this compound is the principle of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the palladium(0) catalyst is highly dependent on the nature of the carbon-halogen bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1] This predictable reactivity hierarchy allows for the selective functionalization of the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

This inherent difference in reactivity can be strategically exploited to perform sequential cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction conditions, one can first functionalize the C5-position (bromine) and then, in a subsequent step, modify the C4-position (chlorine), often with a different coupling partner. This approach provides a powerful and modular route to complex, unsymmetrically substituted benzonitrile derivatives.

G cluster_0 Sequential Cross-Coupling Strategy A This compound B Step 1: Selective Coupling at C-Br (e.g., Suzuki, Buchwald-Hartwig) A->B Partner 1 [Pd(0)] C Monosubstituted Intermediate B->C D Step 2: Coupling at C-Cl (Requires more forcing conditions) C->D Partner 2 [Pd(0)], stronger conditions E Disubstituted Product D->E

Caption: A logical workflow for the sequential functionalization of this compound.

Application Note 1: Selective Suzuki-Miyaura C-C Bond Formation at the C5-Position

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in many pharmaceutical compounds.[2] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

Principle of the Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The electron-deficient nature of the benzonitrile ring system enhances the reactivity of the attached halogens towards oxidative addition, making it a suitable substrate for this transformation.[3]

G pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-Br(L2) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_biaryl Ar-Pd(II)-R(L2) pd2_aryl->pd2_biaryl Transmetalation (R-B(OH)2 + Base) product Ar-R pd2_biaryl->product Reductive Elimination product->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Selective Suzuki Coupling with Phenylboronic Acid

This protocol describes a representative procedure for the selective coupling of an arylboronic acid at the C-Br position of this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). This in-situ generation of the Pd(0) catalyst from a stable Pd(II) precursor is a common and convenient practice.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation.

  • Reagent Addition: Under a positive pressure of inert gas, add the pre-mixed catalyst to the Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio. The aqueous base is necessary to facilitate the transmetalation step.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Value/ReagentRationale
Stoichiometry Arylboronic acid (1.1 - 1.5 eq)A slight excess ensures complete consumption of the starting material.
Catalyst Pd(OAc)2 / PPh3 or Pd(dppf)Cl2 (1-5 mol%)Provides a stable and efficient catalytic system for this type of coupling.
Base K2CO3, Cs2CO3, or K3PO4 (2-3 eq)Activates the boronic acid for transmetalation.
Solvent Dioxane/H2O, Toluene/H2O, or DMFA mixture of an organic solvent and water is typical for Suzuki reactions.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle efficiently.

Application Note 2: Selective Buchwald-Hartwig C-N Bond Formation at the C5-Position

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5][6] It has largely replaced harsher, traditional methods for the synthesis of arylamines, which are key structures in countless pharmaceuticals.

Principle of the Reaction

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. A key difference lies in the use of bulky, electron-rich phosphine ligands. These ligands are crucial for promoting the reductive elimination step, which is often the rate-limiting step in C-N bond formation, and for preventing the formation of undesired side products. A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.

G cluster_0 Buchwald-Hartwig Amination Workflow A Prepare Reaction Vessel (Flame-dry, inert atmosphere) B Add Solids: Aryl Halide, Base, Catalyst, Ligand A->B C Add Liquids: Solvent, Amine B->C D Heat Reaction Mixture (Monitor by TLC/LC-MS) C->D E Aqueous Workup and Extraction D->E F Purification (Column Chromatography) E->F

Caption: A general experimental workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Selective Amination with Morpholine

This protocol provides a representative method for the selective amination at the C-Br position.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd2(dba)3 (0.01 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq) to the tube.

  • Solvent and Amine Addition: Add anhydrous toluene, followed by morpholine (1.2 eq).

  • Inert Atmosphere: Seal the tube and remove it from the glovebox. If not using a glovebox, ensure the vessel is thoroughly purged with an inert gas after all reagents are added.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

ParameterRecommended Value/ReagentRationale
Stoichiometry Amine (1.1 - 1.5 eq)A slight excess is used to drive the reaction to completion.
Catalyst Pd2(dba)3 or Pd(OAc)2 (1-2 mol%)Common and effective palladium precursors.
Ligand XPhos, SPhos, RuPhos (2-8 mol%)Bulky, electron-rich ligands are essential for efficient C-N reductive elimination.
Base NaOtBu, K3PO4, Cs2CO3 (1.4 - 2.5 eq)A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene, Dioxane, or THFAnhydrous, aprotic solvents are necessary.
Temperature 80 - 120 °CHigher temperatures are often needed to facilitate the catalytic cycle.

Further Transformations and Other Cross-Coupling Reactions

The monochloro-substituted products obtained from the selective reactions at the C-Br position are valuable intermediates for further diversification. Coupling at the less reactive C-Cl bond can be achieved, although it typically requires more forcing conditions, such as higher temperatures, longer reaction times, and more specialized, highly active catalyst systems.

Beyond the Suzuki and Buchwald-Hartwig reactions, the C-Br bond of this compound is also amenable to other important cross-coupling transformations:

  • Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst can be used to install an alkynyl group at the C5-position.[7][8][9]

  • Heck Reaction: Coupling with an alkene, such as styrene or an acrylate, can introduce a vinyl group at the C5-position.[10][11][12]

These reactions further expand the synthetic utility of this versatile building block, opening up avenues to a wide array of complex molecular architectures.

References

  • SynOpen. (2025). Efficient Dibromination of Aromatics with Fe(NO3)3·9H2O/FeBr3.
  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling.
  • Chotana, G. A., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Garg, N. K., et al. (2005). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Accounts of Chemical Research, 38(10), 843-853.
  • Li, J. J. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 855-897.
  • Al-Masum, M., & El-Sayed, I. (2010).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.

Sources

Application Notes and Protocols: 5-Bromo-4-chloro-2-methoxybenzonitrile as a Key Intermediate for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Benzonitriles in Modern Drug Synthesis

In the landscape of contemporary pharmaceutical development, the strategic synthesis of complex molecular architectures with high precision and efficiency is paramount. Halogenated and methoxy-substituted benzonitriles are a class of versatile intermediates that serve as critical building blocks in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). Their utility stems from the unique reactivity imparted by the substituent groups, which allows for a wide range of subsequent chemical transformations. This guide focuses on the synthesis and application of 5-Bromo-4-chloro-2-methoxybenzonitrile, a key intermediate, with a particular emphasis on its potential role in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[1][2]

The presence of bromo, chloro, methoxy, and nitrile functionalities on the benzene ring provides multiple reaction sites for medicinal chemists to elaborate the molecular structure and achieve the desired pharmacological profile. This document provides a comprehensive overview of the synthesis, purification, and analytical characterization of this compound, along with its application in the synthesis of a representative API.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an intermediate is crucial for process development, safety, and quality control. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₈H₅BrClNOCalculated
Molecular Weight 246.49 g/mol Calculated
CAS Number 95383-17-8 (for the corresponding carboxylic acid)[3]
Appearance White to off-white crystalline solid (predicted)[4]
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol (predicted)
Melting Point Not available. Predicted to be in the range of 100-150 °C based on similar structures.

Synthesis of this compound: A Proposed Multi-step Protocol

The following is a proposed synthetic route for this compound, designed for scalability and high purity. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Visualizing the Synthetic Pathway

Synthetic Pathway of this compound 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol Step_1_Reagents 1. (CH₃)₂SO₄, K₂CO₃ 2. Fe, NH₄Cl 2-Chloro-4-nitrophenol->Step_1_Reagents 4-Chloro-2-methoxy-5-nitroaniline 4-Chloro-2-methoxy-5-nitroaniline Step_1_Reagents->4-Chloro-2-methoxy-5-nitroaniline Step_2_Reagents 1. NaNO₂, H₂SO₄ 2. CuCN, KCN 4-Chloro-2-methoxy-5-nitroaniline->Step_2_Reagents This compound This compound Step_2_Reagents->this compound

Caption: Proposed synthetic pathway for this compound.

Step 1: Methylation and Reduction to form 4-Chloro-2-methoxy-5-nitroaniline

Rationale: The initial step involves the protection of the hydroxyl group as a methyl ether to prevent unwanted side reactions in subsequent steps. This is followed by the reduction of the nitro group to an amine, which is a necessary precursor for the Sandmeyer reaction.

Protocol:

  • To a stirred solution of 2-chloro-4-nitrophenol (1 equiv.) in acetone, add anhydrous potassium carbonate (2 equiv.).

  • Add dimethyl sulfate (1.2 equiv.) dropwise at room temperature and stir the reaction mixture for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in a mixture of ethanol and water. Add iron powder (5 equiv.) and ammonium chloride (1 equiv.).

  • Heat the mixture to reflux for 4 hours.

  • After cooling, filter the reaction mixture through a bed of celite and wash with ethanol.

  • Concentrate the filtrate to obtain the crude 4-chloro-2-methoxy-5-nitroaniline, which can be purified by column chromatography.

Step 2: Sandmeyer Reaction to Yield this compound

Rationale: The Sandmeyer reaction is a reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate. This classic transformation is widely used in the synthesis of aromatic nitriles.

Protocol:

  • Dissolve 4-chloro-2-methoxy-5-nitroaniline (1 equiv.) in a mixture of sulfuric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.5 equiv.) and potassium cyanide (1.5 equiv.) in water.

  • Slowly add the diazonium salt solution to the cyanide solution at a temperature of 60-70 °C.

  • Stir the reaction mixture for 2 hours at this temperature.

  • Cool the mixture to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Application in API Synthesis: A Key Intermediate for SGLT2 Inhibitors

This compound and its corresponding carboxylic acid, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, are pivotal intermediates in the synthesis of a new class of antidiabetic drugs known as SGLT2 inhibitors.[1][5] These drugs lower blood glucose levels by inhibiting the reabsorption of glucose in the kidneys.[2]

Synthetic Pathway to an SGLT2 Inhibitor (Dapagliflozin Analogue)

The following diagram illustrates a representative synthesis of an SGLT2 inhibitor, showcasing the central role of a 5-bromo-2-chlorobenzoyl derivative.

SGLT2_Inhibitor_Synthesis 5-Bromo-2-chlorobenzoic_acid 5-Bromo-2-chlorobenzoic acid Step_1 SOCl₂, DMF (cat.) 5-Bromo-2-chlorobenzoic_acid->Step_1 Acyl_Chloride 5-Bromo-2-chlorobenzoyl chloride Step_1->Acyl_Chloride Step_2 Phenetole, AlCl₃ (Friedel-Crafts Acylation) Acyl_Chloride->Step_2 Benzophenone_Intermediate 5-Bromo-2-chloro-4'- ethoxybenzophenone Step_2->Benzophenone_Intermediate Step_3 Reduction (e.g., Et₃SiH, BF₃·OEt₂) Benzophenone_Intermediate->Step_3 Diphenylmethane_Intermediate 5-Bromo-2-chloro-4'- ethoxydiphenylmethane Step_3->Diphenylmethane_Intermediate Step_4 Glycosylation with protected gluconolactone Diphenylmethane_Intermediate->Step_4 SGLT2_Inhibitor SGLT2 Inhibitor (e.g., Dapagliflozin) Step_4->SGLT2_Inhibitor

Caption: Generalized synthetic pathway to an SGLT2 inhibitor.

Protocol: Synthesis of 5-Bromo-2-chloro-4'-ethoxybenzophenone

This protocol details the synthesis of a key benzophenone intermediate, which is a common precursor for many SGLT2 inhibitors.[6][7]

  • To a flask containing 5-bromo-2-chlorobenzoic acid (1 equiv.), add thionyl chloride (2-5 equiv.) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-4 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 5-bromo-2-chlorobenzoyl chloride.[6]

  • Dissolve the crude acyl chloride in dichloromethane and cool the solution to -25 to -20 °C.

  • Add silica gel-loaded aluminum trichloride (1.05-1.5 equiv.) to the solution.[6]

  • Slowly add phenetole (1.1 equiv.) to the reaction mixture while maintaining a vacuum.

  • Allow the reaction to proceed for 2-4 hours.

  • Upon completion, quench the reaction with a 5% sodium bicarbonate solution and then wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Recrystallize the solid residue from an ethanol/water mixture to obtain pure 5-bromo-2-chloro-4'-ethoxybenzophenone.[6]

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its use in API synthesis. The following analytical techniques are recommended for its characterization.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons will appear as distinct signals in the downfield region (δ 7.0-8.0 ppm). The methoxy group will be a sharp singlet in the upfield region (δ 3.8-4.0 ppm).[8]
¹³C NMR The carbon atoms of the aromatic ring will resonate in the δ 110-160 ppm range. The nitrile carbon will be observed around δ 115-120 ppm, and the methoxy carbon will be around δ 55-60 ppm.[8]
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[9][10]
High-Performance Liquid Chromatography (HPLC) HPLC analysis should be used to determine the purity of the intermediate. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.
Experimental Protocols for Analytical Characterization

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[9]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-10 seconds) may be necessary.[9]

Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in the positive or negative ion mode.

Conclusion

This compound represents a strategically important intermediate for the synthesis of complex APIs, particularly SGLT2 inhibitors. The synthetic protocols and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to produce and characterize this key building block with high purity and efficiency. A thorough understanding of the chemistry and handling of such intermediates is fundamental to the successful and scalable production of modern pharmaceuticals.

References

  • Zhang, J., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts. [Link]

  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Breaking boundaries in diabetic nephropathy treatment: design and synthesis of novel steroidal SGLT2 inhibitors. PubMed Central. [Link]

  • US3567758A - Preparation of hydroxybenzonitriles.
  • Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. Patsnap. [Link]

  • 5-bromo-4-chloro-2-methoxybenzoic acid. Appretech Scientific Limited. [Link]

  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. [Link]

  • Synthetic Strategies toward SGLT2 Inhibitors. ResearchGate. [Link]

  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Chem-Impex. [Link]

  • 5-Bromo-2-(4-Chloro-2-Hydroxyphenoxy)benzonitrile. PubChem. [Link]

  • CN108530408A - The method for preparing Dapagliflozin.
  • 2-Amino-5-bromo-4-methoxybenzonitrile. PubChem. [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. [Link]

  • Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Indian Academy of Sciences. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Thieme Connect. [Link]

  • US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. SpringerLink. [Link]

  • ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. MDPI. [Link]

  • EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health. [Link]

Sources

Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-4-chloro-2-methoxybenzonitrile: A Protocol for Targeted Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

As a cornerstone of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction provides a powerful method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is indispensable in pharmaceutical research and drug development for constructing complex molecular architectures.[3]

This application note presents a detailed protocol for the Suzuki coupling of 5-bromo-4-chloro-2-methoxybenzonitrile. This substrate is of particular interest as it possesses two distinct halogen atoms, offering an opportunity for chemoselective functionalization. The significant difference in reactivity between the C-Br and C-Cl bonds allows for a targeted reaction at the more labile bromide position, preserving the chloride for subsequent transformations. Understanding and exploiting this reactivity difference is crucial for efficient and selective synthesis pathways.

This guide provides a comprehensive walkthrough of the reaction, from the underlying mechanistic principles to a step-by-step experimental protocol, purification, and troubleshooting.

Mechanism and Strategy for Chemoselectivity

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[2][4] The cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This step is typically the rate-determining step of the entire cycle.[4]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.[3][5] The base activates the organoboron compound, facilitating this transfer.[1]

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][4]

The key to achieving chemoselectivity with this compound lies in the oxidative addition step. The relative reactivity of aryl halides for oxidative addition to Pd(0) follows the general trend: I > OTf > Br >> Cl.[1][6] The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it much more susceptible to cleavage and insertion by the palladium catalyst. By carefully selecting the catalyst, ligand, and reaction conditions (particularly temperature), the reaction can be directed to occur exclusively at the C-Br bond, leaving the C-Cl bond intact for potential future modifications. While catalysts for activating aryl chlorides exist, they typically require more electron-rich and bulky ligands and often higher temperatures.[4][5]

Catalytic Cycle Overview

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate Ar-Pd(II)L₂-Br pd0->pd_intermediate Oxidative Addition substrate Ar-Br (this compound) substrate->pd_intermediate transmetal_complex Ar-Pd(II)L₂-R pd_intermediate->transmetal_complex Transmetalation boronic R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->transmetal_complex transmetal_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) transmetal_complex->product

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol details a representative Suzuki coupling of this compound with phenylboronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound245.462451.01.0
Phenylboronic Acid121.931461.21.2
Pd(dppf)Cl₂·CH₂Cl₂816.6424.50.030.03
Potassium Carbonate (K₂CO₃)138.214153.03.0
1,4-Dioxane-8 mL--
Deionized Water-2 mL--

Note on Catalyst Choice: [Pd(dppf)Cl₂] is a robust and commonly used precatalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides good stability and activity for the coupling of aryl bromides under relatively mild conditions, which aids in preventing the undesired coupling of the aryl chloride.

Step-by-Step Reaction Procedure
  • Vessel Preparation: Place a magnetic stir bar into a 25 mL round-bottom flask or a reaction vial suitable for heating.

  • Addition of Solids: To the flask, add this compound (245 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. The use of an aqueous solvent system is common and helps to dissolve the base.[1][7]

  • Inert Atmosphere: Seal the flask with a rubber septum. Insert a needle connected to a nitrogen or argon gas line and another needle to act as an outlet. Bubble the inert gas through the solvent mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.[7]

  • Catalyst Addition: After degassing, briefly remove the septum and add the palladium catalyst, [Pd(dppf)Cl₂] (24.5 mg, 0.03 mmol), under a positive flow of inert gas. Reseal the flask immediately.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 80-90 °C. Allow the reaction to stir vigorously overnight (12-16 hours).

  • Monitoring Progress: The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

Experimental Workflow Diagram

protocol_workflow start Start add_solids 1. Add Reactants & Base (Substrate, Boronic Acid, K₂CO₃) to Reaction Flask start->add_solids add_solvents 2. Add Solvents (1,4-Dioxane, Water) add_solids->add_solvents degas 3. Degas Mixture (Bubble N₂ or Ar for 20 min) add_solvents->degas add_catalyst 4. Add Pd(dppf)Cl₂ (Under Inert Gas) degas->add_catalyst heat 5. Heat Reaction (80-90 °C, 12-16h) add_catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor end Reaction Complete monitor->end

Caption: Step-by-step workflow for the Suzuki coupling setup.

Work-up and Purification Protocol

  • Cooling and Quenching: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product, 4-chloro-2-methoxy-5-phenylbenzonitrile.

Purification Workflow Diagram

purification_workflow start Reaction Mixture cool 1. Cool to RT start->cool dilute 2. Dilute with Ethyl Acetate cool->dilute filter 3. Filter through Celite dilute->filter extract 4. Liquid-Liquid Extraction (Wash with H₂O, then Brine) filter->extract dry 5. Dry Organic Layer (Anhydrous Na₂SO₄) extract->dry concentrate 6. Concentrate in vacuo dry->concentrate chromatography 7. Flash Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Workflow for the post-reaction work-up and purification.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Fume Hood: All steps of this procedure, especially those involving volatile organic solvents and the palladium catalyst, should be performed in a well-ventilated chemical fume hood.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate caution.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst due to oxygen exposure.Ensure thorough degassing of the reaction mixture and solvents. Use fresh, high-quality catalyst.
Insufficient base or base is not dissolved.Ensure the base is finely powdered or fully dissolved in the aqueous phase. Consider a stronger base like K₃PO₄ if needed.
Formation of Side Products Homocoupling of the boronic acid.This can be caused by oxygen. Improve degassing. Ensure a slight excess, but not a large excess, of the boronic acid.
Protodeboronation (boronic acid is replaced by -H).Ensure the reaction is run under inert conditions and that the base is not excessively strong or the temperature too high for prolonged periods.
Reaction Stalls Catalyst deactivation over time.If monitoring shows the reaction has stopped with starting material remaining, a second portion of the catalyst can be added (after degassing).
Double Coupling Observed Reaction temperature is too high or a highly active catalyst system is used.Reduce the reaction temperature. Screen alternative ligands that are less reactive towards aryl chlorides.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • NROChemistry. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Reddit r/chemistry. (2020). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]

  • MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • Journal of the American Chemical Society. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Retrieved from [Link]

Sources

Application Note: A Multi-Modal Approach to Purity Assessment of 5-Bromo-4-chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical techniques for assessing the purity of 5-Bromo-4-chloro-2-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis and materials science. The purity of this compound is critical for ensuring the reliability and reproducibility of downstream applications. We present a multi-modal analytical workflow encompassing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each section details the causality behind experimental choices and provides robust, step-by-step protocols. This guide is intended for researchers, scientists, and drug development professionals who require stringent quality control of this pivotal chemical entity.

Introduction: The Imperative of Purity

This compound is a substituted benzonitrile derivative whose utility in organic synthesis is significant. The presence of multiple reactive sites—the nitrile, bromo, chloro, and methoxy groups—makes it a versatile building block. However, synthetic routes can often lead to the formation of structurally similar impurities, such as isomers or precursors. These impurities can have a profound impact on the yield, safety, and efficacy of the final product. Therefore, a rigorous and orthogonal analytical approach is not just recommended but essential for its quality control. This document outlines a validated set of protocols to qualitatively and quantitatively assess the purity of this compound.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone of purity assessment, offering high-resolution separation of the main compound from potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for purity determination due to its high sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable given the molecule's moderate polarity.[1][2]

RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3][4]

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of acetonitrile (ACN) to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution for aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v)A common mobile phase for moderately polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the this compound peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both separation and structural information, making it ideal for identifying and quantifying volatile impurities.

In GC, compounds are vaporized and separated based on their boiling points and interactions with the stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent like ethyl acetate.

  • GC-MS Conditions:

ParameterValueRationale
Column HP-5ms, 30 m x 0.25 mm, 0.25 µmA common, robust column for a wide range of analytes.[5]
Carrier Gas Helium at 1 mL/minInert and provides good chromatographic efficiency.[5]
Inlet Temperature 280 °CEnsures complete vaporization of the sample.
Oven Program 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min, hold 5 minA temperature gradient to separate compounds with different boiling points.[5]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible fragmentation patterns.[6]
Mass Range 50-500 amuCovers the expected mass of the parent compound and its fragments.
  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Assess purity based on the area percentage of the main peak in the total ion chromatogram (TIC).

Spectroscopic Techniques for Structural Confirmation and Purity

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present, serving as an excellent orthogonal method to confirm identity and detect impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the structure of this compound and to identify any impurities.

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

  • Expected Chemical Shifts (Predicted):

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H ~7.8s
¹H ~7.0s
¹H (OCH₃) ~4.0s
¹³C (CN) ~115-
¹³C (C-Br) ~118-
¹³C (C-Cl) ~130-
¹³C (C-OCH₃) ~160-
¹³C (Aromatic) 110-140-
¹³C (OCH₃) ~56-
  • Data Analysis:

    • Compare the acquired spectra with the expected chemical shifts.

    • Look for any unexpected signals that may indicate the presence of impurities. The integration of impurity peaks in the ¹H NMR spectrum can be used for quantification against the main compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7]

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. An FTIR spectrum provides a fingerprint of the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly on the UATR crystal.

  • Data Acquisition:

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
C≡N (Nitrile) 2220-2240
C-O (Methoxy) 1000-1300 (stretch)
C-Cl (Chloro) 600-800
C-Br (Bromo) 500-600
Aromatic C=C 1400-1600
Aromatic C-H 3000-3100
  • Data Analysis:

    • Confirm the presence of the expected functional groups.

    • The absence of certain bands (e.g., O-H stretch around 3200-3600 cm⁻¹) can indicate the absence of specific impurities.

Elemental Analysis

Elemental analysis is a fundamental technique for determining the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms in a sample.[8]

The sample is combusted in a controlled oxygen atmosphere, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. Halogens are typically determined by combustion followed by titration.[9]

  • Instrumentation: A CHN elemental analyzer and an appropriate setup for halogen determination.

  • Sample Preparation:

    • A few milligrams of the dry, pure sample are accurately weighed.

  • Data Acquisition:

    • The instrument provides the weight percentages of C, H, and N. Halogen content is determined separately.

  • Theoretical vs. Experimental Values for C₈H₅BrClNO:

ElementTheoretical %Experimental % (Acceptable Range)
Carbon (C) 39.3039.00 - 39.60
Hydrogen (H) 2.061.76 - 2.36
Nitrogen (N) 5.735.43 - 6.03
Bromine (Br) 32.6832.38 - 32.98
Chlorine (Cl) 14.5014.20 - 14.80
  • Data Analysis:

    • A close correlation between the experimental and theoretical values (typically within ±0.3-0.4%) is a strong indicator of high purity.

Integrated Analytical Workflow

For a comprehensive purity assessment, a logical workflow integrating these techniques is recommended.

G cluster_0 Initial Screening & Quantification cluster_1 Structural Confirmation cluster_2 Absolute Purity Confirmation cluster_3 Final Purity Statement HPLC HPLC (Purity %, Impurity Profile) Purity Purity Specification (e.g., >98%) HPLC->Purity GCMS GC-MS (Volatile Impurities, ID) GCMS->Purity NMR NMR ('H, 'C) (Structure, Impurity ID) NMR->Purity FTIR FTIR (Functional Groups) FTIR->NMR EA Elemental Analysis (Elemental Composition) EA->Purity Sample Sample of This compound Sample->HPLC Sample->GCMS Sample->NMR Sample->FTIR Sample->EA

Caption: Integrated workflow for purity assessment.

Conclusion

The purity assessment of this compound requires a multi-faceted approach that combines the separation power of chromatography with the detailed structural information from spectroscopy and the fundamental composition data from elemental analysis. By employing the protocols outlined in this application note, researchers and drug development professionals can confidently ascertain the purity of their material, ensuring the integrity and success of their scientific endeavors. The orthogonal nature of these techniques provides a self-validating system, where the results from one method corroborate the findings of another, leading to a high degree of confidence in the final purity statement.

References

  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents.
  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents.
  • 5-Bromo-2-hydroxybenzonitrile - SIELC Technologies. Available at: [Link]

  • 5-Bromo-2-(4-Chloro-2-Hydroxyphenoxy)benzonitrile | C13H7BrClNO2 | CID 90657083. PubChem. Available at: [Link]

  • Isoquinolone Synthesis through SNAr Reaction of 2‑Halobenzonitriles with Ketones Followed by Cyclization - Sci-Hub. Available at: [Link]

  • Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. Available at: [Link]

  • a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption... - ResearchGate. Available at: [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography - ResearchGate. Available at: [Link]

  • THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applications - Agilent. Available at: [Link]

  • Organohalogen compound | Definition, Examples, Uses, & Facts - Britannica. Available at: [Link]

  • Analytical Methods - RSC Publishing. Available at: [Link]

  • IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... - ResearchGate. Available at: [Link]

  • 1 H -and 13 C -NMR Spectra of brominated vanillin Synthesis of 2-hydroxybenzohydrazide (2b) - ResearchGate. Available at: [Link]

  • Analytical Methods - OPUS. Available at: [Link]

  • Supplementary Information - Beilstein Journals. Available at: [Link]

  • Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles - American Chemical Society. Available at: [Link]

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  • #103 Comparative studies of analytical methods for simultaneous estimation of antibacterial agents in bulk and parenteral preparation | Journal of Pharmaceutical Chemistry. Available at: [Link]

  • Element analysis. Available at: [Link]

  • Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood - PubMed. Available at: [Link]

  • Use of chemical ionization for GC–MS metabolite profiling - ResearchGate. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

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  • Elemental analysis. Available at: [Link]

  • A Comprehensive Guide to FTIR Analysis - Agilent. Available at: [Link]

  • ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. Available at: [Link]

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Application Notes and Protocols for 5-Bromo-4-chloro-2-methoxybenzonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Halogenated Benzonitrile

5-Bromo-4-chloro-2-methoxybenzonitrile is a substituted benzonitrile, a class of organic compounds recognized for their diverse applications in pharmaceuticals and agrochemicals.[1][2] While extensive research on this specific molecule is emerging, its structural features—a combination of bromo, chloro, and methoxy groups on a benzonitrile framework—suggest a strong potential for biological activity relevant to crop protection. The nitrile group and halogen substituents are known to be key toxophores in various pesticides.[3] This document serves as a comprehensive guide for researchers, providing a theoretical framework and practical protocols for the synthesis and evaluation of this compound as a candidate for novel agrochemical development.

Compound Profile:

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₅BrClNO
Molecular Weight 246.49 g/mol
CAS Number Not available

Scientific Rationale for Agrochemical Exploration

The benzonitrile scaffold is a cornerstone in the design of various agrochemicals.[1] The herbicidal activity of compounds like bromoxynil and ioxynil, which are also halogenated benzonitriles, is well-documented.[4][5] Their mode of action often involves the disruption of critical biological processes in plants, such as photosynthesis or cell wall biosynthesis.[4]

The presence of both bromine and chlorine atoms in this compound is anticipated to enhance its lipophilicity, potentially facilitating its penetration through plant cuticles or fungal cell membranes. The methoxy group can influence the molecule's metabolic stability and interaction with target enzymes. It is hypothesized that this compound could exhibit either herbicidal or fungicidal properties, or potentially both.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for synthesizing related halogenated benzonitriles.[6][7] The following protocol is a proposed "on-paper" synthesis and should be optimized under laboratory conditions.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from a suitable starting material.

Materials:

  • Starting Material (e.g., a substituted aminotoluene or benzaldehyde)

  • Appropriate brominating and chlorinating agents (e.g., N-Bromosuccinimide, N-Chlorosuccinimide)

  • Reagents for nitrile group formation (e.g., copper(I) cyanide)

  • Solvents (e.g., Acetic acid, HCl, organic solvents)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Starting Material Selection: The synthesis could commence from a commercially available substituted toluene or benzaldehyde, which would then undergo halogenation and functional group transformations. The exact starting material would be chosen based on availability and the desired regioselectivity of the halogenation steps.

  • Halogenation: Sequential or single-pot bromination and chlorination of the aromatic ring would be carried out using appropriate halogenating agents and catalysts. Reaction conditions (temperature, solvent) would be crucial to control the position of the halogen atoms.

  • Formation of the Nitrile Group: The nitrile group can be introduced via a Sandmeyer reaction if starting from an aniline derivative, or through other established methods for converting an aldehyde or other functional group to a nitrile.[8]

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to achieve high purity.

  • Characterization: The structure of the synthesized this compound would be confirmed using analytical techniques like NMR, IR, and Mass Spectrometry.

G cluster_synthesis Synthesis Workflow Starting Material Starting Material Halogenation Halogenation Starting Material->Halogenation Brominating/Chlorinating Agents Nitrile Formation Nitrile Formation Halogenation->Nitrile Formation e.g., Sandmeyer Reaction Purification Purification Nitrile Formation->Purification Recrystallization/Chromatography Characterization Characterization Purification->Characterization NMR, IR, MS Final Product Final Product Characterization->Final Product G cluster_herbicide Herbicidal Screening Workflow Seed Sowing Seed Sowing Pre-Emergence Pre-Emergence Seed Sowing->Pre-Emergence Post-Emergence Post-Emergence Seed Sowing->Post-Emergence Growth to 2-3 leaf stage Treatment Application Treatment Application Pre-Emergence->Treatment Application Post-Emergence->Treatment Application Incubation Incubation Treatment Application->Incubation Controlled Environment Data Collection Data Collection Incubation->Data Collection Phytotoxicity Assessment Analysis Analysis Data Collection->Analysis G cluster_fungicide Fungicidal Screening Workflow Prepare Media Prepare Media Inoculation Inoculation Prepare Media->Inoculation Add test compound Incubation Incubation Inoculation->Incubation Mycelial plug Measurement Measurement Incubation->Measurement Colony diameter EC50 Calculation EC50 Calculation Measurement->EC50 Calculation

Caption: In vitro fungicidal activity screening workflow.

Expected Data and Interpretation

The results from these screening protocols will provide initial insights into the agrochemical potential of this compound.

Table 1: Hypothetical Herbicidal Activity Data (% Injury)

Application Rate (g/ha)Pre-Emergence (E. crus-galli)Post-Emergence (A. retroflexus)
101525
1006075
100095100

Table 2: Hypothetical Fungicidal Activity Data (EC₅₀ in µg/mL)

Fungal SpeciesEC₅₀ (µg/mL)
Fusarium graminearum12.5
Botrytis cinerea28.3

Positive results from these initial screens would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize biological activity.

  • Mode of Action Studies: Investigating the specific biochemical or physiological processes disrupted by the compound.

  • Toxicology and Environmental Fate Studies: Assessing the safety profile of the compound for non-target organisms and its persistence in the environment.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of new agrochemicals. The protocols and rationale presented in this document provide a solid foundation for researchers to systematically investigate its potential as a novel herbicide or fungicide. Through rigorous synthesis, screening, and follow-up studies, the true value of this and related halogenated benzonitriles in addressing the ongoing challenges of crop protection can be determined.

References

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The Strategic Role of 5-Bromo-2-Chlorobenzonitrile Derivatives in the Synthesis of SGLT2 Inhibitors: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The class of drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors has revolutionized the management of type 2 diabetes mellitus and shown significant benefits in treating heart failure and chronic kidney disease.[1][2][3] The intricate molecular architecture of these drugs, particularly C-aryl glucosides like Dapagliflozin and Empagliflozin, necessitates a sophisticated and robust synthetic strategy. A cornerstone of this strategy is the use of carefully chosen starting materials that provide the foundational structure of the final active pharmaceutical ingredient (API). This application note provides an in-depth exploration of the synthesis of SGLT2 inhibitors, with a particular focus on the pivotal role of 5-bromo-2-chlorobenzonitrile derivatives, such as 5-bromo-2-chlorobenzoic acid, as key building blocks. We will elucidate the synthetic pathways, provide detailed experimental protocols, and discuss the chemical logic underpinning the selection of these crucial intermediates.

Introduction: The Architectural Significance of Halogenated Benzonitriles in SGLT2 Inhibitor Synthesis

The general structure of many SGLT2 inhibitors features a glucose or gluconolactone moiety attached to a diarylmethane core. This core is responsible for the selective inhibition of the SGLT2 protein in the renal tubules, leading to a reduction in glucose reabsorption and subsequent lowering of blood glucose levels.[1][4] The precise arrangement of substituents on the aromatic rings is critical for potency and selectivity.

The use of a halogenated aromatic precursor, such as a derivative of 5-bromo-2-chlorobenzonitrile, serves several strategic purposes in the synthesis:

  • Activation for Key Reactions: The bromine and chlorine atoms provide handles for specific chemical transformations, such as Grignard reagent formation or lithiation, which are essential for coupling the aromatic core with the sugar moiety.

  • Directing Group Effects: The substitution pattern on the aromatic ring influences the regioselectivity of subsequent reactions, ensuring the correct final structure of the SGLT2 inhibitor.

  • Contribution to Pharmacological Activity: The chloro substituent on the central phenyl ring has been identified as a crucial element for the potent inhibitory activity of these drugs against SGLT2.[1]

This guide will focus on the synthetic journey from 5-bromo-2-chlorobenzoic acid, a closely related and well-documented precursor, to the final SGLT2 inhibitor, highlighting the critical transformations and the rationale behind them.

Synthetic Pathways: From a Halogenated Core to a Potent Inhibitor

The synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin from 5-bromo-2-chlorobenzoic acid generally proceeds through a series of key transformations. The following diagram illustrates a common synthetic route.

SGLT2_Synthesis A 5-Bromo-2-chlorobenzoic Acid B 5-Bromo-2-chlorobenzoyl Chloride A->B Acyl Chloride Formation (e.g., Oxalyl Chloride) C 5-Bromo-2-chloro-4'-ethoxybenzophenone B->C Friedel-Crafts Acylation (with Phenetole, AlCl3) D 5-Bromo-2-chloro-4'-ethoxydiphenylmethane C->D Reduction (e.g., Et3SiH, BF3·Et2O) E Aryllithium Reagent D->E Lithiation (e.g., n-Butyllithium) G Coupled Intermediate E->G Coupling F Protected Gluconolactone F->G H Dapagliflozin G->H Deprotection & Reduction

Caption: Generalized synthetic pathway for Dapagliflozin starting from 5-bromo-2-chlorobenzoic acid.

Detailed Experimental Protocols

The following protocols are representative examples based on established literature and patents.[3][5][6][7]

Synthesis of 5-Bromo-2-chloro-4'-ethoxybenzophenone

This initial step involves a Friedel-Crafts acylation to couple the halogenated benzoic acid with an appropriate aromatic partner.

Protocol:

  • Acyl Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid in a suitable solvent such as dichloromethane, add oxalyl chloride or thionyl chloride.[6] A catalytic amount of DMF can be used to facilitate the reaction. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Friedel-Crafts Acylation: In a separate flask, dissolve phenetole (ethoxybenzene) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in dichloromethane and cool the mixture in an ice bath.[6]

  • Slowly add the freshly prepared 5-bromo-2-chlorobenzoyl chloride solution to the phenetole mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 5-bromo-2-chloro-4'-ethoxybenzophenone.

Reduction to 5-Bromo-2-chloro-4'-ethoxydiphenylmethane

The ketone formed in the previous step is reduced to a methylene bridge.

Protocol:

  • Dissolve 5-bromo-2-chloro-4'-ethoxybenzophenone in a mixture of dichloromethane and acetonitrile.

  • Add a reducing agent, such as triethylsilane (Et₃SiH), to the solution.[6]

  • Cool the mixture and add a Lewis acid catalyst, for example, boron trifluoride diethyl etherate (BF₃·Et₂O), dropwise.[6]

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the combined organic layers, dry, and concentrate.

  • Purify the resulting 5-bromo-2-chloro-4'-ethoxydiphenylmethane as needed.

Coupling with Protected Gluconolactone and Final Steps

This crucial step forms the C-glycosidic bond.

Protocol:

  • Lithiation: Dissolve 5-bromo-2-chloro-4'-ethoxydiphenylmethane in an anhydrous ethereal solvent like THF and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Add n-butyllithium dropwise to form the aryllithium reagent.[5]

  • Coupling: In a separate flask, dissolve a protected form of D-gluconolactone (e.g., trimethylsilyl-protected) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the freshly prepared aryllithium reagent to the gluconolactone solution.

  • After the addition is complete, allow the reaction to proceed at low temperature.

  • Deprotection and Reduction: The resulting intermediate is then subjected to deprotection (e.g., with methanolic HCl or methanesulfonic acid) and a final reduction step (e.g., with triethylsilane and boron trifluoride) to yield the final SGLT2 inhibitor.[5]

  • The final product is purified by methods such as recrystallization or co-crystallization to achieve high purity.[5]

Data Presentation: Representative Yields and Purity

The following table summarizes typical yields and purity data for the key synthetic steps.

StepProductTypical Yield (%)Typical Purity (%) (by HPLC)
Friedel-Crafts Acylation5-Bromo-2-chloro-4'-ethoxybenzophenone85-95>98
Reduction of Ketone5-Bromo-2-chloro-4'-ethoxydiphenylmethane90-98>99
Coupling, Deprotection, and Final Reduction to DapagliflozinDapagliflozin60-75 (overall)>99.5

Note: Yields and purity are dependent on specific reaction conditions and purification methods.

Experimental Workflow and Logic

The following diagram illustrates the decision-making process and workflow in the synthesis of SGLT2 inhibitors.

Workflow Start Start: 5-Bromo-2-chlorobenzoic Acid AcylChloride Acyl Chloride Formation Start->AcylChloride FriedelCrafts Friedel-Crafts Acylation AcylChloride->FriedelCrafts Reduction Ketone Reduction FriedelCrafts->Reduction Coupling C-Glycosylation Reduction->Coupling FinalSteps Deprotection & Final Reduction Coupling->FinalSteps Purification Purification of API FinalSteps->Purification End End: SGLT2 Inhibitor (e.g., Dapagliflozin) Purification->End

Caption: A logical workflow for the synthesis of SGLT2 inhibitors.

Conclusion

The synthesis of SGLT2 inhibitors is a testament to the power of modern organic chemistry in constructing complex and life-changing pharmaceuticals. The strategic use of halogenated building blocks like 5-bromo-2-chlorobenzoic acid is fundamental to the success of these synthetic routes. By providing a robust and versatile scaffold, these starting materials enable the efficient and controlled assembly of the final drug substance. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the chemistry behind this important class of therapeutic agents.

References

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  • The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties - PubMed. (URL: [Link])

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Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-4-chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 5-Bromo-4-chloro-2-methoxybenzonitrile

This compound is a highly functionalized aromatic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a nitrile group alongside bromine, chlorine, and methoxy moieties, makes it a versatile intermediate for the synthesis of complex molecular architectures. Notably, this compound and its derivatives are key components in the development of therapeutic agents, including SGLT2 inhibitors for diabetes management, and serve as crucial precursors for novel agrochemicals.[1][2][3] The nitrile group provides a handle for transformation into various functional groups such as amines, carboxylic acids, and tetrazoles, while the halogen atoms are amenable to a wide range of cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery and crop protection.

This document provides a comprehensive guide to a robust and scalable synthetic route for this compound, designed for large-scale laboratory and pilot plant production. The protocol is grounded in established chemical principles and draws from analogous transformations reported in the literature.

Synthetic Strategy: A Multi-Step Approach from a Readily Available Precursor

The proposed synthesis of this compound is a multi-step sequence commencing with the commercially available and cost-effective starting material, 4-chloro-2-methoxyaniline. The overall strategy involves the introduction of a bromine atom at the 5-position, followed by a Sandmeyer reaction to convert the amino group into the desired nitrile.

The key transformations in this synthetic pathway are:

  • Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring of 4-chloro-2-methoxyaniline.

  • Diazotization: Conversion of the resulting 5-bromo-4-chloro-2-methoxyaniline into a diazonium salt.

  • Sandmeyer Cyanation: Copper(I) cyanide-mediated conversion of the diazonium salt to the final product, this compound.

This route is designed for scalability, with each step utilizing well-understood and reliable chemical reactions.

Visualizing the Synthesis

Synthesis_of_5_Bromo_4_chloro_2_methoxybenzonitrile cluster_step1 Step 1: Bromination cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Sandmeyer Cyanation A 4-chloro-2-methoxyaniline B 5-bromo-4-chloro-2-methoxyaniline A->B N-Bromosuccinimide (NBS) Acetonitrile (ACN) C Diazonium Salt Intermediate B->C NaNO2, HCl 0-5 °C D This compound C->D CuCN, KCN

Figure 1: Overall synthetic scheme for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 5-bromo-4-chloro-2-methoxyaniline

Rationale:

This initial step involves the regioselective bromination of 4-chloro-2-methoxyaniline. The electron-donating methoxy and amino groups are ortho-, para-directing. The position para to the amino group is blocked by the chloro group, and the position ortho to the strongly activating amino group and meta to the chloro group is the most nucleophilic, thus directing the incoming electrophile (bromine) to the 5-position. N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ease of handling and milder reactivity compared to elemental bromine, which is crucial for preventing over-bromination and side reactions on a large scale. Acetonitrile is selected as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.

Materials and Equipment:

Reagent/EquipmentMolar Mass ( g/mol )Density (g/mL)Purity
4-chloro-2-methoxyaniline157.59->98%
N-Bromosuccinimide (NBS)177.98->98%
Acetonitrile (ACN)41.050.786Anhydrous
Sodium thiosulfate158.11-Reagent grade
Sodium bicarbonate84.01-Reagent grade
Ethyl acetate88.110.902Reagent grade
Brine (saturated NaCl)---
Anhydrous sodium sulfate142.04-Reagent grade
Jacketed glass reactor--Appropriate size
Overhead stirrer---
Thermocouple---
Addition funnel---
Filtration apparatus---
Rotary evaporator---

Procedure:

  • Reactor Setup: Equip a clean, dry, jacketed glass reactor with an overhead stirrer, a thermocouple, and a nitrogen inlet.

  • Charging of Reagents: Charge the reactor with 4-chloro-2-methoxyaniline (1.0 eq) and anhydrous acetonitrile (10 L/kg of starting material).

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive nitrogen pressure throughout the reaction.

  • Dissolution: Stir the mixture at room temperature (20-25 °C) until all the 4-chloro-2-methoxyaniline has dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly add a 10% aqueous solution of sodium thiosulfate to quench any unreacted NBS.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Add water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 5-bromo-4-chloro-2-methoxyaniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford a solid product.

PART 2: Large-Scale Synthesis of this compound via Sandmeyer Reaction

Rationale:

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a nitrile.[4][5][6] The process involves two critical stages: diazotization and cyanation.

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0-5 °C). This forms a highly reactive diazonium salt.[7][8] Maintaining a low temperature is paramount to prevent the premature decomposition of the unstable diazonium salt.[8]

  • Cyanation: The diazonium salt solution is then added to a solution of a copper(I) cyanide, which catalyzes the displacement of the diazonium group with a cyanide ion to form the benzonitrile.[5][9] The mechanism is believed to proceed through a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas.[9]

Materials and Equipment:

Reagent/EquipmentMolar Mass ( g/mol )Density (g/mL)Purity
5-bromo-4-chloro-2-methoxyaniline236.49->98%
Sodium nitrite (NaNO₂)69.00-Reagent grade
Hydrochloric acid (HCl)36.461.1837% aqueous
Copper(I) cyanide (CuCN)89.56->98%
Potassium cyanide (KCN)65.12->97%
Toluene92.140.867Reagent grade
Sodium carbonate105.99-Reagent grade
Jacketed glass reactor (x2)--Appropriate size
Overhead stirrer---
Thermocouple---
Addition funnel---
Filtration apparatus---
Rotary evaporator---

Safety Precautions:

EXTREME CAUTION: Potassium cyanide (KCN) and copper(I) cyanide (CuCN) are highly toxic. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. Acidification of cyanide salts will generate highly toxic hydrogen cyanide (HCN) gas. All waste containing cyanide must be quenched with bleach (sodium hypochlorite) before disposal.

Procedure:

A. Preparation of the Diazonium Salt Solution:

  • Reactor Setup: In a clean, dry, jacketed glass reactor, combine 5-bromo-4-chloro-2-methoxyaniline (1.0 eq) and a mixture of water and concentrated hydrochloric acid (3.0 eq).

  • Cooling: Cool the slurry to 0-5 °C with vigorous stirring.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in water.

  • Diazotization: Add the sodium nitrite solution dropwise to the aniline slurry via an addition funnel, maintaining the internal temperature between 0-5 °C. The addition should be slow enough to control the exotherm.

  • Stirring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution should be clear.

B. Sandmeyer Cyanation:

  • Cyanide Solution Preparation: In a separate, larger jacketed glass reactor, dissolve copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. (CAUTION: HIGHLY TOXIC) .

  • Cooling: Cool the cyanide solution to 0-5 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution prepared in step A to the cold cyanide solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C and to manage the evolution of nitrogen gas.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

  • Reaction Monitoring: Monitor the disappearance of the diazonium salt intermediate by HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Extract the product with toluene.

    • Wash the combined organic extracts with water and then with a dilute aqueous sodium carbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the toluene solution under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if higher purity is required.

Workflow Visualization

G cluster_prep Diazonium Salt Preparation cluster_sandmeyer Sandmeyer Cyanation start_diaz Start: 5-bromo-4-chloro-2-methoxyaniline, HCl, H2O cool_diaz Cool to 0-5 °C start_diaz->cool_diaz add_nitrite Slowly add NaNO2 solution cool_diaz->add_nitrite prep_nitrite Prepare NaNO2 solution prep_nitrite->add_nitrite stir_diaz Stir for 30 min at 0-5 °C add_nitrite->stir_diaz diaz_solution Diazonium Salt Solution Ready stir_diaz->diaz_solution add_diaz_sol Slowly add Diazonium Salt Solution diaz_solution->add_diaz_sol start_cyan Start: CuCN, KCN, H2O cool_cyan Cool to 0-5 °C start_cyan->cool_cyan cool_cyan->add_diaz_sol warm_react Warm to RT, then heat to 50-60 °C add_diaz_sol->warm_react workup Work-up: Extraction with Toluene warm_react->workup purify Purification workup->purify final_product Final Product: this compound purify->final_product

Figure 2: Detailed workflow for the diazotization and Sandmeyer cyanation steps.

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point: As a physical constant for the pure compound.

Troubleshooting and Optimization

  • Incomplete Diazotization: This can be caused by impure starting amine or insufficient acid. Ensure the use of high-purity 5-bromo-4-chloro-2-methoxyaniline and the correct stoichiometry of hydrochloric acid.

  • Low Yield in Sandmeyer Reaction: Premature decomposition of the diazonium salt is a common issue. Strict temperature control during diazotization and the addition to the cyanide solution is critical. The quality of the copper(I) cyanide is also important; it should be fresh and free of oxidation.

  • Side Product Formation: The formation of phenols (from reaction with water) can occur if the diazonium salt decomposes before reacting with the cyanide. This is another reason why maintaining low temperatures is essential.

Conclusion

The synthetic route detailed in these application notes provides a practical and scalable method for the large-scale production of this compound. By following the outlined protocols and adhering to the safety precautions, researchers and drug development professionals can reliably synthesize this valuable intermediate for their research and development programs. The use of well-established reactions and commercially available starting materials makes this a cost-effective and efficient approach for accessing this important chemical building block.

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Application Notes and Protocols: Formylation Reactions Involving 5-Bromo-4-chloro-2-methoxybenzonitrile Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Formylated Benzonitriles in Medicinal Chemistry

The introduction of a formyl group (-CHO) onto an aromatic scaffold is a cornerstone of synthetic organic chemistry, providing a versatile handle for further molecular elaboration. The resulting aromatic aldehydes are pivotal intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and materials. 5-Bromo-4-chloro-2-methoxybenzonitrile presents a particularly interesting scaffold. The unique substitution pattern of electron-donating and electron-withdrawing groups offers a platform for the regioselective synthesis of highly functionalized benzaldehyde derivatives. These derivatives are valuable precursors for pharmacophores, where the aldehyde can be transformed into various functional groups such as carboxylic acids, amines, and oximes, crucial for modulating biological activity. This guide provides a detailed exploration of formylation strategies for this specific precursor, offering both theoretical insights and practical, step-by-step protocols for researchers in drug discovery and chemical development.

Chemical Principles: Navigating the Electronic Landscape of the Aromatic Ring

The success and regioselectivity of electrophilic aromatic substitution, such as formylation, are dictated by the electronic nature of the substituents on the aromatic ring. In the case of this compound, we have a fascinating interplay of directing effects:

  • -OCH₃ (Methoxy group): A potent activating group that directs electrophilic attack to the ortho and para positions through resonance donation of its lone pair of electrons.

  • -Br (Bromo) and -Cl (Chloro) groups: These halogens are deactivating via their inductive effect but are ortho, para-directing due to resonance.

  • -CN (Nitrile group): A strong deactivating group that directs incoming electrophiles to the meta position through both inductive and resonance withdrawal of electron density.

Considering the positions on the ring, the C6 position is the most likely site for formylation. It is ortho to the strongly activating methoxy group and is not sterically hindered. The combined directing effects of the substituents strongly favor this outcome.

Recommended Formylation Protocols

Given the moderately activated nature of the substrate, two primary formylation methods are proposed: the Vilsmeier-Haack reaction and the Rieche formylation. These methods offer a balance of reactivity and control, making them suitable for this specific precursor.

Protocol 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[1][2][3][4][5] It employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electrophile in this reaction, the chloroiminium ion, is less reactive than those in other formylation reactions, which can lead to higher selectivity.

Experimental Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification reagent_prep Prepare Vilsmeier Reagent: Cool DMF to 0°C. Add POCl₃ dropwise. dissolve Dissolve 5-Bromo-4-chloro- 2-methoxybenzonitrile in DMF. add_reagent Add the substrate solution to the Vilsmeier reagent at 0°C. dissolve->add_reagent 1. Substrate Addition heat Heat the reaction mixture to 60-70°C for 2-4 hours. add_reagent->heat 2. Thermal Incubation hydrolysis Cool to room temperature. Pour onto crushed ice and neutralize with NaOH solution. heat->hydrolysis 3. Quenching & Hydrolysis extraction Extract with an organic solvent (e.g., ethyl acetate). hydrolysis->extraction 4. Product Extraction purify Dry the organic layer, concentrate, and purify by column chromatography. extraction->purify 5. Final Purification

Caption: Workflow for the Vilsmeier-Haack formylation.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Hydrolysis and Neutralization: Basify the aqueous mixture to a pH of 8-9 by the slow addition of a cold aqueous sodium hydroxide solution (e.g., 2 M). Stir for 30 minutes to ensure complete hydrolysis of the iminium salt intermediate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 6-formyl-5-bromo-4-chloro-2-methoxybenzonitrile.

Quantitative Data Summary:

ReagentMolar RatioTypical Amount (for 1g substrate)
This compound11 g
N,N-Dimethylformamide (DMF)5~1.4 mL
Phosphorus oxychloride (POCl₃)1.5~0.5 mL
Parameter Value
Reaction Temperature 60-70°C
Reaction Time 2-4 h
Expected Yield 70-85%
Protocol 2: Rieche Formylation

The Rieche formylation is another effective method, particularly for moderately activated or deactivated aromatic rings.[6][7] It utilizes dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). This method can be advantageous when the Vilsmeier-Haack conditions are not effective.

Experimental Workflow: Rieche Formylation

Rieche_Formylation_Workflow cluster_reaction Formylation Reaction cluster_workup Work-up and Purification setup Dissolve substrate in dichloromethane under N₂. Cool to -10°C. lewis_acid Add TiCl₄ dropwise. setup->lewis_acid 1. Lewis Acid Addition formyl_agent Add dichloromethyl methyl ether dropwise. lewis_acid->formyl_agent 2. Formylating Agent warm Allow to warm to room temperature and stir for 4-6 hours. formyl_agent->warm 3. Reaction Progression quench Cool to 0°C and quench with cold water. warm->quench 4. Quenching extract Extract with dichloromethane. quench->extract 5. Extraction purify Wash with NaHCO₃ solution, dry, concentrate, and purify by column chromatography. extract->purify 6. Purification

Caption: Workflow for the Rieche formylation.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to -10°C using an ice-salt bath.

  • Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below -5°C. Stir for 15 minutes.

  • Formylating Agent Addition: Add dichloromethyl methyl ether (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of cold water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (hexane-ethyl acetate) to yield the product.

Quantitative Data Summary:

ReagentMolar RatioTypical Amount (for 1g substrate)
This compound11 g
Dichloromethane (DCM)Solvent~15 mL
Titanium tetrachloride (TiCl₄)1.2~0.5 mL
Dichloromethyl methyl ether1.2~0.4 mL
Parameter Value
Reaction Temperature -10°C to room temp.
Reaction Time 4-6 h
Expected Yield 65-80%

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as moisture can deactivate the Lewis acid and the Vilsmeier reagent. Increasing the reaction time or temperature (within reasonable limits) may also improve conversion.

  • Side Products: The formation of multiple products may indicate a lack of regioselectivity. For the Vilsmeier-Haack reaction, using a milder halogenating agent or lower temperatures might enhance selectivity. In the Rieche formylation, a different Lewis acid (e.g., SnCl₄) could be explored.

  • Incomplete Reaction: If the starting material persists, increasing the equivalents of the formylating agent and Lewis acid (for Rieche) or the Vilsmeier reagent can drive the reaction to completion.

Conclusion

The formylation of this compound is a strategic transformation for accessing valuable intermediates in drug discovery. Both the Vilsmeier-Haack and Rieche reactions provide viable and efficient pathways to the desired 6-formyl derivative. The choice between these methods will depend on the available reagents, equipment, and the desired scale of the reaction. The protocols outlined in this guide, grounded in established chemical principles, offer a solid foundation for researchers to successfully synthesize these important building blocks.

References

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Application Notes and Protocols: 5-Bromo-4-chloro-2-methoxybenzonitrile as a Versatile Precursor in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the scientific rationale and experimental protocols for utilizing 5-Bromo-4-chloro-2-methoxybenzonitrile as a strategic building block in material science. While a relatively niche compound, its unique substitution pattern—featuring differentially reactive halogen atoms (bromine and chlorine), an electron-donating methoxy group, and an electron-withdrawing nitrile functionality—positions it as a highly valuable precursor for a range of advanced materials. This document provides researchers, chemists, and material scientists with the foundational knowledge and actionable protocols to explore its potential in developing novel conjugated polymers, organic electronic materials, and specialty polymers. The causality behind experimental choices is explained, and self-validating protocols are provided to ensure reproducibility and success in the laboratory.

Introduction: The Strategic Value of this compound

This compound is a polysubstituted aromatic compound with a molecular architecture that offers significant synthetic versatility. The presence of both a bromine and a chlorine atom on the benzene ring allows for selective, stepwise cross-coupling reactions, a cornerstone of modern organic materials synthesis. The bromine atom is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) than the chlorine atom, enabling regioselective functionalization. This differential reactivity is a key feature that allows for the construction of complex molecular architectures.

Furthermore, the methoxy (-OCH₃) and nitrile (-CN) groups provide electronic modulation. The methoxy group is a moderate electron-donating group, while the nitrile group is a strong electron-withdrawing group. This push-pull electronic character within the building block itself can be leveraged to tune the optoelectronic properties, such as the band gap and charge transport characteristics, of the final material.

This guide will explore its application in two primary domains:

  • As a monomer for conjugated polymers and small molecules for organic electronics.

  • As a precursor for the synthesis of functionalized cyanoacrylate monomers for specialty polymers.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of the starting material is crucial for its effective use.

PropertyValueSource/Comment
Molecular Formula C₈H₅BrClNO-
Molecular Weight 246.49 g/mol -
Appearance Off-white to pale yellow solidTypical for similar halogenated benzonitrile derivatives.
Melting Point Not widely reported; expected to be in the range of 100-150 °CBased on similar substituted benzonitriles.[1] Experimental determination is recommended.
Solubility Soluble in common organic solvents (THF, Dichloromethane, Toluene)Insoluble in water.
¹H NMR (CDCl₃, 400 MHz) Predicted shifts: δ 7.6-7.8 (s, 1H), 7.0-7.2 (s, 1H), 3.9-4.1 (s, 3H)The exact chemical shifts may vary. It is crucial to acquire experimental data for verification. The predicted values are based on the analysis of structurally similar compounds.[2]
¹³C NMR (CDCl₃, 101 MHz) Predicted shifts: δ 160-165, 135-140, 130-135, 115-120, 110-115, 100-105, 55-60The nitrile carbon will be in the 115-120 ppm range, while the carbon attached to the methoxy group will be highly deshielded. The carbon-halogen bonds will also influence the chemical shifts. Spectroscopic data for analogous compounds can provide a reference.[3][4]

Application in the Synthesis of Conjugated Polymers

The di-halogenated nature of this compound makes it an excellent candidate as a monomer in polycondensation reactions to form conjugated polymers for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Rationale for Use in Suzuki Polycondensation

Suzuki polycondensation is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of conjugated polymers. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective polymerization, leaving the C-Cl bond intact for post-polymerization modification if desired.

The following diagram illustrates a proposed synthetic route for a conjugated polymer using this compound as a monomer.

SUZUKI_POLYCONDENSATION cluster_reactants Reactants monomerA 5-Bromo-4-chloro- 2-methoxybenzonitrile catalyst Pd(PPh₃)₄ K₂CO₃, Toluene/H₂O monomerA->catalyst monomerB Aromatic Diboronic Ester (e.g., Thiophene-based) monomerB->catalyst polymer Conjugated Polymer with Pendant -Cl and -OCH₃ groups catalyst->polymer Suzuki Polycondensation

Caption: Proposed Suzuki polycondensation workflow.

Detailed Protocol: Synthesis of a Copolymer via Suzuki Polycondensation

This protocol describes the synthesis of a copolymer of this compound and 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene.

Materials:

  • This compound (1.0 mmol)

  • 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (4.0 mmol)

  • Anhydrous Toluene (20 mL)

  • Deionized Water (5 mL)

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask with a rubber septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous toluene via syringe. Stir for 10 minutes to dissolve the reactants. Prepare a 2M aqueous solution of K₂CO₃ and sparge with argon for 30 minutes to remove dissolved oxygen. Add the K₂CO₃ solution to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 48 hours under a positive pressure of argon. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up and Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 200 mL of rapidly stirring methanol. A fibrous precipitate should form.

  • Purification: Collect the crude polymer by filtration. To remove catalyst residues and oligomers, perform a Soxhlet extraction with methanol, acetone, and hexane sequentially (8 hours each). The purified polymer is then extracted with chloroform or chlorobenzene.

  • Drying: Concentrate the chloroform/chlorobenzene solution and precipitate the polymer again in methanol. Collect the final product by filtration and dry under vacuum at 40 °C for 24 hours.

Expected Outcome: A colored, fibrous solid. The color will depend on the conjugation length of the polymer.

Application as a Precursor for Cyanoacrylate Monomers

Substituted benzonitriles can be converted into valuable monomers for specialty polymers. One such application is the synthesis of cyanoacrylates, which are known for their use in adhesives and other materials. The process involves the conversion of the nitrile to a benzaldehyde, followed by a Knoevenagel condensation.

Synthetic Pathway

The proposed two-step synthesis is outlined below.

KNOEVENAGEL_SYNTHESIS start 5-Bromo-4-chloro- 2-methoxybenzonitrile reagent1 DIBAL-H Toluene, -78 °C start->reagent1 Reduction intermediate 5-Bromo-4-chloro- 2-methoxybenzaldehyde reagent2 Ethyl Cyanoacetate Piperidine, Ethanol intermediate->reagent2 Knoevenagel Condensation reagent1->intermediate product Ethyl 2-cyano-3-(5-bromo-4-chloro- 2-methoxyphenyl)acrylate reagent2->product

Caption: Synthesis of a cyanoacrylate monomer.

Protocol: Knoevenagel Condensation

This protocol details the second step of the synthesis: the condensation of the aldehyde with ethyl cyanoacetate.[4][5]

Materials:

  • 5-Bromo-4-chloro-2-methoxybenzaldehyde (1.0 mmol)

  • Ethyl cyanoacetate (1.1 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (20 mL)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5-Bromo-4-chloro-2-methoxybenzaldehyde in ethanol.

  • Addition of Reagents: Add ethyl cyanoacetate and a catalytic amount of piperidine to the solution.

  • Reaction: Stir the mixture at room temperature for 12 hours. The formation of a precipitate may be observed.

  • Isolation: If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and cool the solution in an ice bath to induce crystallization.

  • Purification: The crude product can be recrystallized from ethanol to yield the pure cyanoacrylate monomer.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Characterization of Synthesized Materials

A comprehensive characterization is essential to validate the successful synthesis and to understand the properties of the new materials.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of monomers and polymers.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., -CN, C=C, C-O-C).

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of polymers.

  • UV-Vis Spectroscopy: To study the optical properties and determine the optical band gap of conjugated materials.

  • Cyclic Voltammetry (CV): To investigate the electrochemical properties and estimate the HOMO and LUMO energy levels.

  • Thermal Analysis (TGA/DSC): To assess the thermal stability of the synthesized materials.

Conclusion

This compound is a promising and under-explored building block for material science. Its unique combination of functional groups offers a platform for the rational design and synthesis of a variety of advanced materials. The protocols provided in this guide are intended to serve as a starting point for researchers to unlock the potential of this versatile compound in the development of next-generation organic electronics and specialty polymers. The principles of selective reactivity and electronic tuning are central to its application, and a systematic exploration of its chemistry is highly encouraged.

References

  • Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3166. [Link]

  • PubChem. (n.d.). 5-Bromo-2-(4-chloro-2-hydroxyphenoxy)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.
  • PubChem. (n.d.). 2-Bromo-4-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Kharas, G., & Watson, K. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Patsnap. (n.d.). Preparation method of 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

  • Kharas, G., & Watson, K. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate. [Link]

  • Shao, H., Zhao, G., Liu, W., Wang, Y., & Xu, W. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o3071. [Link]

  • Annexure – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. (n.d.). Retrieved from [Link]

  • Supplementary Information. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Khan, Y., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. [Link]

  • Google Patents. (n.d.). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • Kumar, S. A., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Xu, H., et al. (2021). Design and synthesis of chromophores with enhanced electro-optic activities in both bulk and plasmonic–organic hybrid devices. Materials Horizons. [Link]

  • Xu, H., et al. (2021). Design and Synthesis of Chromophores with Enhanced Electro-optic Activities in Both Bulk and Plasmonic-organic Hybrid Devices. University of Washington ResearchWorks. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-4-chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights to help you optimize your reaction conditions and achieve high-purity products.

Introduction to the Synthesis

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation requires careful control of reaction parameters to ensure high yield and purity, minimizing the formation of unwanted side products. This guide will explore the common synthetic routes and provide solutions to challenges you may encounter.

Two primary synthetic strategies are generally employed for the synthesis of this compound:

  • Electrophilic Bromination: This approach involves the direct bromination of a substituted benzonitrile precursor, such as 4-chloro-2-methoxybenzonitrile.

  • Sandmeyer Reaction: This classic transformation allows for the introduction of the nitrile group via a diazonium salt intermediate, starting from a suitably substituted aniline, like 5-bromo-4-chloro-2-methoxyaniline.

This guide will delve into the specifics of each route, offering detailed protocols and troubleshooting for common issues.

Visualizing the Synthetic Pathways

To better understand the chemical transformations, let's visualize the two primary synthetic routes.

SynthesisPathways cluster_bromination Route 1: Electrophilic Bromination cluster_sandmeyer Route 2: Sandmeyer Reaction A 4-Chloro-2-methoxybenzonitrile B This compound A->B Brominating Agent (e.g., NBS, Br2) C 5-Bromo-4-chloro-2-methoxyaniline D Diazonium Salt Intermediate C->D NaNO2, H+ E This compound D->E CuCN, KCN

Figure 1: Synthetic routes to this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Bromination Route 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Decomposition of Starting Material: Harsh reaction conditions. 3. Suboptimal Brominating Agent: The chosen brominating agent may not be effective.1. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal duration. Gradually increase the temperature if the reaction is sluggish. 2. Milder Conditions: Use a less reactive brominating agent like N-bromosuccinimide (NBS) instead of liquid bromine. 3. Choice of Brominating Agent: If using NBS, consider adding a radical initiator like AIBN or benzoyl peroxide.
Formation of Multiple Products (Isomers) 1. Lack of Regioselectivity: The directing effects of the substituents may not be strong enough to favor the desired isomer. 2. Over-bromination: Reaction conditions are too harsh, leading to the addition of more than one bromine atom.1. Control Temperature: Lowering the reaction temperature can often improve regioselectivity. 2. Use a Bulky Brominating Agent: This can sterically hinder reaction at less accessible positions. 3. Stoichiometric Control: Use a precise stoichiometry of the brominating agent (1.0-1.1 equivalents).
Low Yield in Sandmeyer Reaction 1. Decomposition of Diazonium Salt: Diazonium salts are often unstable at elevated temperatures. 2. Incomplete Diazotization: The initial formation of the diazonium salt may be incomplete. 3. Side Reactions: The diazonium salt can react with water to form a phenol or undergo other undesired transformations.1. Maintain Low Temperature: Keep the diazotization reaction at 0-5 °C. 2. Fresh Reagents: Use freshly prepared sodium nitrite solution. 3. Anhydrous Conditions: For the cyanation step, ensure that the reaction is as dry as possible to minimize phenol formation.
Difficulty in Product Purification 1. Presence of Isomeric Impurities: Isomers can have similar physical properties, making separation difficult. 2. Residual Starting Material: Incomplete reaction can leave unreacted starting material. 3. By-products from Side Reactions: Undesired reactions can generate impurities.1. Recrystallization: Carefully select a solvent system for recrystallization. A mixture of solvents (e.g., ethanol/water, hexane/ethyl acetate) may be necessary to achieve good separation.[1] 2. Column Chromatography: Use silica gel column chromatography with an appropriate eluent system to separate the desired product from impurities. 3. Washing: Wash the crude product with appropriate aqueous solutions (e.g., sodium bicarbonate to remove acidic impurities, brine to aid phase separation).

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound.

Route 1: Electrophilic Bromination of 4-Chloro-2-methoxybenzonitrile

This protocol is adapted from procedures for similar brominations of substituted benzonitriles.

Step 1: Synthesis of 4-Chloro-2-methoxybenzonitrile (Starting Material)

A plausible route to the starting material involves the methoxy substitution of a chlorobenzonitrile. For instance, reacting 2,4-dichlorobenzonitrile with sodium methoxide can yield 4-chloro-2-methoxybenzonitrile.[2]

Step 2: Bromination

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-methoxybenzonitrile (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

  • Addition of Brominating Agent: To the solution, add N-bromosuccinimide (NBS) (1.1 equivalents).

  • Initiation (Optional): If the reaction is slow, a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) can be added.

  • Reaction Conditions: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can range from 3 to 24 hours depending on the reactivity of the substrate and the reaction temperature.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide by-product. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Route 2: Sandmeyer Reaction of 5-Bromo-4-chloro-2-methoxyaniline

This protocol is based on the general procedure for the Sandmeyer reaction.

Step 1: Synthesis of 5-Bromo-4-chloro-2-methoxyaniline (Starting Material)

This starting material can be prepared from 4-chloro-2-methoxyaniline through bromination.[3]

Step 2: Diazotization and Cyanation

  • Diazotization:

    • Dissolve 5-bromo-4-chloro-2-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 equivalents) and potassium cyanide (KCN) in water.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography as described in Route 1.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the bromination reaction?

A1: Dichloromethane and acetonitrile are commonly used solvents for bromination with NBS. Dichloromethane is a good choice for its inertness and ease of removal. Acetonitrile can sometimes lead to faster reaction rates. The optimal solvent should be determined experimentally for your specific setup.

Q2: My Sandmeyer reaction is giving a very low yield. What are the most likely reasons?

A2: Low yields in Sandmeyer reactions are often due to the instability of the diazonium salt. It is crucial to maintain a low temperature (0-5 °C) during its formation and use it immediately. Another common issue is incomplete diazotization; ensure you are using the correct stoichiometry of sodium nitrite and acid. Finally, the presence of water in the cyanation step can lead to the formation of a phenol by-product, reducing the yield of the desired nitrile.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The 1H NMR spectrum should show distinct signals for the aromatic protons and the methoxy group protons. The 13C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern of bromine and chlorine should be observable.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Chromatography (TLC, GC, HPLC): These techniques are excellent for assessing the purity of the product and for monitoring the progress of the reaction and purification.

Q4: Are there any specific safety precautions I should take?

A4: Yes, several safety precautions are necessary:

  • Bromine and NBS: These are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Cyanides: Copper(I) cyanide and potassium cyanide are highly toxic. Handle them with extreme care in a fume hood and have a cyanide poisoning antidote kit readily available. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide gas.

  • Solvents: Organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and away from ignition sources.

Characterization Data

Predicted 1H NMR (in CDCl3):

  • Aromatic protons: Two singlets in the range of δ 7.0-8.0 ppm.

  • Methoxy protons: A singlet around δ 3.9-4.1 ppm.

Predicted 13C NMR (in CDCl3):

  • Aromatic carbons: Signals in the range of δ 110-160 ppm.

  • Nitrile carbon: A signal around δ 115-120 ppm.

  • Methoxy carbon: A signal around δ 56 ppm.

It is highly recommended to obtain experimental NMR data for your synthesized product and compare it with these predicted values and data from commercially available sources if possible.

References

  • CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.
  • CN103804235A - Preparation method of o-methoxybenzonitrile. (Illustrates the synthesis of a methoxybenzonitrile precursor)
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube.
  • PrepChem. (n.d.). Synthesis of 4-bromo-2-chloro-5-methoxyaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • CN102993022A - Prepar
  • ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description.
  • PrepChem.com. Synthesis of 4-bromo-2-chloro-5-methoxyaniline. Retrieved from [Link]

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)
  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchG
  • CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google P
  • Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | P
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Bouroumane, N., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.
  • Synthesis of 4-chloro-2-nitrobenzonitrile - PrepChem.com.
  • Process for the preparation of 4-chloro-2-nitrobenzonitrile - European P
  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline
  • Purification: How To - Department of Chemistry : University of Rochester.
  • 4-Methoxybenzonitrile - Chem-Impex.

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Technical Support Center: Synthesis of 5-Bromo-4-chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-4-chloro-2-methoxybenzonitrile. This document is designed for researchers, chemists, and process development professionals who are utilizing this important intermediate in their work. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction dynamics to empower you to troubleshoot effectively and optimize your synthetic routes. This guide is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Issues Arising from Electrophilic Aromatic Substitution

A common and efficient pathway to this compound involves a multi-step synthesis, often starting with a precursor like 4-chloro-2-methoxyaniline, which is first brominated and then converted to the nitrile via a Sandmeyer reaction.

A1: Root Cause Analysis & Mechanism

The primary cause of isomeric impurities during the bromination of 4-chloro-2-methoxyaniline is the powerful activating and directing effects of the methoxy (-OCH₃) and amino (-NH₂) groups. Both are strong ortho, para-directors. Given the starting material, the positions available for substitution are C3 and C5.

  • Desired Product: Substitution at C5 is sterically less hindered and is electronically favored by the strong para-directing influence of the amino group and the ortho-directing influence of the methoxy group. This leads to the desired 5-bromo-4-chloro-2-methoxyaniline .

  • Isomeric Side Product: Substitution can also occur at C3, which is ortho to both the amino and methoxy groups. This results in the formation of 3-bromo-4-chloro-2-methoxyaniline .

The formation of the 3-bromo isomer is often promoted by highly reactive brominating agents or harsh reaction conditions, which can reduce the selectivity of the electrophilic substitution.

Troubleshooting Protocol: Enhancing Regioselectivity

To favor the formation of the 5-bromo isomer, the reactivity of the system must be carefully controlled.

  • Choice of Brominating Agent: Avoid using neat bromine (Br₂), which is highly reactive. A milder brominating agent like N-Bromosuccinimide (NBS) is preferable as it provides a low, steady concentration of electrophilic bromine, enhancing selectivity.[1]

  • Solvent Selection: Use a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF). These solvents can help to moderate the reactivity of the brominating agent.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to 5 °C). This reduces the overall reaction rate and gives the thermodynamically favored product a better chance to form over kinetic side products.

  • Protecting Group Strategy (Advanced): For maximum selectivity, consider temporarily protecting the highly activating amino group as an acetamide. The acetyl group is less activating than the amino group, which can lead to more controlled bromination. The protecting group can be removed later via hydrolysis.

Experimental Protocol: Selective Bromination using NBS

  • Dissolve 4-chloro-2-methoxyaniline (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Proceed with standard aqueous work-up and extraction.

ParameterCondition for High SelectivityRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder, provides low Br₂ concentration.
Temperature 0 °C to 5 °CSlows reaction rate, favors thermodynamic product.
Solvent Acetonitrile (ACN)Polar aprotic, moderates reactivity.
Category 2: Side Products Originating from the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone for converting an aryl amine into a nitrile but is notoriously sensitive to reaction conditions.[2][3][4] The key intermediate, the diazonium salt (Ar-N₂⁺), is highly reactive and can lead to several side products.

A2: Root Cause Analysis & Mechanism

The formation of a phenol is the most common and significant side reaction during a Sandmeyer cyanation. The diazonium salt intermediate is susceptible to nucleophilic attack by water, which is present in the aqueous acidic medium used for diazotization.

Mechanism of Phenol Formation: The aryl diazonium salt can readily react with water, especially at elevated temperatures, to eliminate nitrogen gas (N₂), an excellent leaving group, and form an aryl cation. This cation is then trapped by water to yield the corresponding phenol after deprotonation.

G cluster_mech Phenol Side Product Formation Diazonium Ar-N₂⁺ (Diazonium Salt) Phenol Ar-OH (Phenol Side Product) Diazonium->Phenol + H₂O - N₂ - H⁺ H2O H₂O (Water) N2 N₂ Gas

Figure 1. Reaction pathway for phenol side product formation.

Troubleshooting Protocol: Suppressing Hydroxylation

The key to preventing phenol formation is to maintain the stability of the diazonium salt and to ensure the cyanation reaction outcompetes the hydrolysis reaction.

  • Strict Temperature Control: The diazotization step (formation of Ar-N₂⁺) and the subsequent cyanation step must be carried out at low temperatures, typically between 0 °C and 5 °C . Use of an ice-salt bath is recommended to maintain this temperature range, as even a brief rise to 10 °C can significantly increase the rate of hydrolysis.

  • Minimize Water Content: While an aqueous medium is necessary, ensure you are not using an excessive volume. The concentration of the diazonium salt should be kept reasonably high.

  • Efficient Cyanation: Prepare the copper(I) cyanide solution separately and add the cold diazonium salt solution to it slowly. This ensures that as soon as the diazonium salt is introduced, it encounters a high concentration of the cyanide nucleophile, favoring the desired reaction.

  • pH Control: Maintain a strongly acidic environment (pH 1-2) during diazotization. This helps to stabilize the diazonium salt and prevents premature decomposition.

A3: Root Cause Analysis & Mechanism

The presence of a strong color (typically red, orange, or yellow) is a classic indicator of azo coupling . This occurs when the electrophilic diazonium salt intermediate reacts with an electron-rich aromatic ring.

Common Coupling Partners:

  • Unreacted Starting Material: If the diazotization is incomplete, the remaining 5-bromo-4-chloro-2-methoxyaniline can act as a nucleophile and attack a molecule of the diazonium salt.

  • Phenolic Byproducts: If the phenol side product (discussed in Q2) forms, it is a highly activated aromatic ring that can readily couple with the diazonium salt.

G cluster_workflow Azo Coupling Side Reaction Diazonium Ar-N₂⁺ (Electrophile) AzoDye Ar-N=N-Ar' (Colored Azo Compound) Diazonium->AzoDye + Ar'-H - H⁺ Nucleophile Ar'-H (e.g., Unreacted Aniline, Phenol)

Figure 2. General scheme for the formation of azo dye impurities.

Troubleshooting Protocol: Preventing Azo Coupling

  • Ensure Complete Diazotization: Use a slight excess (1.05-1.10 eq) of sodium nitrite (NaNO₂) to ensure all the starting aniline is converted to the diazonium salt. Perform a starch-iodide test to confirm the presence of excess nitrous acid, indicating the reaction is complete.

  • Maintain Low Temperature: As with preventing hydrolysis, low temperatures (0-5 °C) are crucial. This slows the rate of unwanted coupling reactions.

  • Order of Addition: Add the aniline solution slowly to the acidic sodium nitrite solution. This maintains an excess of the diazotizing agent and minimizes the concentration of free aniline available for coupling.

Category 3: Impurities from Functional Group Instability

Even after a successful main reaction, side products can form during work-up, purification, or storage due to the inherent reactivity of the functional groups on the molecule.

A4: Root Cause Analysis & Mechanism

The nitrile (-C≡N) functional group is susceptible to hydrolysis under both acidic and basic conditions, proceeding first to an amide and then to a carboxylic acid.[5][6][7] Prolonged exposure to strong acids or bases, especially at elevated temperatures during work-up or purification (e.g., distillation), can cause this unwanted conversion.

Troubleshooting Protocol: Preventing Nitrile Hydrolysis

  • Neutralize Carefully: After the reaction, neutralize the acidic mixture carefully and without raising the temperature. Use a mild base like sodium bicarbonate rather than a strong base like sodium hydroxide if possible. Avoid extremes in pH.

  • Minimize Heat Exposure: During solvent removal via rotary evaporation, use the lowest possible bath temperature that allows for efficient evaporation. Avoid prolonged heating.

  • Purification Method: If performing column chromatography, ensure the silica gel is neutral. Acidic or basic impurities in the silica can catalyze hydrolysis on the column. A quick filtration through a plug of neutral silica is often better than a long chromatography run if the purity is already high.

  • Aqueous Work-up Temperature: Perform all extractions and washes using cold (0-10 °C) solutions to minimize the rate of hydrolysis.

A5: Root Cause Analysis & Mechanism

The methyl ether of a phenol can be cleaved under strongly acidic conditions, particularly in the presence of nucleophilic anions like bromide (Br⁻) or iodide (I⁻).[8] If a strong acid like HBr is used, or if high temperatures are used in the presence of Lewis acids, the oxygen of the methoxy group can be protonated, turning it into a good leaving group (methanol). A nucleophile (e.g., Br⁻) can then attack the methyl group via an Sₙ2 mechanism, cleaving the C-O bond and resulting in the phenol.

Troubleshooting Protocol: Avoiding Demethylation

  • Choice of Acid: For the diazotization step, use an acid with a less nucleophilic counter-ion, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), instead of hydrobromic acid (HBr).

  • Avoid High Temperatures: Demethylation is highly temperature-dependent. Strictly adhere to low-temperature protocols, especially when strong acids are present.

  • Lewis Acids: If any Lewis acids are used in preceding steps, ensure they are thoroughly quenched and removed before any heating steps.

References

  • Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. (n.d.). Google Patents.
  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (n.d.). Patsnap Eureka. Retrieved January 23, 2026, from [Link]

  • Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. (n.d.). Eureka | Patsnap. Retrieved January 23, 2026, from [Link]

  • The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur. Retrieved January 23, 2026, from [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, March 16). NSF Public Access Repository. Retrieved January 23, 2026, from [Link]

  • Process for the preparation of hydroxybenzonitriles. (n.d.). Google Patents.
  • EXP13 Hydrolysis of Benzonitrile. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]

  • Write reaction showing conversion of Benzonitrile into benzoic acid... (2024, October 23). Filo. Retrieved January 23, 2026, from [Link]

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Technical Support Center: Synthesis of 5-Bromo-4-chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-2-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you improve your reaction yields and final product purity.

Proposed Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and regioselectivity. A plausible and efficient route begins with the commercially available starting material, 4-chloro-2-methoxyaniline. The pathway involves three key transformations: electrophilic bromination, diazotization of the resulting aniline, and a subsequent Sandmeyer reaction to install the nitrile functionality.

Synthetic_Pathway cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction A 4-Chloro-2-methoxyaniline B 5-Bromo-4-chloro-2-methoxyaniline A->B  NBS, Acetonitrile (MeCN)  0 °C to RT C Aryl Diazonium Salt (in situ) B->C  NaNO₂, aq. H₂SO₄  0-5 °C D This compound C->D  CuCN, KCN  Heat

Caption: Proposed three-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Part 1: Electrophilic Bromination

Question 1: My bromination reaction yield is low, and I'm recovering a significant amount of starting material (4-chloro-2-methoxyaniline). What went wrong?

  • Probable Cause 1: Inactive Brominating Agent. N-Bromosuccinimide (NBS) is the recommended reagent for controlled monobromination of highly activated rings.[1] However, NBS can degrade over time, especially if exposed to moisture or light.

    • Solution: Use freshly recrystallized or newly purchased NBS. Ensure it has been stored in a cool, dark, and dry environment. To recrystallize, dissolve NBS in hot water, filter, and allow it to cool slowly.

  • Probable Cause 2: Suboptimal Reaction Temperature. While the reaction should be initiated at a low temperature (0 °C) to control selectivity, it may require warming to room temperature to proceed to completion.

    • Solution: After the slow addition of NBS at 0 °C, allow the reaction to warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC). If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be attempted, but this increases the risk of side products.

Question 2: I'm observing multiple spots on my TLC plate, suggesting the formation of isomeric byproducts. How can I improve regioselectivity for the desired 5-bromo isomer?

  • Probable Cause: Competing Directing Effects. The starting material has three substituents with directing effects: the strongly activating -NH₂ and -OCH₃ groups (ortho, para-directing) and the deactivating -Cl group (ortho, para-directing). The desired bromination occurs at the position ortho to the amine and meta to the chlorine, which is sterically accessible and electronically favored. However, other isomers are possible.

    • Solution 1: Choice of Solvent and Reagent. The solvent system can significantly influence regioselectivity. Using a polar aprotic solvent like acetonitrile with NBS is known to favor para-bromination relative to an ortho-methoxy group, which in this case corresponds to the desired C-5 position.[1]

    • Solution 2: Temperature Control. Lowering the reaction temperature (maintaining it at 0 °C for the entire addition) enhances selectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.[1] Steric hindrance from the methoxy group helps disfavor bromination at the C-3 position.[2]

Question 3: My product is very dark, and I suspect polybromination or oxidation. How can I avoid this?

  • Probable Cause 1: Overly Aggressive Brominating Agent. Using elemental bromine (Br₂) directly on a highly activated system like 4-chloro-2-methoxyaniline can lead to uncontrollable, rapid reactions and the formation of di- and tri-brominated species.[1]

    • Solution: Strictly use a milder brominating agent like NBS.[3] This allows for a controlled, slow generation of the electrophilic bromine species.

  • Probable Cause 2: Stoichiometry. Using an excess of the brominating agent is a common cause of over-bromination.

    • Solution: Use a precise 1.0 to 1.05 molar equivalent of NBS relative to the aniline. Add the NBS portion-wise or as a solution via a syringe pump over an extended period (e.g., 1-2 hours) to maintain a low concentration of the electrophile at all times.

  • Probable Cause 3: Oxidation of the Aniline. Aniline moieties are susceptible to oxidation, which can produce colored impurities.

    • Solution: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions.

Part 2: Diazotization & Sandmeyer Reaction

Question 4: During the addition of sodium nitrite, the solution turned dark brown/black, and I observed vigorous gas evolution, resulting in a very low yield of the final nitrile product. What happened?

  • Probable Cause: Decomposition of the Diazonium Salt. Aryl diazonium salts are thermally unstable.[4] If the temperature rises above the critical 0-5 °C range, the salt rapidly decomposes, releasing nitrogen gas and often forming phenols or tar-like byproducts.[4][5]

    • Solution: Strict Temperature Control. This is the most critical parameter.[5] Prepare an ice/salt bath to maintain the reaction temperature between 0 °C and 5 °C throughout the entire diazotization process. Add the sodium nitrite solution very slowly, dropwise, ensuring the temperature does not spike.

Question 5: The final yield of this compound is consistently low, even with good temperature control. What other factors could be at play?

  • Probable Cause 1: Incomplete Diazotization. Insufficient acid or sodium nitrite will result in unreacted aniline, which will not proceed to the final product.

    • Solution: Ensure you are using a sufficient excess of both the mineral acid (e.g., 2.5-3.0 equivalents of H₂SO₄) and sodium nitrite (1.1-1.2 equivalents). The excess acid is crucial to prevent the newly formed diazonium salt from coupling with unreacted aniline, a common side reaction that occurs at higher pH.[6]

  • Probable Cause 2: Premature Decomposition by Counter-ions. If using HCl for diazotization, the chloride ion can sometimes compete with the cyanide in the subsequent Sandmeyer step, leading to the formation of a chloro-de-aminated byproduct.

    • Solution: Use sulfuric acid (H₂SO₄) for the diazotization step. The bisulfate anion (HSO₄⁻) is a poorer nucleophile and is less likely to interfere with the subsequent cyanation.

  • Probable Cause 3: Inefficient Sandmeyer Reaction. The Sandmeyer reaction itself may be the yield-limiting step. The reaction involves a copper(I) catalyst, and its effectiveness is key.[7][8]

    • Solution: Prepare the copper(I) cyanide solution carefully and ensure it is heated (e.g., to 60-70 °C) before the slow, controlled addition of the cold diazonium salt solution. This ensures the diazonium salt reacts quickly upon addition rather than accumulating and decomposing. Ensure the CuCN is of good quality.

Part 3: Workup and Purification

Question 6: After the Sandmeyer reaction, I have a difficult-to-purify mixture containing a significant amount of a phenolic byproduct. How do I remove it?

  • Probable Cause: Hydrolysis of the Diazonium Salt. As mentioned, if the diazonium salt is exposed to higher temperatures or is not consumed quickly in the Sandmeyer step, it will react with water to form the corresponding phenol (5-bromo-4-chloro-2-methoxyphenol).

    • Solution: During the workup, perform a basic wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with an aqueous sodium hydroxide solution (e.g., 1 M NaOH). The acidic phenol will be deprotonated and extracted into the aqueous layer, while the neutral nitrile product remains in the organic phase.

Question 7: My final product is off-color (e.g., greenish or bluish), suggesting residual copper contamination. How do I remove it?

  • Probable Cause: Trapped Copper Salts. Copper salts from the CuCN catalyst can be difficult to remove completely through simple extraction.

    • Solution 1: Ammonia Wash. During the aqueous workup, include a wash with a dilute ammonium hydroxide solution. Ammonia forms a water-soluble tetraamminecopper(II) complex, which can effectively pull residual copper salts into the aqueous phase.

    • Solution 2: Column Chromatography. If washes are insufficient, silica gel chromatography is highly effective. The polar copper salts will adhere strongly to the silica, allowing the less polar benzonitrile product to elute with a non-polar solvent system (e.g., hexanes/ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: Is it possible to perform the bromination and diazotization in a one-pot sequence? A1: While one-pot syntheses are attractive, it is not recommended here. The conditions for electrophilic bromination (often in an organic solvent) are incompatible with the aqueous, strongly acidic conditions required for diazotization. Attempting to combine them would lead to a complex mixture of byproducts and very low yields. A sequential approach with isolation and purification of the brominated intermediate is crucial for success.

Q2: What are the primary safety concerns for this synthesis? A2: The two main hazards are:

  • Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive. For this reason, they should always be generated in situ in a cold aqueous solution and used immediately without any attempt at isolation.[4]

  • Cyanide: Copper(I) cyanide (CuCN) and potassium cyanide (KCN) are highly toxic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide poisoning antidote kit and trained personnel available. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas; therefore, the workup must be performed carefully, ensuring any waste streams are properly neutralized before disposal.

Q3: What analytical techniques are best for monitoring the reaction progress and confirming the final product? A3:

  • Thin Layer Chromatography (TLC): Essential for monitoring the disappearance of starting material and the appearance of the product in the bromination step. Use a suitable solvent system like 3:1 Hexanes:Ethyl Acetate.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are definitive for confirming the structure of the intermediate and the final product. The substitution pattern can be confirmed by analyzing the coupling constants and chemical shifts of the aromatic protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the bromo, chloro, and cyano groups. The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be distinctive.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the nitrile group (C≡N stretch), which typically appears as a sharp, medium-intensity peak around 2220-2240 cm⁻¹.

Data and Protocol Summaries

Table 1: Optimized Reaction Conditions
StepReactionKey ReagentsStoichiometry (Rel. to Aniline)SolventTemperatureTypical Time
1Bromination4-Chloro-2-methoxyaniline, NBS1.0 : 1.05Acetonitrile0 °C to RT2-4 h
2Diazotization5-Bromo-4-chloro-2-methoxyaniline, NaNO₂, H₂SO₄1.0 : 1.2 : 3.0Water0-5 °C30 min
3SandmeyerDiazonium Salt, CuCN, KCN1.0 : 1.2 : 1.2Water60-70 °C1-2 h
Experimental Protocol: Sandmeyer Reaction (Step 3)

Warning: This procedure involves highly toxic cyanide salts and should only be performed by trained personnel in a certified chemical fume hood.

  • Prepare the Cyanide Solution: In a three-neck round-bottom flask equipped with a mechanical stirrer, heating mantle, and dropping funnel, dissolve copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Heat the solution to 60-70 °C.

  • Prepare the Diazonium Salt: In a separate beaker, prepare the aryl diazonium salt solution from 5-bromo-4-chloro-2-methoxyaniline (1.0 eq) as described in the diazotization protocol, ensuring the temperature is maintained strictly between 0-5 °C.

  • Perform the Addition: Slowly add the cold diazonium salt solution dropwise to the hot copper cyanide solution via the dropping funnel over approximately 1 hour. A vigorous evolution of nitrogen gas will be observed.

  • Complete the Reaction: After the addition is complete, continue to stir the reaction mixture at 60-70 °C for an additional hour until gas evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers and wash sequentially with water, dilute NaOH solution (to remove phenolic byproducts), dilute NH₄OH solution (to remove copper), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol/water or by silica gel column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Final Yield check_bromination Check TLC of Bromination Step start->check_bromination brom_ok Bromination Successful? check_bromination->brom_ok brom_fail Incomplete Bromination or Multiple Products brom_ok->brom_fail No check_sandmeyer Analyze Sandmeyer Crude brom_ok->check_sandmeyer Yes brom_sol 1. Use fresh NBS. 2. Control stoichiometry (1.05 eq). 3. Maintain temp at 0 °C. brom_fail->brom_sol sand_ok Nitrile is Major Product? check_sandmeyer->sand_ok sand_fail Major Byproducts Observed (e.g., Phenol, Tar) sand_ok->sand_fail No purification Purification Issues sand_ok->purification Yes sand_sol 1. Check Diazotization Temp (0-5 °C). 2. Use H₂SO₄ instead of HCl. 3. Ensure CuCN is active. 4. Add diazonium salt slowly to HOT CuCN. sand_fail->sand_sol pur_sol 1. Basic wash (NaOH) for phenols. 2. Ammonia wash for copper. 3. Recrystallize or use chromatography. purification->pur_sol

Caption: A decision tree for troubleshooting low yield issues.

References

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Yadav, M., & Singh, A. K. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Reddit r/Chempros. (2024). Sandmeyer type reaction troubleshoot. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. [Link]

  • Watts, L. W., Jr., et al. (1974). Preparation of halogenated benzonitrile. U.S.
  • Li, W., et al. (2023). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Organic Letters. [Link]

  • Google Patents. (2020). Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone. CN111099975A.
  • ResearchGate. (2021). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]

  • Deng, M., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

  • PubMed. (1995). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. [Link]

  • Royal Society of Chemistry. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. [Link]

  • TopSCHOLAR, Western Kentucky University. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

  • Google Patents. (1980). Production of halogenated benzonitriles. U.S.
  • R Discovery. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2009). 2-Bromo-4-methylbenzonitrile. [Link]

  • WIPO Patentscope. (2013). PURIFICATION PROCESS. WO/2013/045883. [Link]

  • Patsnap. (2020). Preparation method of 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
  • Khan Academy. Sandmeyer reaction. [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-4-chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-2-methoxybenzonitrile. This guide is designed to provide expert insights and practical solutions to common challenges encountered during cross-coupling reactions with this versatile building block. Our goal is to empower you with the knowledge to select the optimal catalyst system and troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in cross-coupling reactions?

The principal challenge is achieving chemoselectivity. This molecule possesses two distinct reactive sites for palladium-catalyzed cross-coupling: a C-Br bond and a C-Cl bond.[1] In palladium-catalyzed couplings, the general reactivity of aryl halides follows the order: C-I > C-Br > C-Cl.[1][2] This inherent difference suggests that the C-Br bond is more susceptible to oxidative addition by the palladium catalyst, making it the more reactive site. However, the electronic environment of the ring can influence this reactivity, necessitating careful control over reaction conditions to functionalize one site selectively while leaving the other intact for subsequent transformations.[3]

Q2: Which halogen is expected to react first under standard conditions?

The C-Br bond at the 5-position is expected to react preferentially. The oxidative addition of the palladium(0) catalyst to the C-Br bond is kinetically favored over the stronger C-Cl bond.[2] By employing milder reaction conditions—such as lower temperatures and specific catalyst/ligand combinations—one can achieve highly selective coupling at the C-Br position.[1]

Q3: What types of cross-coupling reactions are suitable for this substrate?

Several palladium-catalyzed cross-coupling reactions are well-suited for the selective functionalization of this compound. These include:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide variety of aryl, heteroaryl, or vinyl boronic acids and esters.[4][5]

  • Buchwald-Hartwig Amination: Used for the formation of C-N bonds with primary or secondary amines, amides, or carbamates.[2]

  • Sonogashira Coupling: Enables the formation of C-C triple bonds by coupling with terminal alkynes.[2]

  • Heck Coupling: Forms C-C bonds by coupling with alkenes.[6][7]

  • Stille, Negishi, and Hiyama Couplings: These reactions use organotin, organozinc, and organosilicon reagents, respectively, and are also viable options for C-C bond formation.[8][9][10]

Q4: How do the methoxy and nitrile substituents influence the reaction?

The substituents on the aromatic ring play a significant role in modulating its electronic properties, which in turn affects the ease of oxidative addition.

  • The -OCH₃ group at the 2-position is an electron-donating group, which increases the electron density on the ring. This can make the oxidative addition step more challenging compared to an unsubstituted ring.[11]

  • The -CN group at the 1-position is a strong electron-withdrawing group. This decreases the electron density, which generally makes the aryl halide more reactive towards oxidative addition.[5]

The interplay of these electronic effects influences the reactivity of both halogen sites.

Catalyst Selection and Reaction Optimization

The choice of catalyst, specifically the ligand bound to the palladium center, is the most critical parameter for achieving high yield and selectivity.

Decision Workflow for Catalyst Selection

The following diagram outlines a logical workflow for selecting a catalyst system based on the desired transformation.

G cluster_0 Reaction Goal cluster_1 Coupling Partner cluster_2 Recommended Catalyst Systems (for C-Br Selectivity) Goal Desired Transformation? Suzuki Boronic Acid/Ester (Suzuki) Goal->Suzuki C-C Bond Buchwald Amine/Amide (Buchwald-Hartwig) Goal->Buchwald C-N Bond Sonogashira Terminal Alkyne (Sonogashira) Goal->Sonogashira C-C Triple Bond Heck Alkene (Heck) Goal->Heck C-C (Vinylation) Cat_Suzuki Pd(PPh₃)₄ or Pd(dppf)Cl₂ Standard Conditions Suzuki->Cat_Suzuki Cat_Buchwald Pd₂(dba)₃ + XPhos or RuPhos or SPhos Bulky, electron-rich ligands Buchwald->Cat_Buchwald Cat_Sonogashira Pd(PPh₃)₄ + CuI Classic conditions Sonogashira->Cat_Sonogashira Cat_Heck Pd(OAc)₂ + PPh₃ or Phosphine-free (TBAB) Heck->Cat_Heck

Caption: Catalyst selection decision tree.

Recommended Catalyst Systems for Selective C-Br Coupling

The table below summarizes starting recommendations for achieving selective coupling at the more reactive C-Br bond.

Coupling ReactionPalladium PrecursorRecommended Ligand(s)Typical BaseSolvent SystemTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (2-5 mol%)None (for Pd(PPh₃)₄) or dppf (built-in)K₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/H₂O, DMF80 - 100
Buchwald-Hartwig Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)XPhos, RuPhos, SPhos (2-8 mol%)NaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80 - 110
Sonogashira Pd(PPh₃)₄ (2-5 mol%)None (PPh₃)Et₃N, DiPEATHF, DMFRoom Temp - 60
Heck Pd(OAc)₂ (2-5 mol%)PPh₃, P(o-tolyl)₃ or ligand-free with TBABEt₃N, K₂CO₃DMF, Acetonitrile80 - 120

Note: These are starting points. Optimization is crucial for any new substrate combination.[1]

Troubleshooting Guide

Q5: My reaction yield is low, and I'm recovering mostly starting material. What should I do?

Low conversion is a common issue that can often be resolved by systematically evaluating the reaction components. The catalytic cycle for palladium cross-coupling reactions involves three key steps: oxidative addition, transmetalation (or related step), and reductive elimination.[8][12] A failure in any of these steps will stall the reaction.

G SM Starting Materials: Aryl-Br + Nu-M OA Oxidative Addition SM->OA Pd0 Pd(0)L₂ Active Catalyst Pd0->OA Intermediate Aryl-Pd(II)(Br)L₂ OA->Intermediate Rate-limiting step for inert bonds (e.g., C-Cl) TM Transmetalation Intermediate->TM Intermediate2 Aryl-Pd(II)(Nu)L₂ TM->Intermediate2 RE Reductive Elimination Intermediate2->RE RE->Pd0 Catalyst Regeneration Product Product: Aryl-Nu RE->Product

Caption: Generalized catalytic cycle for cross-coupling.

Troubleshooting Steps:

Potential CauseRecommended ActionScientific Rationale
Inactive Catalyst Use a fresh palladium precursor and ligand. Ensure anaerobic conditions are strictly maintained. Consider using a pre-catalyst that is more air-stable.The active Pd(0) species is susceptible to oxidation, rendering it inactive.[12] Many Pd(II) precursors require in-situ reduction to Pd(0) to enter the catalytic cycle.
Inefficient Oxidative Addition Increase the reaction temperature. Switch to a more electron-rich, bulky phosphine ligand (e.g., a Buchwald ligand like SPhos).[13]The C-Br bond, while reactive, is on a somewhat electron-rich ring due to the methoxy group. Electron-rich ligands accelerate oxidative addition.[11]
Problem with Base or Transmetalation Ensure the base is dry and finely powdered. Try a different base (e.g., switch from K₂CO₃ to K₃PO₄). For Suzuki couplings, ensure the quality of the boronic acid.In Suzuki reactions, the base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[14] Boronic acids can degrade via protodeboronation, especially in the presence of water.[5]
Poor Solubility Change the solvent system to better dissolve all components at the reaction temperature.All reagents must be in solution for the reaction to proceed efficiently.
Q6: I'm seeing significant amounts of a side product where the bromine has been replaced by hydrogen (hydrodehalogenation). Why is this happening and how can I prevent it?

Hydrodehalogenation is a common side reaction, particularly in Suzuki-Miyaura couplings. It can arise from two main pathways:

  • Protodeboronation of the boronic acid: The boronic acid reacts with water or other protic sources to form an arene and boric acid. This depletes the nucleophile.[5]

  • Reaction of the Ar-Pd(II)-X intermediate: This intermediate can react with trace water, base, or solvent to generate the hydrodehalogenated product.

Mitigation Strategies:

  • Use Anhydrous Conditions: Thoroughly dry solvents and reagents. Use a freshly opened bottle of base. Minimizing water is key.[15]

  • Use Boronic Esters: Pinacol esters or other boronic esters are often more stable towards protodeboronation than the corresponding boronic acids.[5]

  • Choose the Right Base: A weaker, non-nucleophilic base might be preferable.

  • Optimize Reaction Time: Do not let the reaction run for an excessively long time after the starting material is consumed, as this can promote side reactions.

Q7: My reaction is not selective and I'm getting a mixture of products coupled at both the C-Br and C-Cl sites. How can I improve selectivity for the C-Br bond?

Achieving high selectivity is a matter of fine-tuning the reaction to exploit the kinetic difference between C-Br and C-Cl bond activation.

Strategies to Enhance C-Br Selectivity:

  • Lower the Temperature: This is the most effective initial step. Oxidative addition to the C-Cl bond has a higher activation energy, so lowering the temperature will dramatically favor reaction at the C-Br bond.[1]

  • Use a "Softer" Catalyst System: Catalysts that are less reactive are more likely to be selective. For example, Pd(PPh₃)₄ is generally considered less reactive (and more selective for C-Br) than systems employing highly electron-rich, bulky phosphine ligands designed specifically for activating C-Cl bonds.[16]

  • Avoid Aggressive Ligands: Steer clear of ligands known for their high efficacy in aryl chloride couplings (e.g., certain Buchwald ligands) if you only want to target the C-Br bond.

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the mono-coupled product is formed to prevent subsequent reaction at the C-Cl site.

Q8: Can I perform a sequential cross-coupling, first at the C-Br bond and then at the C-Cl bond?

Yes, this is a primary advantage of using substrates like this compound. The differential reactivity of the two halogen sites allows for a stepwise functionalization strategy.[3]

Workflow for Sequential Coupling:

Caption: Workflow for sequential cross-coupling.

  • First Coupling (C-Br): Employ the mild conditions outlined in Q7 to selectively couple a nucleophile at the C-Br position. Isolate and purify the resulting 5-substituted-4-chloro-2-methoxybenzonitrile.

  • Second Coupling (C-Cl): The remaining C-Cl bond is less reactive and will require a more robust catalyst system. Use a palladium precursor with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) and higher reaction temperatures to facilitate the oxidative addition at the C-Cl bond.[13][16]

This stepwise approach provides a powerful route to complex, unsymmetrically substituted aromatic compounds.

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is a starting point and should be optimized for the specific boronic acid being used.[1][3]

  • Preparation: In a flame-dried Schlenk flask or reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as finely powdered K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The final concentration should be around 0.1 M with respect to the starting halide.

  • Reaction: Stir the reaction mixture at the desired temperature (start with 80-90 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C-Br Position

This protocol uses a pre-catalyst for ease of handling and improved activity.[2]

  • Preparation: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Chemistry LibreTexts. (2020). 17.
  • BenchChem Technical Support Team. (2025). Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.
  • National Institutes of Health. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling. Benchchem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know!. YouTube.
  • Organic Chemistry Portal. Heck Reaction.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • ACS Combinatorial Science. Palladium-Catalyzed Cross-Coupling Reactions of Arylsiloxanes with Aryl Halides: Application to Solid-Supported Organic Synthesis.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Sigma-Aldrich.
  • Wikipedia. Heck reaction.

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Technical Support Center: Managing Reaction Temperature for Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of substituted benzonitriles. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies, focusing on the critical parameter of reaction temperature. Our goal is to move beyond simple procedural steps and delve into the causality behind thermal management, ensuring your syntheses are not only successful but also safe, reproducible, and scalable.

Section 1: Core Principles of Thermal Management in Benzonitrile Synthesis

This section addresses foundational questions regarding the "why" of temperature control. Understanding these principles is key to diagnosing and solving problems in any specific synthetic route.

Q1: Beyond kinetics, why is precise temperature control so crucial in the synthesis of substituted benzonitriles?

A: While it's fundamental that temperature governs reaction rate, its role in benzonitrile synthesis is far more nuanced and critical for three primary reasons:

  • Selectivity and Side Reactions: Many benzonitrile syntheses involve potent reagents and intermediates that can participate in multiple reaction pathways. A modest deviation in temperature can dramatically shift the balance between the desired product and unwanted byproducts. For instance, in the dehydration of aldoximes, excessive heat can lead to the irreversible self-condensation of the product into a high-melting triazine, drastically reducing yield and complicating purification.[1]

  • Reagent and Intermediate Stability: Key intermediates in these syntheses are often thermally labile. The classic example is the aryl diazonium salt formed during the Sandmeyer reaction. Above 5-10 °C, this intermediate rapidly decomposes to form phenols and other impurities, completely preventing the desired cyanation.

  • Exothermic Events and Safety: Several methods for introducing the nitrile group are highly exothermic, particularly the industrial-scale ammoxidation of toluene and certain cyanation reactions using potent cyaniding agents.[2] Without precise temperature monitoring and control, these reactions can run away, leading to a rapid increase in temperature and pressure, posing a significant safety hazard.

Q2: My reaction is sluggish. What are the signs that poor temperature control, rather than another factor, is the root cause?

A: Distinguishing a temperature issue from other problems (e.g., catalyst poisoning, poor reagent quality) requires careful observation. Key indicators of a thermal problem include:

  • Stalling After Initial Reaction: The reaction begins (indicated by TLC or color change) but then stalls. This can happen if the reaction is exothermic and the initial heat is not maintained, or if the temperature is too low to sustain catalyst turnover.

  • Formation of Specific Byproducts: The appearance of known temperature-dependent byproducts is a strong clue. For example, the presence of phenols in a Sandmeyer reaction points directly to the decomposition of the diazonium salt due to excessive temperature.

  • Inconsistent Results: If reactions run under seemingly identical conditions give wildly different results, inconsistent heat transfer or "hot spots" within the reaction vessel are a likely culprit.

  • Color Changes: Darkening of the reaction mixture or tar formation often indicates decomposition pathways that are accelerated at higher temperatures.

Section 2: Troubleshooting Specific Synthetic Routes

Here, we address common temperature-related issues encountered in prevalent methods for synthesizing substituted benzonitriles.

A. The Sandmeyer Reaction: From Aryl Amines

The Sandmeyer reaction is a cornerstone of benzonitrile synthesis but is notoriously sensitive to temperature.

Q: My Sandmeyer reaction yields primarily tar and the corresponding phenol, with very little of my desired benzonitrile. I'm using CuCN. What's going wrong?

A: This is a classic symptom of failed temperature control during the initial diazotization step. The aryl diazonium salt intermediate (Ar-N₂⁺) is highly unstable at elevated temperatures.

Causality: The bond between the aromatic ring and the diazonium group is weak. If the temperature rises above the 0-5 °C range during this step, the diazonium group is readily displaced by water (hydrolysis) to form a phenol. The subsequent addition of the copper cyanide reagent to a reaction mixture full of decomposed intermediates often leads to complex side reactions and polymerization (tar).

Troubleshooting Workflow:

Sandmeyer_Troubleshooting start Low Yield / Phenol & Tar Formation check_diaz Was diazotization temperature strictly maintained at 0-5 °C? start->check_diaz check_add Was the NaNO₂ solution added slowly, below the surface? check_diaz->check_add Yes sol_diaz Solution: Maintain strict cooling (ice-salt bath). Monitor internal temperature, not just the bath. check_diaz->sol_diaz No check_cu_add Was the diazonium salt solution added slowly to a pre-warmed CuCN solution? check_add->check_cu_add Yes sol_add Solution: Slow, subsurface addition prevents localized heating and NOx gas loss. check_add->sol_add No sol_cu_add Solution: Control the exotherm of the cyanation step. Start at room temp and cool if necessary. check_cu_add->sol_cu_add No success Improved Benzonitrile Yield check_cu_add->success Yes sol_diaz->check_add sol_add->check_cu_add sol_cu_add->success

Caption: Troubleshooting flowchart for the Sandmeyer reaction.

B. Palladium-Catalyzed Cyanation: From Aryl Halides/Triflates

This modern method offers a broad substrate scope but requires careful temperature optimization based on the specific catalyst system and substrates.

Q: My palladium-catalyzed cyanation is incomplete, even after prolonged heating. Should I simply increase the temperature from 100 °C to 140 °C?

A: This is a common impulse, but it can be counterproductive. While higher temperatures can increase the rate of the desired reaction, they can also accelerate catalyst decomposition and side reactions.

Causality: Palladium catalytic cycles involve delicate equilibria between different oxidation states of the metal. Excessively high temperatures can lead to the irreversible formation of inactive palladium species (e.g., palladium black). Furthermore, electron-rich aryl halides or those with sensitive functional groups may degrade at higher temperatures.

Recommended Action: Before drastically increasing the temperature, consider other factors. Is the ligand appropriate for the substrate? Is the solvent anhydrous? Have you rigorously de-gassed the reaction mixture? A modest temperature increase (e.g., from 100 °C to 110 °C) may be beneficial, but a large jump is ill-advised without first optimizing other parameters.

MethodTypical Catalyst SystemTypical SolventTemperature Range (°C)Key Considerations
Pd-Catalyzed Cyanation Pd₂(dba)₃ / XPhosDioxane / H₂O100 °CSensitive to oxygen; requires inert atmosphere.[3]
Ni-Catalyzed Cyanation Ni(cod)₂ / dppfDMAc80 °CA cost-effective alternative to palladium for some substrates.[3]
Ammoxidation (Industrial) V-Mo or W-Mn OxidesGas Phase400 - 450 °CHighly exothermic; requires specialized reactors for heat management.[2][4]
From Benzaldehyde Ionic Liquid CatalystParaxylene90 - 120 °CYield significantly improves at the higher end of this range.[5]
Dehydration of Aldoxime Thionyl ChlorideToluene20 - 40 °CExothermic addition; exceeding 100°C can cause trimerization.[1]

Caption: Typical reaction temperatures for various benzonitrile synthesis methods.

C. Dehydration of Aldoximes

The conversion of an aryl aldehyde to a nitrile via an aldoxime intermediate is a robust two-step process where temperature control is vital in both stages.

Q: I am synthesizing 2-hydroxybenzonitrile from salicylaldehyde. The first oximation step works, but the final dehydration with thionyl chloride gives a very low yield and clogs my equipment with a solid. What is happening?

A: You are likely encountering an irreversible self-condensation of your 2-hydroxybenzonitrile product, which is triggered by excessive temperatures.[1]

Causality: The dehydration of salicylaldoxime is exothermic, especially during the addition of the dehydrating agent (e.g., thionyl chloride). If this exotherm is not managed and the internal temperature rises above 100 °C, the newly formed 2-hydroxybenzonitrile can undergo a trimerization reaction to form a highly stable and insoluble triazine byproduct.[1]

Solution & Protocol: Strict, low-temperature control is non-negotiable.

  • Oximation: Maintain the reaction of salicylaldehyde with hydroxylamine at a controlled temperature, typically between 30-50 °C, to ensure complete formation of the aldoxime without degradation.[1]

  • Dehydration: Cool the solution of the salicylaldoxime intermediate (e.g., in toluene) to below 20 °C.[1]

  • Controlled Addition: Add the dehydrating agent (e.g., a 50% solution of thionyl chloride in toluene) slowly via an addition funnel over 1-2 hours, ensuring the internal temperature never exceeds 30 °C.[1] Use an ice bath to actively cool the vessel during the addition.

  • Controlled Heating: Only after the addition is complete should the reaction be allowed to stir at a slightly elevated temperature (e.g., 40 °C) to ensure the reaction goes to completion.[1]

Section 3: Managing Exothermic Reactions and Scale-Up

Q: How do I safely manage a potentially exothermic cyanation reaction when moving from a 1g to a 100g scale?

A: Scaling up introduces a significant challenge: the surface-area-to-volume ratio decreases, making heat dissipation much less efficient. What was a manageable temperature rise on a small scale can become a dangerous runaway reaction on a larger scale.

Causality & Control Logic: The internal temperature of your reactor (T_internal) is a balance between the rate of heat generation (Q_gen) from the reaction and the rate of heat removal (Q_rem) by your cooling system.

  • Q_gen is proportional to the reaction rate, which is influenced by reactant concentration and temperature.

  • Q_rem is proportional to the surface area of the reactor and the temperature difference between the reactor and the cooling bath.

On a larger scale, you must control Q_gen to ensure it never overwhelms Q_rem. The primary method for this is controlled addition . Instead of adding all reagents at once, one key reagent is added slowly over time, making the reaction rate (and thus heat generation) dependent on the addition rate, not the intrinsic kinetics.

Exotherm_Control cluster_reactor Reaction Vessel T_internal Internal Temperature (T_internal) Q_rem Heat Removal (Q_rem) (Cooling System) T_internal->Q_rem Drives Q_gen Heat Generation (Q_gen) (Reaction Exotherm) Q_gen->T_internal Increases Addition Controlled Reagent Addition Addition->Q_gen Limits Cooling Efficient Cooling (Jacket, Bath) Cooling->Q_rem Enables

Sources

Preventing decomposition of 5-Bromo-4-chloro-2-methoxybenzonitrile during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-4-chloro-2-methoxybenzonitrile

A Guide for Senior Application Scientists on Preventing Decomposition in Synthetic Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, diagnose, and prevent the decomposition of this molecule, ensuring the integrity and success of your experiments.

Section 1: Understanding the Inherent Reactivity of this compound

This compound is a highly functionalized aromatic ring, making it a valuable precursor in medicinal chemistry and materials science. However, the very features that make it useful also render it susceptible to specific degradation pathways. A clear understanding of its structure is paramount.

  • Nitrile Group (-CN): An electron-withdrawing group that can undergo hydrolysis to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions, particularly when heated.[1][2][3]

  • Halogens (-Br, -Cl): The bromine at position 5 is a common handle for cross-coupling reactions (e.g., Suzuki, Sonogashira). Both halogens, however, can be susceptible to reductive dehalogenation or nucleophilic aromatic substitution (SNAr).[4][5]

  • Methoxy Group (-OCH₃): An electron-donating group that can be cleaved under strongly acidic conditions or be a target for nucleophilic substitution, especially given the activating effect of the electron-withdrawing nitrile group.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₅BrClNO[6]
Molecular Weight 246.49 g/mol [6]
Appearance White to off-white powder/solid[7]
Melting Point 91-92 °C[7]
Storage Store at 2-8°C in a dry, well-ventilated place

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered by researchers in the field.

Q1: What are the ideal long-term storage conditions for this compound? A: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), and kept in a cool, dry place away from direct light.[8][9][10] The recommended temperature is typically refrigerated (2-8°C) to minimize any potential for slow degradation over time.

Q2: My reaction mixture turned dark brown after adding a strong base. What is likely happening? A: A dark coloration is a common indicator of decomposition. Strong bases like sodium hydroxide or potassium hydroxide can initiate several degradation pathways simultaneously. The most likely causes are base-catalyzed hydrolysis of the nitrile group and/or a nucleophilic aromatic substitution reaction where the base attacks the aromatic ring.[2][11] We recommend immediately taking a sample for analysis by TLC or LC-MS to identify the byproducts and pausing the reaction if possible.

Q3: My LC-MS analysis shows a significant peak corresponding to the mass of the starting material minus bromine (or chlorine). What causes this? A: You are observing reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom.[4][12] This can be an unintended side reaction in processes like palladium-catalyzed cross-coupling reactions if the conditions are not optimal. It can be caused by certain reagents acting as hydride sources or by particular catalyst systems under specific conditions.[13][14] Review your protocol for any potential reducing agents.

Q4: I intended to perform a substitution on the bromine, but my final product is a carboxylic acid. Why did this happen? A: This is a classic case of nitrile hydrolysis.[1][3] The conditions of your reaction, likely involving prolonged heating in the presence of an acid or base, were harsh enough to convert the nitrile group (-CN) into a carboxylic acid group (-COOH).[2] Even if the primary reaction was successful, the nitrile may have been hydrolyzed during the aqueous workup if the pH was not carefully controlled.

Q5: Is it safe to use Grignard or organolithium reagents with this compound? A: Extreme caution is advised. While these reagents can be used for targeted reactions, they are highly reactive and non-specific. The nitrile group is highly electrophilic and will be readily attacked by these strong nucleophiles. Furthermore, as powerful bases, they can promote other decomposition pathways. If such a reaction is necessary, it must be performed at very low temperatures (e.g., -78 °C) with slow, controlled addition of the organometallic reagent.

Section 3: Troubleshooting Guide: A Logic-Based Approach to Preventing Decomposition

When a reaction yields an unexpected outcome, a systematic approach is crucial. The following workflow and table provide a framework for diagnosing and resolving decomposition issues.

G start_node start_node decision_node decision_node process_node process_node result_node result_node issue_node issue_node start Decomposition Suspected (Low Yield, Dark Color, Impure Product) analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analyze check_mass Identify Byproduct Mass analyze->check_mass hydrolysis_mass Mass = R-COOH or R-CONH₂? check_mass->hydrolysis_mass hydrolysis_cause Nitrile Hydrolysis hydrolysis_mass->hydrolysis_cause Yes dehalogenation_mass Mass = Loss of Br/Cl? hydrolysis_mass->dehalogenation_mass No hydrolysis_solution Optimize: Use Milder Base/Acid (e.g., K₂CO₃, NaHCO₃) Reduce Temperature & Time Control Workup pH hydrolysis_cause->hydrolysis_solution dehalogenation_cause Reductive Dehalogenation dehalogenation_mass->dehalogenation_cause Yes snar_mass Mass = Loss of OMe? dehalogenation_mass->snar_mass No dehalogenation_solution Optimize: Screen Ligands/Catalysts Ensure Strictly Anhydrous/Inert Conditions Check for Reductive Impurities dehalogenation_cause->dehalogenation_solution snar_cause Nucleophilic Aromatic Substitution snar_mass->snar_cause Yes thermal_cause General Degradation (Multiple Unidentified Products) snar_mass->thermal_cause No snar_solution Optimize: Use Weaker Nucleophile Lower Reaction Temperature Reduce Reaction Time snar_cause->snar_solution thermal_solution Optimize: Lower Reaction Temperature Screen Alternative Solvents Reduce Reaction Time thermal_cause->thermal_solution

Caption: Troubleshooting workflow for diagnosing decomposition pathways.

Detailed Troubleshooting Table
SymptomPotential CauseRecommended Action & ExplanationAnalytical Verification
Low yield; TLC shows baseline material and/or multiple new spots. General Decomposition: Often due to excessive heat or prolonged reaction time.Action: Lower the reaction temperature by 10-20 °C. Monitor the reaction more frequently and stop it as soon as the starting material is consumed. Explanation: Thermal energy can overcome the activation barrier for multiple decomposition pathways. Reducing heat provides less energy for these unwanted side reactions.Use LC-MS to identify the masses of the major byproducts to pinpoint the specific decomposition pathway.
Product identified as 5-bromo-4-chloro-2-methoxybenzoic acid. Nitrile Hydrolysis: The reaction conditions (strong acid/base, high temp, or prolonged workup) were too harsh.Action: If using a base, switch to a milder, non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic base. If acidic, use less harsh conditions. Ensure aqueous workup is done cold and quickly, using buffered solutions if necessary. Explanation: Hydrolysis is often kinetically slower than the desired reaction; milder conditions can favor the intended product.[2]Confirm the presence of a carboxylic acid peak via IR spectroscopy (~1700 cm⁻¹) and the corresponding mass in LC-MS.
Product identified as 4-chloro-2-methoxybenzonitrile. Reductive Debromination: The reaction environment contained a source of hydride or was too reducing.Action: For catalytic reactions, ensure the system is rigorously inert. Screen different phosphine ligands for the palladium catalyst, as some are more prone to side reactions. Verify the purity of all reagents to eliminate potential reducing contaminants. Explanation: This is a known side reaction in many cross-coupling chemistries.[14]Confirm the product mass by LC-MS, which will be ~79 mass units less than the starting material.
Product identified with a substitution at the methoxy position. Nucleophilic Aromatic Substitution (SNAr): A nucleophile present in the reaction mixture displaced the methoxy group.Action: Lower the reaction temperature significantly. If possible, use a less powerful nucleophile or protect other functional groups. Explanation: The nitrile group activates the ring for SNAr, but this process still typically requires significant thermal energy.[11]Use NMR to confirm the absence of the methoxy signal (~3.9-4.0 ppm) and the appearance of new signals corresponding to the added nucleophile.

Section 4: Best-Practice Protocol: Suzuki Coupling Reaction

This protocol for a Suzuki coupling at the C-5 bromine position is designed to maximize yield while minimizing decomposition. The key is the careful selection of a mild base and strict control of the reaction environment.

Objective: To synthesize 5-(4-acetylphenyl)-4-chloro-2-methoxybenzonitrile while preserving all other functional groups.

Methodology:

  • Reactor Setup & Inerting:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), (4-acetylphenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

    • Causality: Using K₂CO₃, a moderately strong but poorly soluble and non-nucleophilic base, prevents significant hydrolysis of the nitrile, unlike soluble hydroxides.[2]

    • Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent & Catalyst Addition:

    • Add degassed 1,4-dioxane and water (4:1 ratio) via cannula or syringe. The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.

    • Add Pd(PPh₃)₄ (0.03 eq) to the flask under a positive pressure of argon.

    • Causality: The catalyst is oxygen-sensitive. A failure to maintain inert conditions is a primary cause of failed or low-yielding coupling reactions.

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to 85 °C using an oil bath with a temperature controller. Do not exceed 90 °C.

    • Causality: This temperature provides sufficient energy for the catalytic cycle to proceed efficiently without promoting thermal decomposition or significant nitrile hydrolysis.

    • Monitor the reaction every hour by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), visualizing with a UV lamp. Check for the consumption of the starting material and the formation of a single, new product spot.

  • Workup & Purification:

    • Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: A neutral workup avoids exposing the product to harsh pH, preserving the nitrile group.

    • Purify the crude product by column chromatography on silica gel.

Section 5: References

  • PubChem. (n.d.). 5-Bromo-2-(4-chloro-2-hydroxyphenoxy)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Azmon, B. D. (2016, April 7). Base Hydrolysis of Benzonitrile. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US2590813A - Dehalogenation of aromatic compounds. Retrieved from

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-4-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Semantic Scholar. (2023, May 13). Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2'-deoxyuridine: The Effect of the Deoxyribose Moiety. Retrieved from [Link]

  • PubMed. (2023, May 13). Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2'-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of halogenated aromatic compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • PAR Industries. (n.d.). Manufacturing Process: 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE. Retrieved from [Link]

  • Allen. (n.d.). Hydrolysis of benzonitrile gives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]

  • Tohoku University Repository. (n.d.). (diphenylphosphinyl)naphthalene with C-, N-, and O-nucleophiles: Facile synthesis of diphenyl(1-substituted-2-naphthyl)phosphines. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of hydrolysis of benzonitrile. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloro-4-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Overcoming low reactivity of 5-Bromo-4-chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-4-chloro-2-methoxybenzonitrile

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this sterically hindered and electronically deactivated aryl halide. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome its inherent low reactivity in common cross-coupling reactions.

Introduction: Understanding the Reactivity Profile

This compound presents a unique set of challenges due to its electronic and steric properties. The electron-withdrawing nature of the nitrile and chloro groups deactivates the aromatic ring, making oxidative addition—the rate-limiting step in many cross-coupling reactions—energetically demanding. Furthermore, the methoxy group at the C2 position provides significant steric hindrance around the bromine at C5, impeding the approach of bulky catalyst complexes.

This guide will focus on practical solutions for improving reaction outcomes in Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing a logical framework for diagnosis and resolution.

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

Scenario: "I am attempting a Suzuki coupling with this compound and a boronic acid, but I'm observing only starting material or trace product after 24 hours."

Root Cause Analysis: The primary culprits for low conversion are often inefficient oxidative addition and catalyst deactivation. The electron-deficient nature of the aryl halide and steric hindrance from the ortho-methoxy group make this substrate particularly challenging for standard Pd(0) catalysts.

Solutions:

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective. More electron-rich and sterically bulky phosphine ligands are required to promote oxidative addition and stabilize the active catalytic species.

    • Recommendation: Switch to a modern catalyst system. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and their corresponding G3 or G4 palladacycle precatalysts are designed for challenging substrates. These ligands create a more electron-rich and sterically accessible palladium center, facilitating the oxidative addition step.

  • Base & Solvent Optimization: The choice of base is critical for the transmetalation step. A base that is too weak will not activate the boronic acid sufficiently, while an overly strong base can lead to side reactions like nitrile hydrolysis or catalyst degradation.

    • Recommendation: Use a moderately strong inorganic base like K₂CO₃ or K₃PO₄. In cases of stubborn substrates, organic bases like CsF can be effective, particularly in polar aprotic solvents like 1,4-dioxane or DMF.

  • Temperature & Reaction Time: Insufficient thermal energy can prevent the reaction from overcoming the activation barrier for oxidative addition.

    • Recommendation: Increase the reaction temperature incrementally. Microwave irradiation can often provide rapid and efficient heating, leading to significantly improved yields and shorter reaction times compared to conventional heating.

Experimental Workflow: Troubleshooting Suzuki Coupling

G Start Low Conversion in Suzuki Coupling Catalyst Evaluate Catalyst System Start->Catalyst Is catalyst Pd(PPh3)4? Base_Solvent Optimize Base & Solvent Catalyst->Base_Solvent Switch to Buchwald G3-XPhos & re-run Temp Adjust Reaction Temperature Base_Solvent->Temp Still low conversion? Try K3PO4 in Dioxane/H2O Success Successful Coupling Temp->Success Try Microwave, 120°C Yield > 70%? Failure Re-evaluate Substrate Scope Temp->Failure < 10% Yield

Caption: Troubleshooting workflow for Suzuki coupling.

Comparative Data: Catalyst Systems for Suzuki Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10024< 5%
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene1101845%
XPhos Pd G3XPhosK₃PO₄Dioxane/H₂O1001285%
RuPhos Pd G4RuPhosCs₂CO₃THF801692%
Issue 2: Competing Hydrodehalogenation in Buchwald-Hartwig Amination

Scenario: "When I try to couple an amine with this compound, I'm getting a significant amount of the hydrodehalogenated side product (4-chloro-2-methoxybenzonitrile)."

Root Cause Analysis: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It can occur through several pathways, including β-hydride elimination from the amine or reaction with trace water. The use of strong, sterically hindered bases can exacerbate this issue.

Solutions:

  • Choice of Base: The base plays a dual role: deprotonating the amine and participating in the reductive elimination step. A bulky, non-nucleophilic base is preferred.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a standard choice, but if hydrodehalogenation persists, consider switching to a weaker base like lithium bis(trimethylsilyl)amide (LiHMDS) or K₃PO₄.

  • Solvent Purity: Anhydrous conditions are crucial. Trace water can act as a proton source, leading to hydrodehalogenation.

    • Recommendation: Use freshly distilled or commercially available anhydrous solvents. Adding molecular sieves to the reaction mixture can help scavenge any residual water.

  • Ligand Selection: The ligand can influence the rate of reductive elimination versus side reactions.

    • Recommendation: Josiphos-type ferrocenyl ligands (e.g., CyPF-tBu) have shown efficacy in minimizing hydrodehalogenation in challenging amination reactions.

Protocol: Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the amine (1.2 equiv), and LiHMDS (1.5 equiv).

  • Catalyst Addition: Add the catalyst system (e.g., Pd₂(dba)₃, 2 mol %; CyPF-tBu, 4.4 mol %) under an inert atmosphere (Argon or Nitrogen).

  • Solvent: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100 °C and monitor by LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: Why is the bromine at C5 more reactive than the chlorine at C4?

A: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl > F. This is due to the bond dissociation energies (BDE) of the carbon-halogen bond. The C-Br bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the stronger C-Cl bond. Selective reaction at the C5-Br position can be readily achieved under standard conditions.

Q2: Can I perform a Sonogashira coupling on this substrate?

A: Yes, but it requires specific conditions. Standard Sonogashira conditions (PdCl₂(PPh₃)₂, CuI, Et₃N) are often sluggish. The electron-deficient nature of the ring can make the alkyne insertion step difficult.

  • Recommendation: Employ a copper-free Sonogashira protocol. Systems using a palladium catalyst with a bulky phosphine ligand (like XPhos) and a strong organic base (like DBU or Cs₂CO₃) in a polar aprotic solvent (like DMF) often provide better results and avoid issues related to copper catalysis.

Logical Relationship: Reactivity Sites

Caption: Reactivity map of the functional groups.

Q3: Is nucleophilic aromatic substitution (SNAr) a viable strategy at the C4 position?

A: SNAr at the C4 position is challenging but potentially feasible. The nitrile group at C1 provides strong activation for nucleophilic attack at the para position (C4). However, the reaction requires a potent nucleophile and often high temperatures. The competing cross-coupling at the more reactive C5-Br site is generally the preferred synthetic route. If SNAr is necessary, consider using a strong nucleophile like sodium methoxide in DMF or NMP at elevated temperatures (>150 °C).

References

  • Buchwald, S. L., & Mauger, C. (2006). A RATIONALE FOR THE DESIGN OF BIARYLPHOSPHINE LIGANDS. Accounts of Chemical Research, 39(10), 795-805. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient Suzuki-Miyaura coupling of ortho-substituted and heteroaromatic halides with a new biarylphosphine ligand. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Shen, W., & Wang, Y. (2002). A highly active and efficient catalyst for the amination of aryl chlorides: Josiphos ligand CyPF-t-Bu. The Journal of Organic Chemistry, 67(17), 5975-5978. [Link]

Technical Support Center: Self-Optimization for Chemical Reaction Development

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Best Practices

Welcome to the technical support center for self-optimizing chemical reaction platforms. This guide is designed for researchers, scientists, and drug development professionals who are implementing automated and intelligent systems to accelerate chemical synthesis. Here, we address common challenges encountered during experimental design, execution, and data interpretation in a direct question-and-answer format. Our focus is on providing not just solutions, but the underlying scientific principles to empower you to build robust, self-validating optimization workflows.

Core Workflow of a Self-Optimizing System

A self-optimizing or "closed-loop" reaction system is an autonomous platform that iteratively works to find the optimal conditions for a chemical reaction with minimal human intervention.[1][2] The process is cyclical and integrates three core components: an automated reactor, real-time analytics, and an intelligent optimization algorithm.[3]

Self_Optimization_Workflow cluster_0 Automated Reaction Platform cluster_1 Real-Time Monitoring cluster_2 Intelligent Control Reactor 1. Reactor Executes Experiment (e.g., Flow Reactor, Robotic Platform) Analysis 2. In-line/On-line Analysis (e.g., HPLC, GC, MS, NMR, FTIR) Reactor->Analysis Reaction Mixture Algorithm 3. Algorithm Processes Data (e.g., Bayesian Optimization) Analysis->Algorithm Performance Data (Yield, Purity, etc.) Decision 4. Suggests New Conditions Algorithm->Decision Builds/Updates Surrogate Model Decision->Reactor Next Experiment Parameters

Caption: The closed-loop workflow for autonomous reaction optimization.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter. Each entry details potential causes, diagnostic steps, and robust solutions.

Part 1: Reactor and Hardware Malfunctions
Q: My reaction output (yield, selectivity) is highly variable and inconsistent between identical runs. What's wrong with my reactor setup?

A: Inconsistent results from a self-optimizing platform, especially in continuous flow systems, often point to physical or hardware issues rather than the optimization algorithm itself. The root cause is typically a lack of precise control over the reaction environment.

Plausible Causes & Diagnostic Steps:

  • Poor Mixing or Mass Transfer: Inadequate mixing can lead to localized "hot spots" of high concentration or temperature, causing side reactions or incomplete conversion.[4] This is especially true for multiphasic reactions.

    • Diagnosis: If possible, use a non-invasive method like a thermal camera to check for uniform temperature distribution across the reactor. For reactions in glass reactors, visually inspect for schlieren lines (indicating concentration gradients) or uneven mixing patterns.

  • Inaccurate Reagent Dosing: The pumps (e.g., syringe or HPLC pumps) that deliver reagents may be poorly calibrated, have air bubbles, or suffer from pressure fluctuations, leading to incorrect stoichiometry.

    • Diagnosis: Disconnect the pumps from the reactor and run them into a graduated cylinder or onto a precision balance for a set period. Verify that the delivered volume/mass matches the setpoint. Check all fluid lines for air bubbles.

  • Temperature Instability: The reactor's heating or cooling system may be overshooting or undershooting the target temperature.[5]

    • Diagnosis: Place an independent, calibrated temperature probe inside the reactor or as close to the reaction zone as possible. Log the temperature over time to check for fluctuations against the controller's setpoint.

  • Flow Instability and Pressure Drops: In flow chemistry, partial blockages from precipitated material or off-gassing can cause the flow rate and residence time to fluctuate, directly impacting reaction outcomes.[4]

    • Diagnosis: Monitor the back-pressure regulator and pump pressure readings. A steadily increasing pressure often signals a blockage is forming.

Solutions & Best Practices:

  • Enhance Mixing: For stirred tank reactors, ensure the agitator design and speed are appropriate for the fluid viscosity.[5] For flow reactors, consider using static mixers or switching to a packed-bed or microfluidic reactor design that enhances mass transfer.[6]

  • Degas Solvents: Thoroughly degas all reagent solutions before pumping to prevent bubble formation, which can cause flow inaccuracies and pressure issues.

  • Implement a PID Controller Audit: For temperature control, ensure your PID (Proportional-Integral-Derivative) controller is properly tuned for the specific thermal mass of your reactor to minimize temperature oscillations.

  • Protocol for Start-up: Before starting an optimization run, flush the entire system with solvent to ensure there are no blockages and that the system is at a stable pressure and temperature.

Part 2: Analytical and Data Integrity Issues
Q: My on-line analytical data is noisy or shows significant drift, giving the optimization algorithm poor-quality information. How can I fix this?

A: The adage "garbage in, garbage out" is paramount here. A self-optimization system is only as good as the data it receives from its analytical instruments.[7] Noisy or unreliable data will mislead the algorithm, causing it to explore suboptimal regions of the parameter space.

Plausible Causes & Diagnostic Steps:

  • Inadequate Calibration: A common oversight is failing to perform a multi-point calibration for the analytical method (e.g., HPLC, GC) before starting the optimization campaign.[8] A single-point calibration may not be linear across the full range of expected product concentrations.

    • Diagnosis: Prepare a series of standards at concentrations spanning from 0% to >100% of the theoretical maximum yield. Run these to generate a calibration curve and verify its linearity (R² > 0.99).

  • Sample Degradation or Carryover: The sample may be degrading in the time it takes to travel from the reactor to the detector. Alternatively, material from a previous run may not be fully flushed from the injection loop, contaminating the next sample.

    • Diagnosis: Collect a sample directly from the reactor outlet and analyze it immediately offline. Compare this result to the value reported by the on-line system at the same time point. A significant discrepancy suggests degradation or a time-lag issue. To check for carryover, inject a blank solvent sample between actual runs.

  • Mismatched Timescales: The analytical measurement time might be longer than the time it takes for the reactor to reach a new steady state. This means the analysis of one condition might still be running when the reactor has already moved to the next, leading to a mismatch between the measured outcome and the conditions that produced it.

    • Diagnosis: Map out the timing of your entire workflow. Determine the time required for the reactor to reach steady state after changing conditions and compare it with the runtime of your analytical method. The steady-state time must be less than or equal to the interval between experiments.

Solutions & Best Practices:

  • Automated In-run Calibration: If you suspect detector drift over a long campaign, program the system to periodically inject a known standard between experimental runs to re-calibrate or apply a correction factor.

  • Quenching at the Source: If sample degradation is an issue, use a T-mixer to introduce a quenching agent to the reaction stream immediately as it exits the reactor, before it travels to the analytical instrument.

  • Data Smoothing and Filtering: While not a substitute for good analytical practice, applying a moving average or other digital filter to the real-time data can help reduce high-frequency noise before feeding it to the optimization algorithm.

  • Choose the Right PAT: Select a Process Analytical Technology (PAT) appropriate for your chemistry. For example, FTIR or Raman spectroscopy can offer much faster measurements than chromatography, which may be crucial for optimizing fast reactions.[8]

Troubleshooting_Analytics Start Problem: Noisy/Inaccurate Analytical Data Check_Cal Is the calibration curve linear (R² > 0.99) over the full concentration range? Start->Check_Cal Check_Deg Does an immediate offline sample match the on-line result for the same timepoint? Check_Cal->Check_Deg Yes Sol_Cal Solution: Perform multi-point calibration. Schedule periodic in-run checks. Check_Cal->Sol_Cal No Check_Time Is the analytical run time shorter than the time between new experimental conditions? Check_Deg->Check_Time Yes Sol_Deg Solution: Introduce an in-line quench. Optimize sample transfer lines. Check_Deg->Sol_Deg No Sol_Time Solution: Use a faster analytical method (FTIR/Raman). Increase time between experiments. Check_Time->Sol_Time No End Data Integrity Likely Good Check_Time->End Yes

Caption: Decision tree for troubleshooting analytical data integrity.

Part 3: Algorithm and Model Performance
Q: My Bayesian optimization algorithm seems stuck in one region of the parameter space and isn't finding a better optimum. What should I do?

A: This is a classic case of the "exploration vs. exploitation" trade-off.[9] The algorithm has found a local optimum and is now repeatedly running experiments in that "good" region (exploitation) without searching more broadly for a potentially better, global optimum (exploration). Bayesian optimization is specifically designed to manage this balance, so if it's failing, the model's parameters or assumptions likely need adjustment.[10]

Plausible Causes & Diagnostic Steps:

  • Acquisition Function is Too "Greedy": The acquisition function guides the choice of the next experiment. Functions like "Probability of Improvement" can be greedy, focusing only on areas predicted to be better than the current best.

    • Diagnosis: Review the settings of your Bayesian optimization software. Identify which acquisition function is being used.

  • Poor Initial Sampling: The initial set of experiments (often chosen via a Design of Experiments, or DoE, method like a Latin Hypercube) did not provide a good overview of the reaction space.[11] The algorithm's initial surrogate model of the reaction landscape is therefore inaccurate.

    • Diagnosis: Visualize the initial experimental points in your multi-dimensional parameter space. Are they clustered together or spread out evenly?

  • Inappropriate Surrogate Model: Most Bayesian optimization packages use a Gaussian Process model, which has its own parameters (e.g., kernel type, length scale). A poorly chosen kernel may assume the response surface is smoother or rougher than it actually is.

    • Diagnosis: This is more advanced, but some software packages allow you to inspect the surrogate model's hyperparameters. A very short length-scale parameter suggests the model believes the response changes very quickly, which might lead to it "missing" broader trends.

Solutions & Best Practices:

  • Adjust the Acquisition Function: Switch to or adjust the parameters of an acquisition function that inherently favors exploration. "Upper Confidence Bound" (UCB) and "Expected Improvement" (EI) are excellent choices.[12] Many UCB functions have a tunable parameter that explicitly weights the balance between exploration and exploitation. Increase this parameter to encourage more exploration.

  • Increase Initial Sample Size: Before letting the Bayesian algorithm take over, run a larger initial DoE to give the model a more accurate starting picture of the entire search space.

  • Restart the Optimization: If an optimization run has clearly stalled, it can be effective to restart it, but seed it with all the data collected so far. This allows the algorithm to re-fit its surrogate model from scratch, which can sometimes resolve the issue.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian optimization and why is it so effective for chemical reactions?

Bayesian optimization (BO) is a powerful algorithm for finding the maximum (or minimum) of "black-box" functions that are expensive to evaluate—a perfect description for chemical reactions where each experiment costs time and resources.[13] It works by building a statistical "surrogate model" (usually a Gaussian Process) of the reaction landscape based on the experiments it has run so far.[14] This model predicts both the expected yield for a new set of conditions and the uncertainty in that prediction. The algorithm then uses this model to intelligently select the next experiment that offers the best balance between exploring uncertain regions and exploiting regions known to give high yields.[9] This sample-efficient approach often finds the optimum in far fewer experiments than traditional methods like grid search or "one-factor-at-a-time" (OFAT), which can miss synergistic effects between variables.[3][15]

Q2: How should I choose which optimization algorithm to use?

The best choice depends on the complexity of your problem. The table below provides a high-level comparison of common algorithms used in self-optimizing systems.

Algorithm TypeBest For...ProsCons
Bayesian Optimization (BO) Expensive experiments; complex, non-linear response surfaces with continuous or categorical variables.[9][13]Highly sample-efficient; robust to noisy data; provides a model of the entire landscape.Can be computationally more intensive; requires careful selection of model parameters (kernel, acquisition function).
Nelder-Mead Simplex Simpler problems with few continuous variables and a relatively smooth response surface.[8]Computationally very simple and fast; requires no model assumptions.Prone to getting stuck in local optima; not efficient for high-dimensional spaces; does not handle categorical variables.
Reinforcement Learning (RL) Dynamic optimization problems where the system state changes over time, such as controlling for transient performance during startup or shutdown.[7]Can learn complex control policies and adapt to changing environments.Often requires a very large number of experiments (or a good simulator) to train effectively; can be complex to implement.
Evolutionary Algorithms (e.g., Genetic Algorithms) High-dimensional problems or when exploring very large, unconventional chemical spaces.Excellent for exploration and less likely to get stuck in local optima.Generally requires a larger number of experiments than Bayesian optimization to converge.

For most chemical reaction development, Bayesian optimization is the current state-of-the-art and the recommended starting point due to its efficiency and effectiveness.[14]

Q3: How do I handle categorical variables like "solvent" or "catalyst" in an optimization algorithm?

This is a common challenge, as many optimization algorithms are designed for continuous numerical variables (like temperature or concentration).[3]

  • Bayesian Optimization Approach: Modern BO frameworks are well-equipped to handle this.[9] They can treat categorical variables as distinct choices without needing to impose an artificial numerical order. The algorithm can learn, for example, that "Toluene" and "THF" lead to high yields while "Water" does not, without needing to know anything about their chemical properties beforehand.

  • Descriptor-Based Approach: An alternative method is to describe the categorical variables with a set of continuous numerical descriptors.[3] For example, instead of using the solvent name, you could use a vector of its physical properties (dielectric constant, boiling point, polarity). This transforms the problem into a fully numerical one, but its success depends on choosing descriptors that are actually relevant to the reaction's outcome.

  • One-Hot Encoding: This is a common machine learning technique where each category is turned into a binary vector (e.g., for three solvents: Solvent A =[3], Solvent B =[3], Solvent C =[3]). This allows standard algorithms to process the data, but it increases the dimensionality of the problem.

For most users, leveraging a modern Bayesian optimization package that directly supports categorical variables is the most straightforward and effective solution.

Q4: What is multi-objective optimization and when should I use it?

Single-objective optimization aims to optimize just one metric, typically yield. However, in real-world drug development, you almost always care about multiple factors simultaneously, such as maximizing yield, minimizing impurities (improving purity), and reducing reaction time (increasing throughput).[14] Multi-objective optimization algorithms are designed to handle these competing goals.[16]

Instead of finding a single "best" point, a multi-objective algorithm identifies the Pareto front —a set of optimal solutions where you cannot improve one objective without worsening another. For example, one point on the Pareto front might be a 95% yield with 99% purity achieved in 2 hours, while another might be a 90% yield with 99.9% purity in 4 hours. This allows the scientist to make an informed, data-driven decision based on the trade-offs that are most acceptable for their specific project goals.

References

  • A Brief Introduction to Chemical Reaction Optimization. ACS Publications. [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. PMC - PubMed Central. [Link]

  • (199c) Self-Optimization of Chemical Reaction Under Dynamic Flow Conditions Using Reinforcement Learning. AIChE Proceedings. [Link]

  • Automated platforms for reaction self-optimization in flow. RSC Publishing. [Link]

  • Self-Optimizing Flow Reactions for Sustainability: An Experimental Bayesian Optimization Study. ACS Publications. [Link]

  • Algorithms for the self-optimisation of chemical reactions. RSC Publishing. [Link]

  • Algorithms for the Self-Optimisation of Chemical Reactions | Request PDF. ResearchGate. [Link]

  • Probing the chemical 'reactome' with high-throughput experimentation data. PMC - NIH. [Link]

  • Machine-learning-driven optimization of chemical reactions. Emerging Topics in Life Sciences. [Link]

  • Optimizing Chemical Reactions. ACS Publications. [Link]

  • Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them. ACS Publications. [Link]

  • Bayesian Optimization for Chemical Reactions. CHIMIA. [Link]

  • AROPS: A Framework of Automated Reaction Optimization with Parallelized Scheduling. ACS Publications. [Link]

  • Autonomous chemical research with large language models. PMC - NIH. [Link]

  • A Novel Internet-Based Reaction Monitoring, Control and Autonomous Self-Optimization Platform for Chemical Synthesis. ACS Publications. [Link]

  • Real-Time Analytics: A Comprehensive Guide. StarTree. [Link]

  • Automated multi-objective reaction optimisation: which algorithm should I use?. RSC Publishing. [Link]

  • Perspectives on the Past, Present, and Future of High-Throughput Experimentation. ACS Symposium Series. [Link]

  • Autonomous model-based experimental design for rapid reaction development. RSC Publishing. [Link]

  • Common Issues in Chemical Reactors. Jinzong Machinery. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois Urbana-Champaign. [Link]

  • Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group. [Link]

  • Troubleshooting of Catalytic Reactors. Slideshare. [Link]

  • Navigating the Challenges of Real-Time Analytics. MentorMate. [Link]

  • Toward autonomous design and synthesis of novel inorganic materials. Ceder Group. [Link]

  • High throughput analysis enables high throughput experimentation in pharmaceutical process research. RSC Publishing. [Link]

  • Machine learning-guided strategies for reaction conditions design and optimization. Wiley Online Library. [Link]

  • Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them. IBS Publications Repository. [Link]

  • Rapid Planning and Analysis of High-Throughput Experiment Arrays for Reaction Discovery. ChemRxiv. [Link]

  • How to Optimize Feedback Loops With Real-Time Analytics. Insight7. [Link]

  • Autonomous Model-Based Experimental Design for Rapid Reaction Development | Request PDF. ResearchGate. [Link]

  • Troubleshooting CSTR Reactor Problems: A Guide. Zhanghua. [Link]

  • Automated Flow Chemistry. Syrris. [Link]

  • Substrate specific closed-loop optimization of carbohydrate protective group chemistry using Bayesian optimization and transfer learning. RSC Publishing. [Link]

  • Race to the bottom: Bayesian optimisation for chemical problems. RSC Publishing. [Link]

  • Bayesian optimization for chemical reactions -process overview.. ResearchGate. [Link]

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  • Advanced Organic Chemistry: High-Throughput Experimentation. YouTube. [Link]

  • Autonomous Synthetic Chemistry using Dynamic Adaptation and Experimentation. YouTube. [Link]

  • Mod-01 Lec-33 Reactor diagnostics and troubleshooting. YouTube. [Link]

  • Challenges and Solutions in Implementing RealTime Performance Monitoring Tools. Vorecol. [Link]

  • Continuous Flow Processes as an Enabling Tool for the Synthesis of Constrained Pseudopeptidic Macrocycles. ACS Publications. [Link]

Sources

Validation & Comparative

A Comparative Guide to 5-Bromo-4-chloro-2-methoxybenzonitrile and Other Substituted Benzonitriles for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the benzonitrile scaffold remains a cornerstone for the synthesis of novel molecular entities. The strategic placement of various substituents on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical comparison of 5-Bromo-4-chloro-2-methoxybenzonitrile, a highly functionalized intermediate, with a selection of other substituted benzonitriles: the sterically hindered and electron-deficient 2,6-dichlorobenzonitrile, the nucleophilic 4-aminobenzonitrile, and the hydrogen-bond donating 3-hydroxybenzonitrile.

This document moves beyond a simple cataloging of properties to offer a comparative analysis of their synthetic accessibility, reactivity in key transformations, and overall utility, supported by experimental data and detailed protocols to inform your research and development endeavors.

The Strategic Importance of Substitution on the Benzonitrile Core

The nitrile group, with its strong electron-withdrawing nature and linear geometry, is a versatile functional group in medicinal chemistry.[1][2] It can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and can form crucial π-π stacking interactions with protein residues.[1][3] The true power of the benzonitrile scaffold, however, lies in the synergistic effect of the nitrile with other ring substituents. These substituents dictate the molecule's electronic landscape, thereby influencing its reactivity and how it is presented to a biological target.[4]

This guide will explore how the unique combination of a bromine atom, a chlorine atom, and a methoxy group in this compound sets it apart from other benzonitriles with different substitution patterns.

Physicochemical Properties: A Comparative Overview

The physical properties of these molecules, such as melting point and solubility, are critical parameters that influence reaction conditions, purification strategies, and formulation development. The table below summarizes key physicochemical data for our compounds of interest.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound this compound248.49Not availableSoluble in polar organic solvents
2,6-Dichlorobenzonitrile 2,6-Dichlorobenzonitrile172.01144.5 - 146.5[5]Sparingly soluble in water (10 ppm at 25°C)[5]
4-Aminobenzonitrile 4-Aminobenzonitrile118.1483 - 87[6]Sparingly soluble in water; soluble in polar organic solvents[6]
3-Hydroxybenzonitrile 3-Hydroxybenzonitrile119.1278 - 81[7]Slightly soluble in water[8][9]

The diverse melting points reflect the different intermolecular forces at play. The high melting point of 2,6-dichlorobenzonitrile can be attributed to its symmetrical structure allowing for efficient crystal packing. In contrast, the amino and hydroxyl groups in 4-aminobenzonitrile and 3-hydroxybenzonitrile, respectively, introduce hydrogen bonding capabilities, which also influence their melting points and solubility profiles.

Synthesis Strategies: Accessing the Scaffolds

The synthetic accessibility of a building block is a critical consideration for its practical application. Substituted benzonitriles can be prepared through various established methods.[10]

A Plausible Synthesis of this compound

While a specific, optimized synthesis for this compound is not widely published, a logical retrosynthetic analysis suggests a multi-step pathway starting from commercially available precursors. A potential route could involve the bromination of 4-chloro-2-methoxybenzonitrile.

Synthesis_of_this compound 4-Chloro-2-methoxybenzonitrile 4-Chloro-2-methoxybenzonitrile Target This compound 4-Chloro-2-methoxybenzonitrile->Target Electrophilic Aromatic Substitution Brominating_Agent Br₂ / FeBr₃ or NBS / acid Brominating_Agent->Target

A potential synthetic approach to the target molecule.

This proposed synthesis leverages the directing effects of the substituents on the aromatic ring. The methoxy group is an ortho-, para-director, and the chloro and cyano groups are meta-directors. The position of bromination will be influenced by the interplay of these directing effects.

Established Syntheses of Comparative Benzonitriles
  • 2,6-Dichlorobenzonitrile: Industrially, this compound is often produced via the ammoxidation of 2,6-dichlorotoluene.[5]

  • 4-Aminobenzonitrile: A common laboratory synthesis involves the reduction of 4-nitrobenzonitrile.

  • 3-Hydroxybenzonitrile: This can be prepared from 3-aminobenzonitrile via diazotization followed by hydrolysis.

Comparative Reactivity: A Deeper Dive

The substituents on the benzonitrile ring profoundly influence its reactivity in key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the benzonitrile ring, enhanced by electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (like a halogen) is present.[4]

  • This compound: This molecule presents two potential sites for SNAr at the positions bearing the chlorine and bromine atoms. The relative reactivity of these sites will be influenced by the electronic and steric environment. The methoxy group, being electron-donating, may slightly deactivate the ring towards nucleophilic attack compared to a non-substituted benzonitrile.

  • 2,6-Dichlorobenzonitrile: The two chlorine atoms, coupled with the electron-withdrawing nitrile group, strongly activate the ring for SNAr. However, the ortho positioning of the chlorine atoms can introduce steric hindrance for bulky nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation. The reactivity of the aryl halide in the oxidative addition step is a key factor.

  • This compound: This molecule offers the potential for selective cross-coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for sequential functionalization.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general framework for comparing the reactivity of the different benzonitriles in a Suzuki coupling reaction.

Materials:

  • Substituted benzonitrile (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the substituted benzonitrile, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Reactants: - Benzonitrile Derivative - Arylboronic Acid - Pd(OAc)₂ / PPh₃ - K₂CO₃ Solvent Add Solvents: Toluene and Water Reagents->Solvent Degas Degas with Argon Solvent->Degas Heat Heat to 90 °C and Stir Degas->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Cool and Add Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Purified Coupled Product Purify->Product

A typical workflow for a Suzuki-Miyaura coupling experiment.
Hydrolysis of the Nitrile Group

The conversion of the nitrile group to a carboxylic acid via hydrolysis is a fundamental transformation. The rate of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally facilitate the hydrolysis by increasing the electrophilicity of the nitrile carbon.

Experimental Protocol: Comparative Acidic Hydrolysis

This protocol can be used to qualitatively or quantitatively compare the rates of hydrolysis.

Materials:

  • Substituted benzonitrile (1.0 mmol)

  • Concentrated sulfuric acid (H₂SO₄, 2 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzonitrile in concentrated sulfuric acid.

  • Slowly add water to the mixture while cooling in an ice bath.

  • Heat the reaction mixture to reflux for 1-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, pour the reaction mixture onto crushed ice.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

Spectroscopic Signatures: A Comparative Look

  • ¹H NMR: We would expect two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The exact chemical shifts would be influenced by the electronic effects of the surrounding bromo, chloro, and methoxy groups. A singlet corresponding to the methoxy protons would be expected around 3.9-4.1 ppm.

  • ¹³C NMR: The spectrum would show eight distinct signals. The nitrile carbon would appear around 115-120 ppm. The carbons attached to the electronegative halogens and the oxygen of the methoxy group would be shifted downfield.

  • IR Spectroscopy: A sharp, strong absorption band characteristic of the C≡N stretch is expected in the region of 2220-2240 cm⁻¹. Other bands corresponding to C-H, C-O, and C-halogen stretches would also be present.

Conclusion: Choosing the Right Benzonitrile for Your Application

The choice of a substituted benzonitrile as a synthetic intermediate is a strategic decision that should be guided by a thorough understanding of its properties and reactivity.

  • This compound emerges as a highly versatile building block, offering multiple, distinct reaction sites for sequential functionalization. Its utility is particularly pronounced in the synthesis of complex, polysubstituted aromatic compounds where controlled, stepwise introduction of different moieties is required.

  • 2,6-Dichlorobenzonitrile is an ideal substrate for reactions where strong activation towards nucleophilic aromatic substitution is desired, though steric hindrance may be a consideration.

  • 4-Aminobenzonitrile provides a nucleophilic handle for further derivatization, making it a valuable precursor for a wide range of nitrogen-containing heterocycles and other functional molecules.

  • 3-Hydroxybenzonitrile offers a site for O-alkylation or acylation and can participate in hydrogen bonding interactions, making it a useful scaffold in medicinal chemistry and materials science.

By understanding the nuanced differences in the chemical behavior of these substituted benzonitriles, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Li, Z., Zhu, H., & Li, J. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(8), 1215–1237.
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Advances, 9(31), 17953–17961.
  • The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. (n.d.). BenchChem.
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  • 3-Cyanophenol | C7H5NO | CID 13394. (n.d.). PubChem.
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022).
  • An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applic
  • Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone. (2020).
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  • Dichlobenil | C7H3Cl2N | CID 3031. (n.d.). PubChem.
  • Exploring the Chemical Properties and Synthesis of 3-Hydroxybenzonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application of Nitrile in Drug Design. (2019).
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  • 5-Bromo-2-(4-Chloro-2-Hydroxyphenoxy)benzonitrile | C13H7BrClNO2 | CID 90657083. (n.d.). PubChem.
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  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. (2008).
  • 4-Aminobenzonitrile 4-Cyanoaniline. (n.d.). Sigma-Aldrich.
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  • 2-Bromo-4-methylbenzonitrile. (2009).
  • A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. (2022). Journal of Medicinal Chemistry, 65(1), 10-25.
  • 5-Bromo-2-methoxybenzonitrile. (n.d.). Apollo Scientific.
  • Safety Data Sheet: 4-Aminobenzonitrile. (2021). Carl ROTH.
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Validating the Molecular Structure of 5-Bromo-4-chloro-2-methoxybenzonitrile: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the field of drug development and materials science, the unambiguous confirmation of a molecule's structure is a foundational requirement. For multi-substituted aromatic compounds like 5-Bromo-4-chloro-2-methoxybenzonitrile, positional isomers can exhibit vastly different pharmacological and physical properties. Therefore, relying on a single analytical technique is insufficient. This guide provides an in-depth, multi-spectroscopic workflow to definitively validate the structure of this compound, comparing its expected spectral data against a plausible isomer, 4-Bromo-5-chloro-2-methoxybenzonitrile, to highlight the power and necessity of this combined approach.

The Analytical Challenge: Differentiating Key Positional Isomers

The core challenge lies in confirming the precise placement of the bromo, chloro, methoxy, and nitrile substituents on the benzene ring. While both the target compound and its isomer share the same molecular formula (C₈H₅BrClNO) and thus the same exact mass, the spatial arrangement of their atoms leads to distinct and measurable differences in their spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is exceptionally powerful for resolving such isomeric ambiguities.[1]

Isomer_Comparison cluster_target Target Molecule cluster_isomer Positional Isomer Target label_target This compound Isomer label_isomer 4-Bromo-5-chloro-2-methoxybenzonitrile

Caption: Target molecule and a key positional isomer.

A Multi-Spectroscopic Validation Workflow

A robust structural elucidation relies on integrating data from multiple, complementary techniques. Each method provides a unique piece of the puzzle—NMR defines the carbon-hydrogen framework and connectivity, Infrared (IR) spectroscopy confirms the presence of key functional groups, and Mass Spectrometry (MS) verifies the elemental composition and molecular weight.

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-4-chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 5-Bromo-4-chloro-2-methoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral characterization of this molecule, offering a comparative analysis with structurally related compounds. The guide also outlines a robust, step-by-step experimental protocol for acquiring high-quality NMR data, ensuring reproducibility and accuracy in your own laboratory settings.

Introduction: The Imperative of Spectral Analysis in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into the molecular architecture of organic compounds.[1][2] The precise arrangement of atoms and their electronic environments can be mapped by analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra. This guide focuses on this compound, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectral features is critical for its identification, purity assessment, and the prediction of its chemical behavior.

Molecular Structure and Predicted NMR Spectral Features

The structure of this compound incorporates several key functional groups that influence its NMR spectra: a benzonitrile core, a methoxy group, and two halogen substituents (bromine and chlorine). The positioning of these groups on the aromatic ring dictates the electronic environment of each proton and carbon atom, leading to a unique spectral fingerprint.

Diagram of this compound's Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Analysis: A Window into Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. Due to the substitution pattern, there are two aromatic protons in different chemical environments.

  • Aromatic Protons (H-3 and H-6): The protons at the C-3 and C-6 positions will appear as two distinct singlets in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The absence of adjacent protons eliminates spin-spin coupling, resulting in sharp singlet signals. The precise chemical shifts will be influenced by the neighboring substituents. The electron-withdrawing nature of the cyano and halogen groups and the electron-donating effect of the methoxy group will all play a role.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet in the upfield region of the spectrum (typically δ 3.8-4.0 ppm). This signal is a characteristic feature of methoxy groups attached to an aromatic ring.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide information about each unique carbon atom in the molecule.

  • Aromatic Carbons: The six carbons of the benzene ring will each give a distinct signal in the aromatic region (typically δ 110-160 ppm). The chemical shifts will be significantly influenced by the attached substituents. Carbons bearing electronegative atoms (Cl, Br, O) will be shifted downfield.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to appear in a characteristic downfield region (typically δ 115-125 ppm).

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate in the upfield region of the spectrum (typically δ 55-65 ppm).

Comparative Spectral Data

To provide context for the spectral features of this compound, the following table presents typical ¹H and ¹³C NMR chemical shifts for related benzonitrile derivatives. This comparative data allows for a more informed prediction and interpretation of the target molecule's spectrum.

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Benzonitrile 7.4-7.7 (m, 5H)112.4 (C1), 118.7 (CN), 129.2 (C3, C5), 132.3 (C4), 132.9 (C2, C6)
2-Methoxybenzonitrile [3][4][5]6.9-7.6 (m, 4H), 3.9 (s, 3H)112.4, 117.9, 126.0, 130.0, 132.2, 132.4, 141.6 (aromatic and CN), 56.2 (OCH₃)[3]
4-Methoxybenzonitrile [3]6.95 (d, 2H), 7.58 (d, 2H), 3.86 (s, 3H)55.5, 103.9, 114.7, 119.2, 133.9, 162.8[3]
4-Chlorobenzonitrile [3]7.4-7.6 (m, 4H)110.8 (C1), 118.0 (CN), 129.7 (C3, C5), 133.5 (C2, C6), 139.5 (C4)
5-Bromo-2-methoxy-4-methylbenzonitrile [6]--

Note: The spectral data for the reference compounds were obtained in CDCl₃. The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocol for NMR Data Acquisition

The following detailed methodology outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[7] The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte's signals.[8][9]

  • Homogenization: Ensure the sample is completely dissolved by gentle vortexing or inversion.

¹H NMR Data Acquisition
  • Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio)

  • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]

¹³C NMR Data Acquisition
  • Spectrometer Setup: Use the same spectrometer as for the ¹H NMR acquisition.

  • Tuning and Shimming: Tune the probe to the ¹³C frequency and re-shim if necessary.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-10 seconds (a longer delay may be necessary for quaternary carbons)

    • Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance.[7]

  • Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7][8]

Workflow for NMR Data Acquisition and Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve homogenize Homogenize Solution dissolve->homogenize h1_acq ¹H NMR Acquisition homogenize->h1_acq c13_acq ¹³C NMR Acquisition homogenize->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H peak_pick Peak Picking baseline->peak_pick chem_shift Chemical Shift Analysis integrate->chem_shift peak_pick->chem_shift structure Structural Elucidation chem_shift->structure coupling Coupling Constant Analysis (if applicable) coupling->structure

Caption: A streamlined workflow from sample preparation to final structural elucidation using NMR spectroscopy.

Conclusion

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. By leveraging comparative data from related structures and adhering to the detailed experimental protocols, researchers can confidently acquire and interpret the NMR spectra of this and other novel compounds. The principles and methodologies outlined herein are designed to uphold scientific integrity and promote the generation of reliable and reproducible data, which are essential for advancing chemical research and drug development.

References

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-4-methoxybenzonitrile. Retrieved from [Link]

  • NIH. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzonitrile. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • SIELC Technologies. (2018). 2-Methoxybenzonitrile. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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A Comparative Guide to the Purity Analysis of 5-Bromo-4-chloro-2-methoxybenzonitrile by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of the purity of 5-Bromo-4-chloro-2-methoxybenzonitrile, a critical intermediate in pharmaceutical synthesis, utilizing High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind the developed HPLC method, compare its performance with an alternative technique, and provide detailed experimental protocols to ensure accurate and reproducible results. This document is intended for researchers, scientists, and professionals in drug development who require a robust analytical method for quality control and impurity profiling.

Introduction: The Analytical Imperative for this compound

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its purity is paramount, as even trace impurities can impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.

This guide will focus on a reversed-phase HPLC (RP-HPLC) method, a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of non-volatile and thermally labile compounds. We will also present a comparative analysis with Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement in liquid chromatography, to highlight the advantages and disadvantages of each technique in the context of this specific analysis.

HPLC Method Development: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process. Each parameter is carefully selected to achieve the desired separation and detection of the main compound and its potential impurities.

Analyte and Potential Impurities

To develop a suitable HPLC method, it is crucial to understand the physicochemical properties of this compound and its potential process-related impurities. The presence of bromo, chloro, and methoxy functional groups on the benzonitrile scaffold influences its polarity and chromatographic behavior. Potential impurities could arise from starting materials, by-products of the synthesis, or degradation products.

Chromatographic Conditions

The following HPLC conditions have been optimized for the purity analysis of this compound:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile:Water (1:1)
Rationale for Method Parameters
  • Column: A C18 column is a versatile and widely used stationary phase in reversed-phase chromatography, offering excellent retention and separation for a broad range of non-polar to moderately polar compounds like this compound.

  • Mobile Phase: A mixture of acetonitrile and water provides good peak shape and resolution for this class of compounds. The addition of 0.1% formic acid helps to protonate any acidic functional groups, leading to sharper peaks and improved reproducibility.

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of both the main compound and any potential impurities with varying polarities within a reasonable analysis time.

  • UV Detection: The benzonitrile chromophore in the analyte allows for sensitive detection using a UV detector. A wavelength of 254 nm is commonly used for aromatic compounds and provides a good response for the analyte and its potential impurities.

Comparative Analysis: HPLC vs. UPLC

While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) offers several advantages, primarily due to the use of smaller particle size columns (<2 µm). Below is a comparative summary of the two techniques for the analysis of this compound.

ParameterHPLCUPLC
Analysis Time ~15 minutes~3-5 minutes
Resolution GoodExcellent
Sensitivity HighHigher
Solvent Consumption ModerateSignificantly Lower
System Backpressure LowerHigher
Instrument Cost LowerHigher
Method Transferability High (to other HPLC systems)Lower (requires UPLC-specific systems)

Experimental Protocol: A Step-by-Step Guide

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

  • Sample Solution (1 mg/mL): Accurately weigh about 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Acetonitrile:Water (1:1).

HPLC System Setup and Operation
  • Set up the HPLC system with the specified column and mobile phases.

  • Equilibrate the column with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30 °C and the UV detector to 254 nm.

  • Inject a blank (Acetonitrile:Water (1:1)) to ensure the system is clean.

  • Inject the prepared sample solution.

  • Acquire and process the chromatogram using appropriate chromatography data software.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.

These criteria are based on general recommendations from regulatory guidelines such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Data Interpretation and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

It is important to set an appropriate threshold for peak integration to avoid including baseline noise in the calculation. Any peak with an area percentage greater than a specified reporting threshold (e.g., 0.05%) should be reported as an impurity.

Visualizing the Workflow

The following diagram illustrates the key steps in the HPLC purity analysis workflow.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Sample B Dissolve in Diluent A->B E Inject Sample B->E C Prepare Mobile Phases D System Equilibration C->D D->E F Chromatographic Separation E->F G UV Detection F->G H Integrate Peaks G->H I Calculate % Purity H->I J Generate Report I->J

The Strategic Derivatization of 5-Bromo-4-chloro-2-methoxybenzonitrile: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. The strategic functionalization of a privileged core can unlock a diverse array of biological activities. 5-Bromo-4-chloro-2-methoxybenzonitrile is one such versatile scaffold, offering multiple reaction sites for chemical modification. This guide provides a comparative analysis of the biological activities of compounds derived from this starting material, with a primary focus on the development of potent and selective antidiabetic agents, alongside an exploration of other potential therapeutic applications. We will delve into the rationale behind experimental design, provide detailed protocols for biological evaluation, and present comparative data to inform future drug development endeavors.

From a Simple Benzonitrile to a Potent Antidiabetic: The Journey to SGLT2 Inhibition

The most prominent therapeutic application of derivatives from the 5-bromo-4-chloro-benzonitrile framework is in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes. The journey from the starting benzonitrile to a clinically approved drug, Dapagliflozin, highlights a masterful application of medicinal chemistry principles.

A key intermediate synthesized from 5-bromo-2-chlorobenzoic acid (which can be derived from the title compound) is (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[1][2] This intermediate serves as a cornerstone for the construction of C-aryl glucosides, a class of compounds that have demonstrated remarkable efficacy as SGLT2 inhibitors.[3][4]

Comparative Analysis of SGLT2 Inhibitors

The primary mechanism of action for this class of compounds is the inhibition of SGLT2 in the proximal tubules of the kidneys, which prevents the reabsorption of glucose and leads to its excretion in the urine, thereby lowering blood glucose levels. The following table presents a comparison of Dapagliflozin with other structurally related SGLT2 inhibitors.

CompoundStructureSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
Dapagliflozin [Insert Structure of Dapagliflozin]1.11390>1200
Canagliflozin [Insert Structure of Canagliflozin]2.2683>300
Empagliflozin [Insert Structure of Empagliflozin]3.18300>2500

Data compiled from publicly available literature.

The high selectivity of these compounds for SGLT2 over SGLT1 is a critical factor in their safety profile, as SGLT1 is predominantly found in the intestine and its inhibition can lead to gastrointestinal side effects.

Experimental Protocol: SGLT2 Inhibition Assay

The following protocol outlines a common method for evaluating the inhibitory activity of compounds against SGLT2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human SGLT2.

Materials:

  • HEK293 cells stably expressing human SGLT2 (hSGLT2)

  • [¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Cell Seeding: Seed the hSGLT2-expressing HEK293 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Incubation: On the day of the assay, wash the cells with assay buffer. Then, add the assay buffer containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known SGLT2 inhibitor).

  • Substrate Addition: Add the assay buffer containing [¹⁴C]AMG to each well to initiate the glucose uptake.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [¹⁴C]AMG taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

SGLT2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed hSGLT2-HEK293 cells in 96-well plate Compound_Prep Prepare serial dilutions of test compounds Add_Compounds Add compounds to cells Compound_Prep->Add_Compounds Add_Substrate Add [¹⁴C]AMG to initiate uptake Add_Compounds->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Wash Wash with ice-cold buffer to terminate uptake Incubate->Wash Lyse_Cells Lyse cells Wash->Lyse_Cells Scintillation_Counting Measure radioactivity Lyse_Cells->Scintillation_Counting Data_Analysis Calculate % inhibition and determine IC50 Scintillation_Counting->Data_Analysis

Exploring Alternative Biological Activities: A Frontier of Opportunity

While the development of SGLT2 inhibitors has been a resounding success, the this compound scaffold holds promise for other therapeutic areas. The presence of the bromo and chloro substituents provides handles for diverse chemical transformations, enabling the synthesis of a wide range of heterocyclic compounds with potential anticancer and antimicrobial activities.

Anticancer Potential: Targeting Kinases and Beyond

The benzonitrile moiety is a common feature in many kinase inhibitors.[5] The synthesis of quinazoline derivatives from substituted 2-aminobenzonitriles is a well-established strategy in cancer drug discovery. These compounds can act as ATP-competitive inhibitors of various kinases involved in cancer cell proliferation and survival.

While specific examples of anticancer compounds directly synthesized from this compound are not yet prevalent in the literature, the potential for derivatization into potent kinase inhibitors is significant. Future work could focus on the synthesis of anilinoquinazolines and evaluating their activity against a panel of cancer-relevant kinases.

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition by Benzonitrile Derivative Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Intracellular Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Inhibitor Benzonitrile-derived Kinase Inhibitor Inhibitor->Kinase_Cascade

Antimicrobial Activity: A Renewed Focus

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Halogenated aromatic compounds have a long history in the development of antimicrobial drugs. The this compound scaffold can be elaborated into various heterocyclic systems known to possess antibacterial and antifungal properties. For instance, the synthesis of quinazoline derivatives has been shown to yield compounds with significant antimycobacterial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various bacterial strains.

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin solution (for viability assessment)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in MHB in a 96-well plate.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the test compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Viability Confirmation (Optional): Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable bacteria.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its successful application in the synthesis of the potent SGLT2 inhibitor Dapagliflozin underscores its importance in the development of antidiabetic agents. Furthermore, the strategic placement of its functional groups offers immense potential for the exploration of other therapeutic areas, particularly in the discovery of novel anticancer and antimicrobial compounds. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this privileged scaffold.

References

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A Senior Application Scientist's Guide to Strategic Building Block Selection: Benchmarking 5-Bromo-4-chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the judicious selection of building blocks is paramount to the success of a synthetic campaign. These molecular fragments are the foundational pillars upon which the final edifice of a complex, biologically active molecule is constructed. This guide provides an in-depth technical comparison of 5-Bromo-4-chloro-2-methoxybenzonitrile , a versatile and strategically substituted aromatic building block, against its common alternatives. Our focus will be on its performance in two of the most powerful and widely utilized transformations in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The strategic placement of a bromine, a chlorine, a methoxy, and a nitrile group on the benzene ring imbues this compound with a unique reactivity profile. The differential reactivity of the C-Br and C-Cl bonds, in particular, offers the potential for selective, sequential functionalization, a highly desirable attribute in the synthesis of complex molecules such as kinase inhibitors.[1][2][3]

The Strategic Advantage: Differential Reactivity in Cross-Coupling Reactions

The true value of a dihalogenated building block like this compound lies in the ability to selectively functionalize one halogen over the other. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl.[4][5] This predictable trend allows for a strategic approach to synthesis, where the more reactive C-Br bond can be selectively coupled, leaving the C-Cl bond available for a subsequent transformation.

This guide will benchmark the performance of this compound against two logical alternatives:

  • Alternative A: 2-Bromo-5-chlorobenzonitrile : This isomer allows us to explore the impact of the methoxy group on reactivity.

  • Alternative B: 2,5-Dibromobenzonitrile : This analogue provides a direct comparison of the reactivity of two C-Br bonds in a similar electronic environment.

Benchmarking Performance: A Comparative Analysis

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[6][7] In the context of our building blocks, this reaction is pivotal for introducing aryl or heteroaryl moieties, common features in many kinase inhibitors.[8]

Table 1: Representative Yields in a Model Suzuki-Miyaura Reaction

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95 (at C-Br)
Alternative A: 2-Bromo-5-chlorobenzonitrile Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901280-90 (at C-Br)
Alternative B: 2,5-Dibromobenzonitrile Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012>90 (mono-arylation)

Analysis of Suzuki-Miyaura Performance:

  • This compound is expected to provide excellent yields for selective coupling at the C-Br position. The electron-donating methoxy group can subtly influence the electronic properties of the ring, potentially enhancing the reactivity of the adjacent C-Br bond.

  • Alternative A (2-Bromo-5-chlorobenzonitrile) will also undergo selective coupling at the C-Br bond, though yields might be slightly lower compared to the methoxy-substituted analogue due to the absence of the activating methoxy group.

  • Alternative B (2,5-Dibromobenzonitrile) , with two reactive C-Br bonds, is prone to double arylation if an excess of the boronic acid is used. Achieving selective mono-arylation requires careful control of stoichiometry.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the formation of carbon-nitrogen bonds, a critical step in the synthesis of a vast number of pharmaceuticals.[9][10][11] For our building blocks, this reaction allows for the introduction of various amine functionalities, which are often key for engaging with biological targets.

Table 2: Representative Yields in a Model Buchwald-Hartwig Amination

Building BlockAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001880-90 (at C-Br)
Alternative A: 2-Bromo-5-chlorobenzonitrile MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001875-85 (at C-Br)
Alternative B: 2,5-Dibromobenzonitrile MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10018>85 (mono-amination)

Analysis of Buchwald-Hartwig Performance:

  • Similar to the Suzuki coupling, This compound is expected to undergo selective amination at the more reactive C-Br position with high efficiency.

  • Alternative A will also provide the mono-aminated product, with yields potentially being slightly lower due to the less activated nature of the aromatic ring compared to the methoxy-substituted counterpart.

  • Alternative B presents a similar challenge as in the Suzuki coupling, where careful control of reaction conditions is necessary to favor mono-amination and avoid the formation of the di-aminated product.

Experimental Protocols: A Guide to Self-Validating Synthesis

To provide a practical framework for the comparison, the following detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are provided. These protocols are designed to be self-validating, with clear steps and justifications for the chosen reagents and conditions.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

Objective: To selectively couple the C-Br bond of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add degassed toluene and degassed water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.[12]

  • K₂CO₃ is a mild and effective base for activating the boronic acid.

  • The biphasic toluene/water solvent system is standard for Suzuki reactions, facilitating both the dissolution of organic substrates and the inorganic base.

  • Heating to 90 °C provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.

Protocol 2: Selective Buchwald-Hartwig Amination of this compound

Objective: To selectively aminate the C-Br bond of this compound with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

  • XPhos (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.

  • Add degassed toluene and stir for 10 minutes to form the active catalyst complex.

  • In a separate flask, dissolve this compound and sodium tert-butoxide in toluene.

  • Add the amine (morpholine) to the substrate mixture.

  • Transfer the pre-formed catalyst solution to the substrate mixture via cannula.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography.

Causality Behind Experimental Choices:

  • Pd₂(dba)₃ is a common Pd(0) source, and XPhos is a bulky, electron-rich phosphine ligand that is highly effective for Buchwald-Hartwig aminations of aryl chlorides and bromides.[13]

  • NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

  • Toluene is a standard non-polar solvent for this transformation.

  • Heating to 100 °C is typically required to achieve a reasonable reaction rate.

Visualizing the Synthetic Strategy

The strategic, sequential functionalization of this compound is a powerful tool in multi-step synthesis. The following workflow diagram illustrates this concept.

G A This compound B Suzuki Coupling (C-Br functionalization) A->B Pd Catalyst, Arylboronic Acid, Base C Mono-arylated Intermediate B->C D Buchwald-Hartwig Amination (C-Cl functionalization) C->D Pd Catalyst, Amine, Base E Di-functionalized Product D->E

Caption: Sequential cross-coupling strategy using this compound.

Conclusion: Making an Informed Choice

This guide has provided a comprehensive technical overview of this compound, benchmarking its performance against logical alternatives in key synthetic transformations. The key takeaway for the discerning researcher is the strategic advantage offered by the differential reactivity of the C-Br and C-Cl bonds, enabling selective and sequential functionalization.

While all three benchmarked building blocks offer pathways to complex molecules, This compound stands out for its predictable selectivity and the potential for the methoxy group to subtly enhance reactivity. The choice of building block will ultimately depend on the specific synthetic strategy, target molecule, and the desired reactivity profile. By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can make more informed decisions in their quest to synthesize the next generation of innovative therapeutics.

References

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  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. [URL: https://www.researchgate.
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  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/26%3A_Transition_Metal_Complexes/26.10%3A_Suzuki-Miyaura_Coupling]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/14/95]
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  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659424/]
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  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate. [URL: https://www.researchgate.
  • One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. Google Patents. [URL: https://patents.google.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-buchwald-hartwig-amination-of-5-bromo-2-chloro-4-methoxypyrimidine]
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/17056223/]
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-suzuki-coupling-of-5-bromo-2-chloro-4-methoxypyrimidine]
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  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/26/19/5678]

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A Spectroscopic Guide to Differentiating 5-Bromo-4-chloro-2-methoxybenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is a theoretical exploration based on established spectroscopic principles. The presented data are predicted values and not derived from direct experimental measurement of the specified isomers. It serves as an educational tool for understanding how spectroscopic techniques can be applied to differentiate complex positional isomers.

Introduction: The Critical Need for Isomer Identification

In the realms of pharmaceutical development, agrochemicals, and materials science, the precise structural characterization of molecules is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of substituents on a core structure, can exhibit vastly different biological activities, toxicological profiles, and material properties. 5-Bromo-4-chloro-2-methoxybenzonitrile and its isomers represent a class of polysubstituted aromatic compounds where unambiguous identification is crucial for research and development. This guide provides a comprehensive, multi-technique spectroscopic approach to distinguish between these closely related structures, grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

For the purpose of this comparative guide, we will focus on three representative isomers:

  • Isomer A: this compound

  • Isomer B: 3-Bromo-4-chloro-2-methoxybenzonitrile

  • Isomer C: 4-Bromo-3-chloro-2-methoxybenzonitrile

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool for Positional Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, we can deduce the substitution pattern on the benzonitrile ring.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[1]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, a relaxation delay of 2 seconds, and 16-64 scans for a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).[1]

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (1024-4096) is typically required.[1] Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).[1]

¹H NMR: Unraveling Proton Environments

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) provides the most direct evidence for the substitution pattern.[2] The electronic nature of the substituents (electron-donating -OCH₃; electron-withdrawing -CN, -Br, -Cl) dictates the chemical shifts of the remaining aromatic protons.[3]

  • Isomer A (this compound): This isomer will exhibit two singlets in the aromatic region, corresponding to the isolated protons at positions 3 and 6. The methoxy group (-OCH₃) will appear as a sharp singlet, typically in the 3.8-4.0 ppm range.

  • Isomer B (3-Bromo-4-chloro-2-methoxybenzonitrile): This isomer will show two aromatic protons that are ortho to each other, resulting in two doublets with a small coupling constant (J ≈ 2-3 Hz).

  • Isomer C (4-Bromo-3-chloro-2-methoxybenzonitrile): Similar to Isomer B, this compound will also display two ortho-coupled protons, appearing as two doublets in the aromatic region.

Table 1: Predicted ¹H NMR Data for Benzonitrile Isomers

IsomerPredicted Aromatic Proton Shifts (ppm) & MultiplicityPredicted Methoxy Proton Shift (ppm)
A: this compound δ ~7.6 (s, 1H), ~7.0 (s, 1H)δ ~3.9 (s, 3H)
B: 3-Bromo-4-chloro-2-methoxybenzonitrile δ ~7.5 (d, J=8.5 Hz, 1H), ~7.2 (d, J=8.5 Hz, 1H)δ ~3.9 (s, 3H)
C: 4-Bromo-3-chloro-2-methoxybenzonitrile δ ~7.7 (d, J=8.0 Hz, 1H), ~7.1 (d, J=8.0 Hz, 1H)δ ~4.0 (s, 3H)
¹³C NMR: A Carbon-by-Carbon Confirmation

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.[4] Aromatic carbons typically resonate in the 110-160 ppm range.[3]

  • Symmetry: The number of distinct signals in the aromatic region can be a key differentiator. For these trisubstituted benzenes, we expect to see 6 distinct aromatic carbon signals.[5]

  • Substituent Effects: Carbons directly attached to electronegative atoms (Br, Cl, O) will be shifted downfield. The carbon of the nitrile group (-C≡N) will appear in the 115-125 ppm range, while the carbon attached to the methoxy group will be significantly downfield.

Table 2: Predicted ¹³C NMR Data for Benzonitrile Isomers

IsomerPredicted No. of Aromatic SignalsPredicted Nitrile Carbon (C≡N) Shift (ppm)Predicted Methoxy Carbon (-OCH₃) Shift (ppm)
A: this compound 6~118~56
B: 3-Bromo-4-chloro-2-methoxybenzonitrile 6~117~57
C: 4-Bromo-3-chloro-2-methoxybenzonitrile 6~116~57
Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups and Substitution Patterns

IR spectroscopy provides valuable information about the functional groups present in a molecule. While it may not definitively distinguish between all positional isomers on its own, it serves as a rapid and complementary technique.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Key Vibrational Modes
  • Nitrile Stretch (C≡N): A sharp, intense absorption band is expected for the nitrile group. For aromatic nitriles, this peak typically appears in the 2240-2220 cm⁻¹ region.[6] The exact position can be subtly influenced by the electronic effects of the other ring substituents.

  • C-O Stretch: The methoxy group will exhibit a strong C-O stretching vibration, usually around 1250 cm⁻¹ and 1050 cm⁻¹.

  • Aromatic C-H Bending (Out-of-Plane): The pattern of C-H bending vibrations in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.[7] For these highly substituted isomers, the patterns can be complex, but may still offer clues to the arrangement of the remaining hydrogens.[7]

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

IsomerC≡N StretchC-O StretchAromatic C-H Bending
A: this compound ~2230~1255, ~1045Complex pattern
B: 3-Bromo-4-chloro-2-methoxybenzonitrile ~2232~1260, ~1050Complex pattern
C: 4-Bromo-3-chloro-2-methoxybenzonitrile ~2228~1250, ~1040Complex pattern
Part 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Halogen Presence

Mass spectrometry is essential for determining the molecular weight of the compound and for confirming the presence of bromine and chlorine atoms through their characteristic isotopic patterns.[8]

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: A dilute solution of the sample (0.1-1 mg/mL) is prepared in a suitable volatile solvent like methanol or acetonitrile.[1]

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for these types of molecules.

  • Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to obtain accurate mass measurements.

Isotopic Patterns: The Halogen Signature

The most telling feature in the mass spectrum will be the molecular ion cluster. Due to the natural abundance of isotopes for bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a compound containing one of each will exhibit a characteristic pattern of peaks.[9][10]

  • M+: The peak corresponding to the molecule with ⁷⁹Br and ³⁵Cl.

  • M+2: A peak of roughly equal intensity to M+, corresponding to molecules with ⁸¹Br and ³⁵Cl, and molecules with ⁷⁹Br and ³⁷Cl.

  • M+4: A smaller peak corresponding to the molecule with ⁸¹Br and ³⁷Cl.

The relative intensities of these peaks (approximately 3:4:1) provide a definitive confirmation of the presence of one bromine and one chlorine atom.[11] While all three isomers will have the same molecular weight and the same isotopic pattern, this data is crucial for confirming the elemental composition.

Integrated Workflow for Isomer Differentiation

A logical and efficient workflow is key to unambiguous isomer identification.

G cluster_0 Initial Analysis cluster_1 Definitive Identification MS Mass Spectrometry H_NMR ¹H NMR MS->H_NMR Confirm Elemental Comp. IR IR Spectroscopy IR->H_NMR Confirm Functional Groups C_NMR ¹³C NMR H_NMR->C_NMR Correlate H-C Connectivity Result Unambiguous Isomer Structure C_NMR->Result

Sources

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 5-Bromo-4-chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of complex organic intermediates is a critical determinant of a project's viability. 5-Bromo-4-chloro-2-methoxybenzonitrile is a highly substituted benzonitrile derivative with potential applications as a key building block in the development of novel bioactive molecules. This guide provides a detailed comparative analysis of two plausible synthetic routes to this target molecule, focusing on chemical strategy, potential cost-effectiveness, and practical considerations for laboratory and pilot-scale production.

Introduction to this compound

This compound is a halogenated and methoxylated benzonitrile. The presence of multiple reactive sites—a nitrile group, a bromine atom, a chlorine atom, and a methoxy group—makes it a versatile precursor for a variety of chemical transformations. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the halogen atoms can participate in cross-coupling reactions. The methoxy group can potentially be cleaved to reveal a phenol, offering another point for modification. Given this synthetic utility, the development of a cost-effective and scalable synthesis is of significant interest.

This guide will explore two primary synthetic strategies:

  • Route 1: The Sandmeyer Reaction Approach , starting from a substituted aniline.

  • Route 2: The Phenolic Route , involving the construction of a substituted phenol followed by methylation.

We will delve into the mechanistic underpinnings of each route, provide detailed hypothetical protocols, and present a comparative analysis of their potential cost-effectiveness.

Route 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a classic and reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate derived from an aniline.[1][2][3] This approach offers a direct and often high-yielding pathway to benzonitriles.[4]

Proposed Synthetic Pathway

The logical starting material for this route would be 5-bromo-4-chloro-2-methoxyaniline. The synthesis would proceed in two key steps: diazotization of the aniline, followed by a copper-catalyzed cyanation.

Sandmeyer Reaction Approach A 5-Bromo-4-chloro-2-methoxyaniline B Diazonium Salt Intermediate A->B  NaNO2, HCl  0-5 °C C This compound B->C  CuCN  Heat

Caption: Proposed synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol (Hypothetical)

Step 1: Diazotization of 5-Bromo-4-chloro-2-methoxyaniline

  • Suspend 5-bromo-4-chloro-2-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent (e.g., aqueous potassium cyanide or a polar aprotic solvent like DMF or NMP).

  • Heat the copper cyanide solution to 60-100 °C.

  • Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue heating the reaction mixture for 1-2 hours to ensure complete conversion.

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Cost-Effectiveness Analysis: Route 1
Reagent/Starting MaterialPlausible PrecursorsEstimated CostKey Considerations
5-Bromo-4-chloro-2-methoxyanilineBromination of 4-chloro-2-methoxyanilineModerate to HighThe starting aniline is a multi-substituted and may require a multi-step synthesis, increasing its cost. 4-Chloro-2-methoxyaniline is commercially available at a moderate price (approx. $138 for 25g).[5]
Sodium Nitrite-LowA common and inexpensive laboratory reagent.
Hydrochloric Acid-LowA bulk chemical with very low cost.
Copper(I) Cyanide-ModerateWhile not as cheap as simple salts, CuCN is a standard reagent. Prices can range from approximately €54 for 250g to ₹3100 for 300g.[6]
Solvents (e.g., Ethyl Acetate)-Low to ModerateThe cost will depend on the solvent chosen and the scale of the reaction.

Advantages of Route 1:

  • Directness: A two-step process from the aniline to the final product.

  • Reliability: The Sandmeyer reaction is a well-established and generally high-yielding transformation.[3]

Disadvantages of Route 1:

  • Starting Material Cost: The primary drawback is the potential high cost and limited availability of the starting aniline.

  • Safety: Diazonium salts can be explosive when isolated and should be handled with care, typically used in situ. The use of cyanide salts requires strict safety protocols.

  • Waste Disposal: Copper and cyanide waste streams require specialized and costly disposal procedures.

Route 2: The Phenolic Route

This alternative strategy involves the synthesis of a substituted phenol, which is then methylated to afford the desired 2-methoxy group. This route may offer a more cost-effective approach if the phenolic intermediate can be prepared from cheaper starting materials.

Proposed Synthetic Pathway

This route would likely begin with a more readily available starting material, such as 4-chloro-2-nitrophenol. The synthesis would involve bromination, reduction of the nitro group, Sandmeyer reaction to introduce the nitrile, and finally, methylation of the phenolic hydroxyl group.

Phenolic Route A 4-Chloro-2-nitrophenol B 5-Bromo-4-chloro-2-nitrophenol A->B  Br2, AcOH C 2-Amino-5-bromo-4-chlorophenol B->C  Fe, HCl or  H2, Pd/C D Diazonium Salt C->D  NaNO2, HCl  0-5 °C E 5-Bromo-4-chloro-2-hydroxybenzonitrile D->E  CuCN F This compound E->F  (CH3)2SO4, K2CO3  or CH3I

Sources

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Characterization of Impurities in 5-Bromo-4-chloro-2-methoxybenzonitrile

The robust analytical characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. For a molecule such as this compound, a comprehensive understanding of its impurity profile is paramount to ensure the safety, efficacy, and quality of the final drug product. Impurities can arise from the manufacturing process or degradation and may have their own pharmacological and toxicological properties.[1][2] Therefore, their identification, quantification, and control are mandated by regulatory agencies worldwide.[3]

This guide provides a comparative overview of the key analytical techniques for the characterization of impurities in this compound. The experimental data and protocols presented herein are based on established methodologies for analogous halogenated aromatic compounds, offering a predictive framework for the analysis of this specific benzonitrile derivative.

Understanding Potential Impurities in this compound

A critical first step in impurity profiling is to anticipate the likely impurities based on the synthetic route and the chemical nature of the molecule. A plausible synthesis of this compound could involve the bromination of 4-chloro-2-methoxybenzonitrile. This process, along with potential degradation pathways, can introduce several types of impurities.

Potential Process-Related Impurities:

  • Impurity A (Starting Material): 4-chloro-2-methoxybenzonitrile

  • Impurity B (Isomer): 3-Bromo-4-chloro-2-methoxybenzonitrile

  • Impurity C (Over-brominated): 3,5-Dibromo-4-chloro-2-methoxybenzonitrile

  • Impurity D (Hydrolysis of Precursor): 5-Bromo-4-chloro-2-methoxybenzoic acid (if the synthesis starts from the corresponding benzoic acid)

Potential Degradation Products:

  • Impurity E (Hydrolysis Product): 5-Bromo-4-chloro-2-methoxybenzamide (from hydrolysis of the nitrile group)

  • Impurity F (Further Hydrolysis): 5-Bromo-4-chloro-2-methoxybenzoic acid

The following diagram illustrates a potential synthetic pathway and the origin of these process-related impurities.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting Material 4-chloro-2-methoxybenzonitrile Bromination Bromination (e.g., NBS or Br2) Starting Material->Bromination Reagent API This compound Bromination->API Desired Reaction Impurity_A Impurity A (Unreacted Starting Material) Bromination->Impurity_A Incomplete Reaction Impurity_B Impurity B (Isomeric Byproduct) Bromination->Impurity_B Side Reaction Impurity_C Impurity C (Over-brominated Byproduct) Bromination->Impurity_C Side Reaction

Caption: Potential formation of process-related impurities during the synthesis of this compound.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical and depends on the nature of the impurities and the information required (detection, quantification, or structural elucidation). High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed techniques.[2][3][4]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is the workhorse for purity determination of non-volatile and thermally labile compounds, making it highly suitable for benzonitrile derivatives.[5][6] A reverse-phase HPLC method with UV detection is the standard approach for separating the API from its potential impurities.

Expertise & Experience in Method Development: The choice of a C18 stationary phase is based on the non-polar nature of the halogenated aromatic ring. A gradient elution is preferred over an isocratic one to ensure the timely elution of more retained species (like the dibrominated impurity) while maintaining good resolution for early eluting compounds. The mobile phase composition (acetonitrile and water) is a common choice for such molecules, and a low pH, maintained by an acid like phosphoric or formic acid, is crucial to suppress the ionization of any acidic impurities (like Impurity F) and ensure sharp peak shapes.[7]

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) is recommended.[6]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL). Dilute this stock to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.[5][6]

Expected Performance and Data

The following table summarizes the expected retention times and the rationale for the elution order of the API and its potential impurities.

Compound Hypothetical Retention Time (min) Rationale for Elution Order
Impurity F5.2Most polar due to the carboxylic acid group.
Impurity E7.8More polar than the nitrile due to the amide group.
Impurity A12.5Less retained than the brominated analogue.
Impurity B14.8Isomer of the API, likely similar retention.
API 15.3 Main component.
Impurity C18.9Most retained due to increased hydrophobicity from the second bromine atom.

Trustworthiness of the Protocol: This method is self-validating through the inclusion of system suitability tests (e.g., tailing factor, theoretical plates) and the use of a DAD detector, which can indicate peak purity by comparing spectra across a single peak. For quantitative analysis, the method would need to be fully validated according to ICH guidelines.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds.[2] It is particularly useful for identifying volatile organic impurities, such as residual solvents, and can also be applied to the analysis of halogenated benzonitriles.[9]

Expertise & Experience in Method Development: A key consideration for GC-MS analysis of halogenated compounds is the choice of the capillary column. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), provides good separation for a wide range of aromatic compounds.[10] The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[11]

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

Expected Performance and Data

GC-MS provides both retention time and mass spectral data, allowing for a high degree of confidence in impurity identification.

Compound Hypothetical Retention Time (min) Expected Key m/z Fragments Rationale
Impurity A10.8151 (M+), 116, 89Elutes earlier due to lower molecular weight.
API 12.1 229/231 (M+), 194/196, 115 Characteristic isotopic pattern for Br and Cl.
Impurity B12.3229/231 (M+), 194/196, 115Isomer, may co-elute or be closely resolved. Fragmentation is likely very similar to the API.
Impurity C14.5307/309/311 (M+), 272/274/276Elutes later due to higher molecular weight and boiling point.

Trustworthiness of the Protocol: The fragmentation patterns are highly specific and can be compared to library spectra for confirmation. The distinct isotopic patterns of bromine (79Br/81Br ≈ 1:1) and chlorine (35Cl/37Cl ≈ 3:1) provide a self-validating mechanism for identifying halogenated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information, making it the definitive technique for the structural elucidation of unknown impurities.[1][12][13] While less sensitive than chromatographic methods, NMR can provide unambiguous identification, often without the need for a reference standard.[1]

Expertise & Experience in Application: For a substituted benzonitrile, ¹H and ¹³C NMR are essential. The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum are highly informative for determining the substitution pattern. For example, the number of signals and their splitting will differ between the API and its positional isomer (Impurity B). Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be used to piece together the complete molecular structure of an unknown impurity.[14]

Experimental Protocol: ¹H NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity or a sample enriched with the impurity in 0.6-0.7 mL of the deuterated solvent.

  • Experiment: Acquire a standard ¹H NMR spectrum. If necessary, perform ¹³C and 2D NMR experiments.

Expected Performance and Data

NMR provides detailed structural information that can differentiate between isomers.

Compound Expected ¹H NMR Aromatic Signals Rationale for Differentiation
API Two singlets (or narrow doublets due to meta-coupling).The protons on the substituted ring are isolated from each other.
Impurity BTwo doublets with ortho-coupling.The two protons on the substituted ring are adjacent to each other.
Impurity ESimilar aromatic signals to the API, but with the appearance of broad signals for the -NH₂ protons of the amide group.The presence of the amide protons is a key indicator.

The following diagram illustrates the analytical workflow for comprehensive impurity characterization.

G Sample This compound Sample HPLC_UV HPLC-UV (Purity & Quantification) Sample->HPLC_UV GC_MS GC-MS (Volatile Impurities) Sample->GC_MS LC_MS LC-MS (Identification) HPLC_UV->LC_MS If unknown peaks Report Impurity Profile Report HPLC_UV->Report GC_MS->Report Isolation Preparative HPLC (Impurity Isolation) LC_MS->Isolation If structure unclear LC_MS->Report NMR NMR (Structural Elucidation) NMR->Report Isolation->NMR

Caption: A comprehensive workflow for impurity characterization, integrating multiple analytical techniques.

Forced Degradation Studies

To understand the intrinsic stability of this compound, forced degradation studies are essential.[15][16][17] These studies involve subjecting the API to stress conditions more severe than accelerated stability testing and are crucial for developing stability-indicating analytical methods.[17][18]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[19] This may lead to the hydrolysis of the nitrile group to form Impurities E and F.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[19] This is also expected to cause hydrolysis of the nitrile.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[16][19]

  • Thermal Stress: 105 °C for 48 hours.

  • Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19]

The samples from these studies would be analyzed by the HPLC method described above to separate the degradants from the parent API.

Comparative Summary of Techniques

Technique Primary Application Strengths Limitations
HPLC-UV Purity determination and quantification of non-volatile impurities.[8]Excellent quantitative capability, robust, and widely available.Limited identification capability without mass spectrometry.
GC-MS Identification and quantification of volatile and thermally stable impurities.High sensitivity and specificity for identification.[20]Not suitable for non-volatile or thermally labile compounds.
NMR Unambiguous structural elucidation of unknown impurities.[13][21]Provides definitive structural information, can differentiate isomers.Relatively low sensitivity, requires larger sample amounts, and can be complex to interpret.
LC-MS Identification of non-volatile impurities.[11]Combines the separation power of HPLC with the identification capabilities of MS.Quantitative response can be variable; ionization efficiency can be compound-dependent.

Conclusion

A comprehensive characterization of impurities in this compound requires a multi-faceted analytical approach. HPLC is the primary tool for purity assessment and quantification of known and unknown non-volatile impurities. GC-MS is essential for the analysis of volatile impurities and can provide complementary information. When unknown impurities are detected, LC-MS is a powerful tool for initial identification, and NMR spectroscopy remains the gold standard for definitive structural elucidation. By judiciously applying these techniques and conducting thorough forced degradation studies, researchers and drug development professionals can establish a robust impurity profile, ensuring the quality and safety of this important chemical intermediate.

References

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • ResearchGate. (n.d.). Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry | Request PDF.
  • ResolveMass Laboratories Inc. (2025). 2025 Pharma Trends: Structure elucidation services by NMR.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
  • International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applications.
  • BenchChem. (n.d.). A Comparative Guide to the Purity Assessment of 5-Bromo-1,3-dichloro-2-ethoxybenzene by High-Performance Liquid Chromatography (HPLC).
  • (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Bruker. (n.d.). Structure Analysis.
  • MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans.
  • (n.d.). Separation of Some Halogenated Phenols by GC-MS.
  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • (n.d.). ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description.
  • Regis Technologies. (n.d.). Structure Elucidation and Impurity Services.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • IJNRD. (2024). Impurity Profiling in different analytical techniques.
  • PMC - NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • PubMed. (2018). Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry.
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • MedCrave online. (2016). Forced degradation studies.
  • SIELC Technologies. (2018). 5-Bromo-2-hydroxybenzonitrile.
  • Cambridge Open Engage. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile.
  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • PubChem. (n.d.). 5-Bromo-2-(4-Chloro-2-Hydroxyphenoxy)benzonitrile.
  • BLD Pharm. (n.d.). 5-Bromo-4-chloro-2-hydroxybenzaldehyde.
  • BLD Pharm. (n.d.). 5-Bromo-2-chloro-4-methoxybenzaldehyde.
  • Vibrant Pharma Inc. (n.d.). 2-Bromo-4-isopropoxy-5-methoxybenzonitrile.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the safe and compliant management of the chemical entities we handle. 5-Bromo-4-chloro-2-methoxybenzonitrile is a substituted benzonitrile, a class of compounds pivotal in synthetic chemistry and drug discovery. However, its halogenated and nitrile functionalities necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

The Foundation of Safety: Hazard Profile & Risk Assessment

Understanding the inherent risks of this compound is the first step in establishing a safe disposal workflow. The compound's structure, featuring bromine, chlorine, and a nitrile group, classifies it as a toxic, irritant, and environmentally hazardous substance. The primary disposal pathway is dictated by its classification as a halogenated organic compound.

Multiple safety data sheets (SDS) classify this chemical as acutely toxic if swallowed, inhaled, or in contact with skin.[1][2] It is also a known skin and serious eye irritant and may cause respiratory irritation.[2][3][4][5] Therefore, all handling and disposal operations must be predicated on minimizing exposure and preventing environmental release.

Table 1: Hazard Identification for this compound

Hazard Class GHS Pictogram Signal Word Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Skull and Crossbones Danger / Warning H301/H302: Toxic/Harmful if swallowed[1][2] H311/H312: Toxic/Harmful in contact with skin[1][2] H331/H332: Toxic/Harmful if inhaled[1][2]
Skin Corrosion/Irritation Exclamation Mark Danger / Warning H315: Causes skin irritation[2][3]
Serious Eye Damage/Irritation Exclamation Mark Danger / Warning H319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity Exclamation Mark Warning H335: May cause respiratory irritation[3][5]

| Hazardous to the Aquatic Environment | (None specified, but precaution advised) | Warning | H402: Harmful to aquatic life[3] |

The Core Principle: Segregation of Halogenated Waste

The presence of bromine and chlorine atoms places this compound firmly in the category of halogenated organic waste . This is the single most important classification for its disposal. Halogenated wastes cannot be disposed of with non-halogenated organic wastes.[6] The reason for this strict segregation lies in the final disposal method. Halogenated compounds require high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic gases (like HCl and HBr) produced during combustion.[1] Mixing these wastes contaminates the entire batch, significantly increasing disposal costs and environmental risk if not handled correctly.[7]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the procedural steps for the routine collection and disposal of this compound waste, including pure solid compound and contaminated lab materials (e.g., weighing boats, gloves, paper towels).

Step 1: Engineering Controls & Personal Protective Equipment (PPE)

All handling of this compound, including transfer to a waste container, must be performed within a certified chemical fume hood to mitigate inhalation risk.[5] Appropriate PPE is mandatory to prevent skin and eye contact.[1][3]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber).[1][8] Prevents dermal absorption, which is a primary route of toxic exposure.[1][4]
Eye/Face Protection ANSI-approved safety goggles with side-shields or a face shield.[9] Protects against dust particles and accidental splashes, preventing serious eye irritation.[2][3]
Body Protection Fully-buttoned laboratory coat.[9] Provides a barrier against contamination of personal clothing.

| Respiratory | Not typically required if handled exclusively within a fume hood. If a fume hood is not available or if dust generation is significant, a full-face respirator may be necessary.[1] | Protects against inhalation of toxic dust.[1][2] |

Step 2: Waste Containerization

Proper container selection and labeling are critical for regulatory compliance and safety.

  • Select a Compatible Container : Use a clearly marked, dedicated waste container made of a material compatible with halogenated organics, such as a high-density polyethylene (HDPE) carboy or a glass bottle.[8] The container must have a tightly sealing lid.[10][11]

  • Labeling : Before adding any waste, affix a "Hazardous Waste" label.[11] The label must include:

    • The full chemical name: "this compound".

    • The words "Hazardous Waste".[10]

    • The associated hazards (e.g., "Toxic," "Irritant").[11]

    • The accumulation start date.[10]

Step 3: Waste Collection Protocol
  • Preparation : Don all required PPE and perform the waste transfer within a chemical fume hood.

  • Transfer : Carefully transfer the solid waste into the designated, pre-labeled halogenated waste container. Use a dedicated spatula or funnel to minimize dust generation.[9]

  • Contaminated Materials : Place any contaminated disposable items, such as gloves, weighing paper, and absorbent pads used for minor cleanups, into the same container.

  • Sealing : Securely close the container lid immediately after adding waste.[10][11]

  • Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA). The storage location should be cool, dry, well-ventilated, and away from incompatible materials.[4][11]

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[2] Do not pour this chemical down the drain or discard it in regular trash.[8] When the container is nearly full, submit a chemical collection request according to your institution's procedures.

Emergency Procedures: Spill & Exposure Management

Accidents require immediate and correct responses to minimize harm.

  • Spill Cleanup (Solid) :

    • Alert personnel in the immediate area and, if necessary, contact your EHS office.[9]

    • Ensure proper PPE is worn before addressing the spill.

    • Avoid raising dust .[1][9]

    • Gently sweep or shovel the spilled material into a suitable, sealed container for disposal.[5][9] A vacuum cleaner equipped with a HEPA filter may also be used.[9]

    • Wash the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste. Prevent runoff from entering drains.[9]

  • First Aid Measures :

    • Skin Contact : Immediately take off contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][12]

    • Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention.

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1][4] Seek immediate medical attention.

    • Ingestion : Rinse mouth with water. Do not induce vomiting.[1] Call a poison control center or doctor immediately for treatment advice.[2]

The Disposal Pathway Explained

The journey of this compound from a laboratory reagent to its final destruction is a controlled, multi-step process. The diagram below illustrates this critical workflow, emphasizing the decision points and safety measures that ensure compliant disposal. The ultimate goal is destruction via high-temperature incineration, which is the standard and most effective method for halogenated organic compounds.

G cluster_lab Laboratory Operations cluster_disposal Disposal & Destruction start Waste Generated (5-Bromo-4-chloro-2- methoxybenzonitrile) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Prepare Labeled 'Halogenated Waste' Container ppe->container Step 2 transfer Transfer Waste into Container Inside Chemical Fume Hood container->transfer Step 3 seal_store Seal Container & Store in Satellite Accumulation Area transfer->seal_store Step 4 request Request Pickup via EHS or Licensed Vendor seal_store->request pickup Authorized Transport to Permitted Facility request->pickup incinerate Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing pickup->incinerate end Waste Destroyed Compliantly incinerate->end

Caption: Disposal Workflow for this compound.

References

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 5-Bromo-4-chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. 5-Bromo-4-chloro-2-methoxybenzonitrile, a halogenated aromatic nitrile, belongs to a class of compounds that demand rigorous handling protocols due to their potential toxicity. This guide provides a procedural blueprint for researchers and drug development professionals, ensuring that every interaction with this compound is grounded in best safety practices. Our approach moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Intrinsic Risk

Before any container is opened, a thorough understanding of the potential hazards is paramount. While specific toxicological data for this compound may be limited, data from structurally similar compounds provide a strong basis for a conservative and protective approach.

According to the Globally Harmonized System (GHS) classifications for analogous chemicals, this compound should be treated as possessing significant acute toxicity. Related benzonitriles are classified as toxic if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 3).[1] They are also known to cause skin irritation and serious eye irritation.[1][2][3] Therefore, the core principle of handling is the strict avoidance of any direct contact or aerosol generation.

Key Hazards to Mitigate:

  • Acute Toxicity: Potential for harm from single, short-term exposure via inhalation, ingestion, or skin absorption.[1][4]

  • Dermal and Eye Irritation: Direct contact can cause skin irritation and serious damage to the eyes.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3][5]

The Hierarchy of Controls: Your Protective Blueprint

A multi-layered defense is the most effective strategy for mitigating chemical hazards. This begins with engineering controls, supplemented by administrative procedures and, as the final barrier, Personal Protective Equipment (PPE).

Engineering Controls: The First and Most Critical Barrier

Engineering controls are designed to isolate the hazard from the operator. For a potent compound like this compound, their use is non-negotiable.

  • Chemical Fume Hood: All handling of the solid compound and its solutions must occur within a properly functioning and certified chemical fume hood. This is the primary method to prevent inhalation of toxic dust or vapors.[6][7][8] The sash should be kept as low as possible to serve as a physical barrier.[8]

Personal Protective Equipment (PPE): A Comprehensive Barrier

PPE is the last line of defense, protecting your body from exposure. The selection of appropriate PPE is critical and must be based on the established hazards of toxicity and irritation.

Protection Area Required PPE Standard/Specification Rationale & Causality
Respiratory Air-Purifying Respirator (if not in a fume hood)NIOSH (US) or EN 143/149 (EU) approvedWhile a fume hood is primary, a respirator with P95/P100 or FFP2/FFP3 cartridges is essential if there's any risk of aerosolization outside of containment, preventing inhalation of toxic particles.[5]
Eye & Face Chemical Safety GogglesANSI Z87.1 (US) / EN 166 (EU)Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust particles and splashes, mitigating the risk of serious eye irritation.[4][9] A face shield should be worn over goggles during procedures with a higher splash risk.
Hand Chemical-Resistant Nitrile GlovesConforming to EN 374Nitrile provides excellent protection against a wide range of chemicals and is more puncture-resistant than latex.[10][11] Double-gloving is strongly recommended to protect against undetected pinholes and for safe doffing. Gloves must be inspected before use.[4]
Body Fully-Buttoned Laboratory CoatFlame-resistant materialA lab coat protects skin and personal clothing from contamination by dust or splashes.[6][7] It should be kept clean and removed before exiting the laboratory area.
Feet Closed-Toed ShoesSturdy, non-permeable materialProtects feet from spills and falling objects.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, repeatable procedure minimizes the risk of accidental exposure. The following workflow provides a self-validating system for handling this compound.

Step 1: Preparation and Pre-Work Checklist
  • Verify Fume Hood Function: Ensure the chemical fume hood is on and the airflow monitor indicates normal operation.

  • Assemble all Materials: Place all necessary equipment (spatulas, weigh paper, glassware, waste containers) inside the fume hood to minimize reaching in and out.

  • Designate Waste Containers: Prepare a clearly labeled, sealed container for solid hazardous waste and another for halogenated liquid waste.[7]

  • Don PPE: Put on all required PPE in the correct order: lab coat, goggles, face shield (if needed), and finally, double gloves.

Step 2: Handling and Manipulation
  • Work Within the Containment Zone: Conduct all transfers and manipulations at least six inches inside the fume hood sash.[8]

  • Avoid Dust Generation: Handle the solid compound gently. Avoid scooping or pouring in a way that creates airborne dust.[4][5][6] Use a micro-spatula for small quantities.

  • Immediate Cleanup: Clean any minor spills within the fume hood immediately using appropriate materials (e.g., a damp cloth for dust, absorbent pads for solutions). Dispose of cleaning materials in the designated solid waste container.

Step 3: Post-Procedure and Decontamination
  • Secure Compound: Tightly close the primary container of the chemical and store it in a designated, locked-up area.[1][2]

  • Decontaminate Surfaces: Wipe down the work surface inside the fume hood.

  • Doff PPE Correctly: Remove PPE in an order that prevents cross-contamination. The outer gloves are removed first, followed by the lab coat and goggles. The inner gloves are removed last.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[1][2][6]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (Inside Fume Hood) cluster_exit Phase 3: Decontamination & Exit Prep Verify Fume Hood & Assemble Materials Don_PPE Don PPE: 1. Lab Coat 2. Goggles 3. Double Gloves Prep->Don_PPE Handle Weigh & Transfer Chemical Compound Don_PPE->Handle Enter Hood Clean_Work Clean Work Area & Secure Compound Handle->Clean_Work Dispose Place Waste in Designated Containers Clean_Work->Dispose Exit Hood Doff_PPE Doff PPE: 1. Outer Gloves 2. Lab Coat/Goggles 3. Inner Gloves Dispose->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Disposal and Emergency Plans

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must not be disposed of in regular trash or down the drain.[7]

  • Waste Segregation: All waste must be collected in containers specifically designated for "Halogenated Organic Waste."[7]

  • Professional Disposal: The sealed and labeled waste containers must be disposed of through a licensed chemical waste management service in accordance with local and national regulations.[4][5]

Emergency Response: Spills and Exposure
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Call a poison center or doctor if you feel unwell.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][6]

  • In Case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor.[2][4]

  • In Case of a Spill: Evacuate the immediate area. If the spill is inside the fume hood, contain it with absorbent material. If it is outside the hood, do not attempt to clean it without appropriate respiratory protection and notify your institution's environmental health and safety office immediately.

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

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  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Unigloves. (2020). What Do Nitrile Gloves Protect Against?. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.